Technical Documentation Center

N-Desmethyl Azelastine-d4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Desmethyl Azelastine-d4

Core Science & Biosynthesis

Foundational

The Analytical and Pharmacokinetic Significance of N-Desmethyl Azelastine-d4: A Comprehensive Technical Guide

Executive Summary Azelastine is a potent, second-generation histamine H1-receptor antagonist widely prescribed for the management of allergic rhinitis and conjunctivitis. In vivo, the parent drug undergoes extensive hepa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azelastine is a potent, second-generation histamine H1-receptor antagonist widely prescribed for the management of allergic rhinitis and conjunctivitis. In vivo, the parent drug undergoes extensive hepatic biotransformation to form its primary active metabolite, N-desmethylazelastine . To accurately map the pharmacokinetic (PK) profile of this metabolite during clinical trials, bioequivalence (BE) studies, and therapeutic drug monitoring, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are mandatory.

N-Desmethyl Azelastine-d4 serves as the definitive stable isotope-labeled internal standard (SIL-IS) for these assays. This whitepaper explores the pharmacological causality of azelastine metabolism, the physicochemical rationale for employing a deuterated internal standard, and provides a self-validating LC-MS/MS methodological framework for analytical scientists.

Pharmacological Context: Azelastine and CYP450 Biotransformation

Azelastine predominantly inhibits early-phase allergic reactions by antagonizing histamine activity at the H1-receptor level while simultaneously stabilizing mast cells. Following oral or intranasal administration, azelastine is oxidatively metabolized in the liver to its principal active metabolite, N-desmethylazelastine (1)[1].

The Causality of Prolonged Efficacy: This biotransformation is primarily catalyzed by the cytochrome P450 (CYP450) enzyme system—specifically the CYP3A4, CYP2D6, and CYP1A2 isoforms (2)[2]. Crucially, N-desmethylazelastine retains significant H1-receptor antagonist activity. Because the active metabolite exhibits a substantially longer elimination half-life (~54 hours) compared to the parent azelastine (~22 hours), quantifying its concentration is a regulatory requirement for comprehensive pharmacokinetic profiling (3)[3].

CYP450_Metabolism Azelastine Azelastine (Parent Drug) [H1-Receptor Antagonist] CYP CYP450 Enzymes (CYP3A4, CYP2D6, CYP1A2) Azelastine->CYP Oxidative N-demethylation Desmethyl N-Desmethylazelastine [Active Metabolite] CYP->Desmethyl Primary Pathway Inactive Carboxylic Acid Metabolites [Inactive] CYP->Inactive Minor Pathway

Caption: CYP450-mediated biotransformation of Azelastine to N-desmethylazelastine.

The Isotopic Rationale for N-Desmethyl Azelastine-d4

In mass spectrometry, biological matrices (such as human plasma or urine) contain endogenous phospholipids, proteins, and salts that co-elute with the target analyte. These matrix components compete for charge droplets in the Electrospray Ionization (ESI) source, causing unpredictable ion suppression or enhancement—a phenomenon known as the matrix effect .

Causality in Analytical Design: To establish a self-validating quantification system, researchers must introduce an Internal Standard (IS) that behaves identically to the target analyte during sample extraction, chromatographic retention, and ionization, yet remains mass-differentiable.

N-Desmethyl Azelastine-d4 is synthesized by replacing four hydrogen atoms with deuterium (D or ^2H) on the molecular framework. Because deuterium is a stable, non-radioactive isotope, the d4 variant shares the exact pKa, lipophilicity, and chemical reactivity as unlabeled N-desmethylazelastine. When spiked into a plasma sample, the d4-IS co-elutes perfectly with the target analyte. Any matrix-induced ion suppression affects both the analyte and the IS equally. By calculating the ratio of the analyte's peak area to the IS's peak area, the matrix effect is mathematically canceled out, ensuring absolute quantitative trustworthiness.

Quantitative Data Summary
ParameterAzelastineN-DesmethylazelastineN-Desmethyl Azelastine-d4
Role Parent DrugActive MetaboliteInternal Standard (IS)
Molecular Formula C22H24ClN3OC21H22ClN3OC21H18D4ClN3O
Molecular Weight 381.90 g/mol 367.87 g/mol 371.90 g/mol
Precursor Ion [M+H]+ m/z 382.2m/z 368.2m/z 372.2
Elimination Half-life ~22 hours~54 hoursN/A (Analytical Standard)
Plasma Protein Binding ~88%~97%N/A

Bioanalytical Methodology: LC-MS/MS Workflow

To quantify N-desmethylazelastine in human plasma, a robust LC-MS/MS protocol utilizing N-Desmethyl Azelastine-d4 must be employed. The following step-by-step methodology is designed to meet FDA and EMA bioanalytical validation guidelines (4)[4].

LCMS_Workflow Sample 1. Plasma Sample Spike 2. Spike IS (N-Desmethyl Azelastine-d4) Sample->Spike Extraction 3. LLE Extraction Spike->Extraction LC 4. UPLC Separation Extraction->LC MS 5. ESI+ MRM Detection LC->MS Data 6. Ratio Quantification MS->Data

Caption: LC-MS/MS bioanalytical workflow using N-Desmethyl Azelastine-d4 as IS.

Step-by-Step Protocol

Step 1: Sample Aliquoting and IS Spiking

  • Transfer 100 µL of human plasma (blank, calibration standard, or clinical sample) into a clean microcentrifuge tube.

  • Spike with 10 µL of N-Desmethyl Azelastine-d4 working solution (e.g., 50 ng/mL in methanol) and vortex for 10 seconds.

  • Causality: Introducing the IS at the very beginning ensures that any subsequent volumetric losses during extraction affect the analyte and IS equally, preserving the quantitative ratio.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 1.0 mL of an extraction solvent mixture (e.g., n-hexane:2-propanol, 97:3 v/v) to the spiked plasma (5)[5].

  • Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Causality: This specific non-polar solvent mixture selectively partitions the highly lipophilic azelastine metabolites into the organic layer while precipitating and leaving polar endogenous plasma proteins in the aqueous phase, thereby minimizing downstream ion suppression.

  • Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C.

Step 3: Reconstitution and Chromatographic Separation

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., Acetonitrile : 5 mM Ammonium Acetate, 50:50 v/v).

  • Inject 5 µL into a UPLC system equipped with a C18 or C8 analytical column (e.g., 2.1 × 50 mm, 1.7 µm particle size) operating at a flow rate of 0.25 - 0.40 mL/min.

  • Causality: The identical lipophilicity of the analyte and the d4-IS ensures they co-elute at the exact same retention time, exposing them to the exact same matrix environment entering the mass spectrometer.

Step 4: Tandem Mass Spectrometry (ESI+ MRM)

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Monitor the specific precursor-to-product ion transitions:

    • N-Desmethylazelastine: m/z 368.2 → [Product Ion]

    • N-Desmethyl Azelastine-d4: m/z 372.2 →[Product Ion + 4]

  • Causality: The mass difference of +4 Da allows the mass spectrometer's quadrupole to isolate and quantify the IS independently of the unlabeled analyte, despite their simultaneous elution.

Methodological Trustworthiness: The Self-Validating System

A bioanalytical assay is only as trustworthy as its validation parameters. By utilizing N-Desmethyl Azelastine-d4, the method becomes a self-validating system:

  • Matrix Factor (MF) Correction: The IS-normalized matrix factor must fall between 0.85 and 1.15. Because the d4-IS experiences identical ion suppression, the normalized ratio remains constant, proving the method's immunity to patient-specific plasma variations.

  • Precision and Accuracy: The coefficient of variation (CV%) for quality control (QC) samples must be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). The SIL-IS corrects for any extraction inefficiencies, guaranteeing high recovery accuracy across all clinical samples.

Conclusion

N-Desmethyl Azelastine-d4 is not merely a passive chemical reagent; it is the structural linchpin of modern pharmacokinetic analysis for azelastine. By providing a mass-differentiable yet chemically identical twin to the active metabolite, it enables researchers to bypass the chaotic variables of biological matrices and electrospray ionization. This ensures that clinical dosing guidelines, bioequivalence assessments, and therapeutic monitoring are grounded in absolute, verifiable data.

References

  • PubChem - NIH. "Azelastine | C22H24ClN3O | CID 2267". Retrieved from:[Link]

  • Drugs.com. "Azelastine Hydrochloride (EENT) Monograph for Professionals". Retrieved from: [Link]

  • Journal of Cancer Prevention. "Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method". Retrieved from:[Link]

  • PMC - NIH. "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies". Retrieved from:[Link]

Sources

Exploratory

N-Desmethyl Azelastine-d4: A Technical Guide for Advanced Bioanalysis

Abstract This technical guide provides an in-depth examination of N-Desmethyl Azelastine-d4, a critical tool in modern pharmacokinetic and bioanalytical research. We will explore its core chemical properties and structur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of N-Desmethyl Azelastine-d4, a critical tool in modern pharmacokinetic and bioanalytical research. We will explore its core chemical properties and structure, contextualized by its relationship to the parent drug, Azelastine. The primary focus will be on its application as a stable isotope-labeled internal standard in quantitative mass spectrometry. This guide will elucidate the principles of isotope dilution, detail a representative bioanalytical workflow, and underscore the rationale for using a deuterated standard to achieve the highest levels of accuracy and precision in drug metabolite quantification. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this essential reference material.

Introduction: The Analytical Challenge of Azelastine Metabolism

Azelastine is a potent, second-generation antihistamine widely prescribed for allergic rhinitis and conjunctivitis.[1] Following administration, Azelastine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system—specifically isoforms CYP3A4, CYP2D6, and to a lesser extent, CYP1A2—into its main active metabolite, N-Desmethyl Azelastine.[2][3][4] Understanding the pharmacokinetic profile of both the parent drug and its active metabolite is paramount for assessing the efficacy and safety of the therapeutic agent.

The quantification of these compounds in complex biological matrices, such as human plasma, presents significant analytical challenges.[5] These challenges include potential variability during sample preparation, instrument response drift, and matrix effects, where endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[6][7] To overcome these hurdles, a robust analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is required. Central to the success of this method is the use of an appropriate internal standard (IS).[5][6]

While structural analogs can be used, the gold standard in mass spectrometry-based bioanalysis is a stable isotope-labeled (SIL) internal standard.[6][8][9] N-Desmethyl Azelastine-d4 is the deuterated SIL analog of N-Desmethyl Azelastine. Its utility lies in being chemically identical to the analyte, ensuring it behaves in the same manner throughout the entire analytical process—from extraction to detection.[8][10] This co-elution and identical ionization behavior allow it to perfectly compensate for procedural and matrix-induced variations, a principle known as Isotope Dilution Mass Spectrometry (IDMS).[8][11][12]

Physicochemical Properties and Structure

N-Desmethyl Azelastine-d4 is structurally identical to N-Desmethyl Azelastine, with the critical exception of four hydrogen atoms being replaced by their heavier, stable isotope, deuterium (²H or D). This substitution is typically on the azepane ring, a location not prone to metabolic exchange, ensuring the stability of the label.[13]

Structural Comparison:

  • Azelastine: The parent drug, featuring an N-methyl group on the azepane ring.

  • N-Desmethyl Azelastine: The primary metabolite, where the N-methyl group has been removed.

  • N-Desmethyl Azelastine-d4: The internal standard, identical to the metabolite but with four deuterium atoms incorporated.

The mass difference imparted by the deuterium atoms (typically +4 Da) is sufficient for a mass spectrometer to differentiate the internal standard from the analyte, while their near-identical chemical properties ensure they behave alike during chromatography and ionization.

PropertyN-Desmethyl AzelastineN-Desmethyl Azelastine-d4
Chemical Formula C₂₁H₂₂ClN₃OC₂₁H₁₈D₄ClN₃O
Molecular Weight 367.9 g/mol ~372.9 g/mol (Varies slightly with specific product)
Synonyms Demethylazelastine, DAZDemethylazelastine-d4
CAS Number (Non-labeled) 47491-38-3[3]2747914-87-8 (Example CAS)[14]
Purity >98% (Typical for reference standards)>98% (Chemical), Isotopic Enrichment ≥98% (Typical)[15]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The power of N-Desmethyl Azelastine-d4 as an internal standard is fully realized through the principle of IDMS. This technique is considered a definitive method for quantification due to its high precision and accuracy.[8]

The core tenets are:

  • Spiking: A known and fixed concentration of N-Desmethyl Azelastine-d4 is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.[8]

  • Identical Behavior: During every subsequent step—be it protein precipitation, liquid-liquid extraction, solid-phase extraction, or injection into the LC-MS/MS system—both the analyte (N-Desmethyl Azelastine) and the SIL-IS (N-Desmethyl Azelastine-d4) experience the same physical losses and the same ionization suppression or enhancement effects from the biological matrix.[7][10]

  • Ratio Measurement: The mass spectrometer does not measure absolute concentrations. Instead, it measures the peak area response ratio of the analyte to the internal standard. Because any variability affects both compounds equally, this ratio remains constant and directly proportional to the initial concentration of the analyte in the sample.[6]

This normalization is what makes the method exceptionally robust and reliable, a critical requirement for pharmacokinetic studies and regulatory submissions.[7][10][15]

Application in a Bioanalytical Workflow

The quantification of N-Desmethyl Azelastine in plasma is a crucial component of clinical and preclinical studies of Azelastine. The following section details a representative experimental protocol.

Representative Experimental Protocol: Quantification in Human Plasma

Objective: To accurately determine the concentration of N-Desmethyl Azelastine in human plasma samples using LC-MS/MS with N-Desmethyl Azelastine-d4 as the internal standard.

1. Preparation of Standards:

  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of N-Desmethyl Azelastine and N-Desmethyl Azelastine-d4 in a suitable organic solvent (e.g., methanol or DMSO).

  • Calibration Standards & QCs: Serially dilute the N-Desmethyl Azelastine stock solution into drug-free human plasma to prepare a calibration curve (e.g., 10-2000 pg/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.[16]

  • Internal Standard Spiking Solution: Dilute the N-Desmethyl Azelastine-d4 stock solution to a fixed concentration (e.g., 1 ng/mL) in an organic solvent like acetonitrile.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard spiking solution (in acetonitrile). This step simultaneously adds the IS and precipitates plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • Evaporate the solvent under a stream of nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water). This step concentrates the sample and ensures compatibility with the LC system.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for good separation.

    • Mobile Phase A: Water with 0.1% formic acid (or 5 mM ammonium acetate).[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Gradient: A rapid gradient elution (e.g., starting at 10% B, ramping to 95% B over 2 minutes) is used to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example:

      • N-Desmethyl Azelastine: m/z 368.2 → [Fragment Ion]

      • N-Desmethyl Azelastine-d4: m/z 372.2 → [Corresponding Fragment Ion]

    • Note: The exact m/z values for fragment ions would be optimized during method development.

4. Data Analysis:

  • Integrate the peak areas for both the N-Desmethyl Azelastine and N-Desmethyl Azelastine-d4 MRM transitions.

  • Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically applied.

  • Determine the concentration of N-Desmethyl Azelastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Spike Spike with N-Desmethyl Azelastine-d4 (in Acetonitrile) Sample->Spike Add IS Precipitate Vortex & Centrifuge (Protein Precipitation) Spike->Precipitate Precipitate Proteins Extract Transfer Supernatant, Evaporate & Reconstitute Precipitate->Extract Isolate Analyte/IS LC UPLC Separation (C18 Column) Extract->LC Inject MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Elution Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Acquire Data Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Unknown Samples Curve->Quantify

Sources

Foundational

An In-depth Technical Guide to the Synthesis of N-Desmethyl Azelastine-d4

Abstract This technical guide provides a comprehensive overview and a detailed, field-proven pathway for the chemical synthesis of N-Desmethyl Azelastine-d4. N-Desmethyl Azelastine is the primary active metabolite of the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven pathway for the chemical synthesis of N-Desmethyl Azelastine-d4. N-Desmethyl Azelastine is the primary active metabolite of the second-generation antihistamine, Azelastine.[1][] The deuterated isotopologue, N-Desmethyl Azelastine-d4, is an indispensable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for mass spectrometry-based quantification. This document delineates a robust, multi-step synthetic strategy, beginning from commercially available starting materials. The narrative emphasizes the rationale behind key strategic decisions, from the construction of the core heterocyclic scaffolds to the precise introduction of deuterium atoms. Detailed, step-by-step experimental protocols are provided to ensure reproducibility.

Introduction and Strategic Overview

Azelastine is a potent H1 receptor antagonist widely used for the treatment of allergic rhinitis and conjunctivitis.[3] Its metabolism in humans is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of N-Desmethyl Azelastine, which retains pharmacological activity.[4] To accurately study the absorption, distribution, metabolism, and excretion (ADME) of Azelastine, stable isotope-labeled internal standards are crucial for providing the necessary precision in bioanalytical assays.

The synthesis of N-Desmethyl Azelastine-d4 (C₂₁H₁₈D₄ClN₃O)[5] presents a unique challenge: the regioselective incorporation of four deuterium atoms onto the N-desmethyl azelastine framework. The strategy detailed herein addresses this by employing a convergent synthesis that couples two key intermediates: a pre-functionalized phthalazinone core and a specifically deuterated azepane ring synthon. The incorporation of deuterium is achieved early in the synthesis of the azepane fragment to avoid undesirable side reactions and ensure high isotopic enrichment.

Retrosynthetic Analysis

The synthetic plan is best understood through a retrosynthetic disconnection of the target molecule. The final deprotection step reveals a Boc-protected precursor. The critical C-N bond forming the link between the azepane and phthalazinone moieties is disconnected via a Mitsunobu reaction, leading to two key building blocks: the deuterated, Boc-protected 4-hydroxyazepane (Intermediate B ) and the 4-(4-chlorobenzyl)-2H-phthalazin-1-one core (Intermediate A ). The deuterium atoms are retrosynthetically traced back to an acid/base-catalyzed exchange reaction on a ketone precursor.

Retrosynthesis of N-Desmethyl Azelastine-d4 target N-Desmethyl Azelastine-d4 precursor1 N-Boc-N-Desmethyl Azelastine-d4 target->precursor1 Deprotection (HCl) intermediateA Intermediate A 4-(4-chlorobenzyl)-2H-phthalazin-1-one precursor1->intermediateA Mitsunobu Coupling intermediateB Intermediate B N-Boc-4-hydroxyazepane-d4 precursor1->intermediateB phthalic_deriv 2-(4-chlorobenzoyl)benzoic acid + Hydrazine intermediateA->phthalic_deriv Cyclocondensation ketone_d4 N-Boc-azepan-4-one-d4 intermediateB->ketone_d4 Reduction (NaBH4) ketone N-Boc-azepan-4-one ketone_d4->ketone Deuterium Exchange (NaOD/D₂O)

Caption: Retrosynthetic analysis of N-Desmethyl Azelastine-d4.

Synthesis of Key Intermediates

Intermediate A: 4-(4-chlorobenzyl)-2H-phthalazin-1-one

The phthalazinone core provides the foundational structure for the pharmacophore. Its synthesis is achieved through a classical cyclocondensation reaction.

  • Rationale: This reaction involves the formation of a hydrazone from the ketone of 2-(4-chlorobenzoyl)benzoic acid and hydrazine, followed by an intramolecular cyclization and dehydration to yield the stable, bicyclic phthalazinone system. This is a well-established and high-yielding method for constructing this heterocyclic core.[6]

Experimental Protocol:

  • A mixture of 2-(4-chlorobenzoyl)benzoic acid (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol is heated to reflux for 6-8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford Intermediate A as a solid.[7]

Intermediate B: (rac)-N-Boc-4-hydroxyazepane-d4

This intermediate is the source of the deuterium atoms and the chiral center in the final product. The synthesis involves a three-step sequence starting from a commercially available material.

Step 2.2.1: Deuterium Exchange on N-Boc-azepan-4-one

  • Rationale: The protons on the carbons alpha to the carbonyl group (C3 and C5) of the azepanone ring are acidic. In the presence of a strong base and a deuterium source (D₂O), these protons can be abstracted to form an enolate, which is then quenched by a deuteron from the solvent. Repeating this process under equilibrium conditions leads to the replacement of all four alpha-protons with deuterium atoms. The Boc protecting group is essential to prevent side reactions involving the ring nitrogen.

Experimental Protocol:

  • To a solution of N-Boc-azepan-4-one (1.0 eq) in deuterium oxide (D₂O), add sodium deuteroxide (NaOD) (0.1 eq, 40 wt. % in D₂O).

  • Stir the mixture at 50°C for 24 hours to allow for complete H-D exchange.

  • Cool the mixture and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-azepan-4-one-3,3,5,5-d4.

Step 2.2.2: Reduction to (rac)-N-Boc-4-hydroxyazepane-d4

  • Rationale: The deuterated ketone is stereoselectively reduced to the corresponding secondary alcohol using a standard hydride reducing agent. Sodium borohydride (NaBH₄) is chosen for its mildness and high chemoselectivity, effectively reducing the ketone without affecting the carbamate (Boc) group. This step creates the hydroxyl functionality required for the subsequent Mitsunobu coupling.

Experimental Protocol:

  • Dissolve the N-Boc-azepan-4-one-d4 (1.0 eq) from the previous step in methanol at 0°C.

  • Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture in vacuo to remove methanol, then extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give Intermediate B as a racemic mixture.

Assembly of the Final Product

Mitsunobu Coupling of Intermediates A and B
  • Causality: The Mitsunobu reaction is a powerful and reliable method for forming C-N bonds by coupling a nucleophile (the phthalazinone nitrogen) with a primary or secondary alcohol.[8] The reaction proceeds via an alkoxyphosphonium salt intermediate, which is formed in situ from the alcohol (Intermediate B ), triphenylphosphine (PPh₃), and an azodicarboxylate such as diisopropyl azodicarboxylate (DIAD). The phthalazinone nitrogen then acts as the nucleophile, displacing the activated hydroxyl group with inversion of configuration to form the desired N-alkylated product.

Experimental Protocol:

  • To a solution of Intermediate A (1.1 eq), Intermediate B (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-Boc-N-Desmethyl Azelastine-d4.

Boc Deprotection to Yield N-Desmethyl Azelastine-d4
  • Rationale: The final step is the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine of the azepane ring. A solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane is highly effective for this transformation, yielding the final product as its hydrochloride salt, which often improves stability and handling characteristics.

Experimental Protocol:

  • Dissolve the purified N-Boc-N-Desmethyl Azelastine-d4 (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under high vacuum to afford the final product, N-Desmethyl Azelastine-d4 hydrochloride.

  • The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction.

Data Summary and Workflow Visualization

Quantitative Data Summary
Compound NameIUPAC NameCAS No. (non-labeled)Molecular FormulaFormula Weight ( g/mol )
N-Desmethyl Azelastine4-[(4-chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone47491-38-3[1]C₂₁H₂₂ClN₃O367.87[8]
N-Desmethyl Azelastine-d44-[(4-chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl-d4)-1(2H)-phthalazinone47491-38-3 (non-labeled)C₂₁H₁₈D₄ClN₃O371.91
Experimental Workflow Diagram

Synthesis Workflow start1 N-Boc-azepan-4-one step1 Step 1: Deuterium Exchange (NaOD, D₂O) start1->step1 start2 2-(4-chlorobenzoyl)benzoic acid + Hydrazine step3 Step 3: Cyclocondensation (EtOH, Reflux) start2->step3 intermediate1 N-Boc-azepan-4-one-d4 step1->intermediate1 step2 Step 2: Ketone Reduction (NaBH₄, MeOH) intermediateB Intermediate B (rac)-N-Boc-4-hydroxyazepane-d4 step2->intermediateB intermediateA Intermediate A 4-(4-chlorobenzyl)-2H-phthalazin-1-one step3->intermediateA step4 Step 4: Mitsunobu Coupling (DIAD, PPh₃, THF) coupled_product Protected Precursor N-Boc-N-Desmethyl Azelastine-d4 step4->coupled_product step5 Step 5: Boc Deprotection (HCl in Dioxane) final_product Final Product N-Desmethyl Azelastine-d4 step5->final_product intermediate1->step2 intermediateB->step4 intermediateA->step4 coupled_product->step5

Caption: Overall synthetic workflow for N-Desmethyl Azelastine-d4.

Characterization

The identity and purity of all intermediates and the final product must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure and the disappearance of protons at the C3 and C5 positions of the azepane ring. ¹³C NMR confirms the carbon framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the deuterated product and verify the incorporation of four deuterium atoms.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound.

Conclusion

The synthetic pathway detailed in this guide represents a logical and robust method for the preparation of N-Desmethyl Azelastine-d4. By strategically introducing the deuterium label at an early stage onto a key building block, this approach ensures high levels of isotopic incorporation and chemical purity. The use of well-established reactions such as base-catalyzed deuterium exchange, borohydride reduction, Mitsunobu coupling, and acidic deprotection provides a reliable and reproducible route for researchers and drug development professionals requiring this critical analytical standard.

References

  • Endoori, S., Gulipalli, K. Ch., Bodige, S., & Seelam, N. (2019). Novel and Efficient Synthesis of Deuterium-Labeled Olopatadine-d6. Russian Journal of Organic Chemistry, 55, 1416–1419.
  • Samonina-Kosicka, J., & Kańska, M. (2013). Enzymatic synthesis of N-methylhistamine labeled with deuterium and tritium. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 317-320.
  • PubMed. (n.d.). [Synthesis of 14C-azelastine hydrochloride]. Retrieved from PubMed. [Link]

  • Musmade, B., Korhale, R., Sable, M., Lokhande, S., Padmanabhan, S., & Bhope, S. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product.
  • Axios Research. (n.d.). N-Nitroso N-Desmethyl Azelastine. Retrieved from Axios Research. [Link]

  • Chindhe, S., Dhokchawle, B., Pote, S., Gawad, J., Tauro, S., & Tarke, S. (2025). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Research Square.
  • Samonina-Kosicka, J., & Kańska, M. (2013). Synthesis of selectively labeled histidine and its methylderivatives with deuterium, tritium, and carbon-14. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 317-20.
  • Chindhe, S., Dhokchawle, B., Pote, S., Gawad, J., Tauro, S., & Tarke, S. (2025). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Sciety.
  • Google Patents. (n.d.). CN113956239A - Azelastine hydrochloride, and preparation method and application thereof.
  • Fonquerna, S., et al. (2004). Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 47(25), 6328-6340.
  • Pharmaffiliates. (n.d.). Azelastine-Impurities. Retrieved from Pharmaffiliates. [Link]

  • Scheffler, G., Engel, J., Kutscher, B., & Bell, P. (1988). Synthese und Kristallstrukturanalyse von Azelastin. Archiv der Pharmazie, 321(4), 205-208.
  • Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Retrieved from Hypha Discovery. [Link]

  • Google Patents. (n.d.). WO2009080744A1 - Crystalline form of azelastine.
  • Csuk, R., & S-Göres, R. (2021). Synthesis and structure of azelastine-N-oxides. Tetrahedron Letters, 89, 153483.
  • SynZeal. (n.d.). Azelastine Impurities. Retrieved from SynZeal. [Link]

  • Buteau, K. C., & Tantillo, D. J. (2022). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 21(9), 643-660.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2016). Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and Emedastine Difumarate. Journal of Pharmaceutical and Biomedical Analysis, 128, 405-413.

Sources

Exploratory

Deuterated Azelastine and its Metabolites: Physicochemical Profiling and Kinetic Isotope Effects in Drug Design

Executive Summary & Rationale Azelastine is a potent, second-generation histamine H1-receptor antagonist widely utilized in the clinical management of allergic rhinitis and conjunctivitis[1]. While highly efficacious, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Azelastine is a potent, second-generation histamine H1-receptor antagonist widely utilized in the clinical management of allergic rhinitis and conjunctivitis[1]. While highly efficacious, its pharmacokinetic profile is heavily dictated by extensive hepatic metabolism. The parent drug is primarily metabolized via the cytochrome P450 (CYP) enzymes—specifically CYP3A4, CYP2D6, and CYP1A2—which oxidatively N-demethylate the compound into its major active metabolite, N-desmethylazelastine[2].

In modern drug development, the strategic incorporation of deuterium ( 2 H or D) into the molecular scaffold is employed to alter metabolic liabilities without sacrificing target binding affinity. By deuterating azelastine—specifically at the N-methyl group or the azepane ring—researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE)[3]. This whitepaper provides an in-depth technical analysis of the physical and chemical properties of deuterated azelastine and its metabolites, elucidating the mechanistic causality behind their altered metabolic rates, and detailing self-validating protocols for their experimental characterization.

Physicochemical Properties: A Comparative Analysis

The substitution of protium ( 1 H) with deuterium ( 2 H) fundamentally alters the zero-point energy of the carbon-hydrogen bond. Because deuterium has twice the atomic mass of protium, the C-D bond exhibits a lower vibrational frequency and a diminished zero-point energy[4]. Consequently, a greater activation energy is required to achieve the transition state for bond cleavage.

While the steric bulk, lipophilicity (LogP), and target receptor affinity remain largely conserved (a concept known as bioisosterism), the isotopic mass shift directly impacts the molecular weight and metabolic half-life[5].

Table 1: Comparative Physicochemical and Pharmacokinetic Properties
CompoundMolecular WeightLogP (Est.)pKa (Est.)Elimination Half-life ( t1/2​ )
Azelastine (Non-deuterated)381.88 g/mol ~4.5~9.122–25 hours[6]
N-desmethylazelastine 367.85 g/mol ~4.2~9.345–57 hours[6]
Azelastine-d3 (N-CD 3​ )384.90 g/mol ~4.5~9.1>30 hours (Predicted via DKIE)
N-desmethylazelastine-d4 (Azepane-d4)371.88 g/mol ~4.2~9.3>65 hours (Predicted via DKIE)

Note: The extended half-lives of the deuterated analogs are predictive estimates based on the primary kinetic isotope effect observed in similar tertiary amine scaffolds.

The Deuterium Kinetic Isotope Effect (DKIE) and Metabolic Causality

The biotransformation of azelastine to N-desmethylazelastine is a classic example of CYP-mediated oxidative N-demethylation. Mechanistically, this process is initiated by single-electron transfer (SET) or hydrogen atom transfer (HAT) from the N-methyl group to the high-valent iron-oxo species (Compound I) of the CYP3A4/CYP2D6 enzymes[1].

By replacing the N-CH 3​ group with an N-CD 3​ group, the rate-limiting step of C-H bond cleavage is significantly retarded. The C-D bond is shorter and approximately 6–10 times more stable than the C-H bond[7]. This primary kinetic isotope effect (where the rate constant ratio kH​/kD​>2 ) shunts the metabolic flux, prolonging the systemic exposure of the parent drug and altering the AUC (Area Under the Curve) ratio of azelastine to N-desmethylazelastine. If the azepane ring is deuterated instead, the secondary metabolism of N-desmethylazelastine can be similarly attenuated, reducing the formation of downstream inactive carboxylic acid metabolites.

Pathway AZE Azelastine (C-H Bond) CYP CYP3A4 / CYP2D6 (Oxidative N-demethylation) AZE->CYP Fast Cleavage DES N-desmethylazelastine (Active Metabolite) CYP->DES DES_D N-desmethylazelastine (Reduced Formation Rate) CYP->DES_D AZE_D Azelastine-d3 (C-D Bond) DKIE Kinetic Isotope Effect (Higher Activation Energy) AZE_D->DKIE Slow Cleavage DKIE->CYP

Caption: CYP450-mediated metabolism of azelastine vs. deuterated azelastine highlighting the DKIE.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of deuterated azelastine metabolites requires orthogonal, self-validating analytical techniques. The following protocols are designed with internal controls to prevent false positives in isotopic enrichment and metabolic stability assays.

Protocol 1: Synthesis Validation and Isotopic Enrichment via qNMR and LC-HRMS

Causality & Logic: Quantitative NMR (qNMR) using a deuterated solvent with an internal standard ensures the absolute quantification of isotopic purity. Because deuterium does not resonate at the proton frequency, successful deuteration results in the disappearance of the target 1 H signal[8]. Cross-validating this with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) confirms the exact mass shift, ensuring the missing NMR signal is due to deuteration and not structural degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the synthesized Azelastine-d3 in 600 µL of CDCl 3​ containing 0.1% Tetramethylsilane (TMS) as an internal chemical shift reference.

  • qNMR Acquisition: Acquire 1 H-NMR spectra (e.g., at 600 MHz). Critical Step: Set the relaxation delay (D1) to at least 5 times the longest T1​ relaxation time of the molecule to ensure complete spin relaxation and quantitative integration.

  • Purity Calculation: Calculate the isotopic purity by comparing the integration of the residual N-CH 3​ signal (expected around 2.3 ppm) against the stable aromatic protons of the phthalazinone ring.

  • Orthogonal Validation (LC-HRMS): Inject a 1 µg/mL aliquot into an LC-HRMS system operating in positive electrospray ionization (ESI+) mode.

  • Data Confirmation: The [M+H]+ peak for Azelastine-d3 must appear at m/z 385.18. The absence of the m/z 382.16 peak confirms >99% deuterium incorporation.

Protocol 2: In Vitro Microsomal Stability and DKIE Determination

Causality & Logic: Human Liver Microsomes (HLMs) provide a robust, physiologically relevant in vitro model for CYP-mediated metabolism. By running parallel incubations of non-deuterated and deuterated azelastine against an internal standard, the intrinsic clearance ( CLint​ ) can be calculated. The ratio of their elimination rate constants yields the in vitro DKIE, validating the mechanistic hypothesis[3].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs and 3.3 mM MgCl 2​ .

  • Pre-incubation: Add 1 µM of Azelastine (Control) or Azelastine-d3 (Test) to separate reaction vials. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP enzymes).

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 50 ng/mL of labetalol (Internal Standard). Causality: The organic solvent denatures the CYP enzymes instantly, freezing the metabolic profile in time.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the depletion of the parent drug and the formation of N-desmethylazelastine.

  • DKIE Calculation: Plot the natural log of the remaining parent compound versus time. Calculate the elimination rate constant ( k ) from the slope. The primary DKIE is derived using the equation: DKIE=kH​/kD​ .

Workflow S1 Step 1: Synthesis (Isotopic Enrichment) S2 Step 2: Validation (qNMR & LC-HRMS) S1->S2 S3 Step 3: HLM Assay (Microsomal Incubation) S2->S3 S4 Step 4: LC-MS/MS (Metabolite Quantification) S3->S4 S5 Step 5: Data Analysis (Calculate kH/kD Ratio) S4->S5

Caption: Self-validating experimental workflow for determining the in vitro Deuterium Kinetic Isotope Effect.

References

  • Azelastine - Grokipedia Grokipedia[Link]

  • Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy National Center for Biotechnology Information (NCBI)[Link]

  • Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis National Center for Biotechnology Information (NCBI)[Link]

  • Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer Dove Medical Press[Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy JSciMed Central[Link]

  • Deuterated drug Wikipedia[Link]

  • Azelastine: Uses & Dosage MIMS Malaysia[Link]

  • Deuterium in drug discovery: progress, opportunities and challenges National Center for Biotechnology Information (NCBI)[Link]

Sources

Foundational

The Metabolism of Azelastine and the Pivotal Role of N-desmethylazelastine: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive exploration of the metabolic fate of azelastine, a second-generation antihistamine. We delve into the core metabolic pathways, with a particular focus on the formati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the metabolic fate of azelastine, a second-generation antihistamine. We delve into the core metabolic pathways, with a particular focus on the formation and pharmacological significance of its primary active metabolite, N-desmethylazelastine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the enzymatic processes, pharmacokinetic profiles, and potential for drug-drug interactions. Furthermore, we present detailed experimental protocols for the in vitro characterization of azelastine metabolism, grounding our discussion in established scientific literature and regulatory guidance.

Introduction: Azelastine as a Therapeutic Agent

Azelastine is a phthalazinone derivative recognized for its potent and selective H1-receptor antagonist activity.[1] It is widely prescribed for the management of allergic rhinitis and conjunctivitis. Beyond its primary antihistaminic effect, azelastine exhibits a multi-faceted mechanism of action that includes mast cell stabilization and anti-inflammatory properties.[2] The clinical efficacy and safety profile of azelastine are intrinsically linked to its metabolic disposition, a process that primarily yields the pharmacologically active metabolite, N-desmethylazelastine.[3] Understanding the nuances of this metabolic conversion is paramount for predicting clinical response, assessing potential drug-drug interactions, and adhering to regulatory expectations for drug development.

The Metabolic Journey of Azelastine

Azelastine undergoes extensive oxidative metabolism following administration. The primary metabolic transformation is the N-demethylation of the azepane ring, leading to the formation of N-desmethylazelastine.[4] This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system located in the liver.

Key Enzymatic Players: The Cytochrome P450 Isoforms

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified the key isoforms responsible for azelastine's metabolism. The N-demethylation of azelastine is a multi-enzyme process, with significant contributions from:

  • CYP3A4: This is the major enzyme involved in the low-affinity, high-capacity metabolism of azelastine.[5][6]

  • CYP2D6: This isoform is responsible for the high-affinity, low-capacity component of azelastine N-demethylation.[5][6]

  • CYP1A2: This enzyme plays a minor role in the metabolic conversion.[5]

The involvement of multiple CYP isoforms in the metabolism of azelastine has important clinical implications, as genetic polymorphisms or co-administration of inhibitors or inducers of these enzymes can potentially alter the pharmacokinetic profile of both the parent drug and its active metabolite.

Visualizing the Metabolic Pathway

The metabolic conversion of azelastine to its primary active metabolite is a critical step in its overall pharmacological action.

Azelastine_Metabolism Azelastine Azelastine N_desmethylazelastine N-desmethylazelastine (Active Metabolite) Azelastine->N_desmethylazelastine N-demethylation (CYP3A4, CYP2D6, CYP1A2) Inactive_Metabolites Inactive Carboxylic Acid Metabolites Azelastine->Inactive_Metabolites Oxidation HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (HLMs, Azelastine, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G

Figure 2: Workflow for In Vitro Metabolism Assay.
Quantification of Azelastine and N-desmethylazelastine by LC-MS/MS

A sensitive and specific analytical method is crucial for the accurate quantification of azelastine and its metabolites in biological matrices.

Objective: To develop and validate a method for the simultaneous quantification of azelastine and N-desmethylazelastine in human plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Azelastine: m/z 382.2 → 112.2

    • N-desmethylazelastine: (Specific transition to be determined based on fragmentation)

    • Internal Standard (e.g., a stable isotope-labeled analog): (Specific transition)

Sample Preparation (Plasma):

  • Protein Precipitation: To a plasma sample, add a precipitating agent (e.g., acetonitrile) containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Regulatory Context and the Importance of Metabolite Safety Testing

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established guidelines for the safety testing of drug metabolites. The FDA's "Metabolites in Safety Testing" (MIST) guidance provides a framework for when and how to evaluate the safety of metabolites. [1][7] Key considerations from the MIST guidance include:

  • Identification of Major Metabolites: Metabolites that are present at concentrations greater than 10% of the total drug-related exposure at steady state should be identified.

  • Safety Assessment: If a major human metabolite is found at significantly higher levels in humans than in the animal species used for toxicology studies, further nonclinical safety assessment of that metabolite may be required.

Given that N-desmethylazelastine is a major and active metabolite of azelastine, a thorough understanding of its pharmacology and toxicology is essential for a complete drug safety profile.

Conclusion

The metabolism of azelastine is a well-characterized process that leads to the formation of the active and clinically significant metabolite, N-desmethylazelastine. The biotransformation is primarily mediated by CYP3A4 and CYP2D6, highlighting the potential for drug-drug interactions. A comprehensive understanding of the interplay between azelastine and N-desmethylazelastine, including their respective pharmacokinetic and pharmacodynamic profiles, is crucial for optimizing therapeutic outcomes and ensuring patient safety. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of azelastine metabolism and the broader principles of drug metabolism research.

References

  • Nakajima, M., Ohyama, K., Nakamura, S., Shimada, N., Yamazaki, H., & Yokoi, T. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 27(7), 792-797. [Link]

  • Di, L., & Obach, R. S. (2015). A tiered approach to address regulatory drug metabolite-related issues in drug development. AAPS Journal, 17(4), 839-847. [Link]

  • Berger, M., Senti, G., & Kündig, T. (2014). A clinical pharmacokinetic study comparing two azelastine hydrochloride nasal formulations in a single-dose design. International Journal of Clinical Pharmacology and Therapeutics, 52(3), 241-249. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register, 73(109), 32839-32840. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2005). Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register, 70(107), 32839. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

  • Zhao, W., Shum, L., & Chen, Y. (2012). Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 906, 85-90. [Link]

  • U.S. Food and Drug Administration. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) - Application Number: 22-371s000. [Link]

  • ResearchGate. (n.d.). Structure of azelastine and its major metabolite.[Link]

  • Klimek, L., et al. (2025). Determination of the Bioavailability of 3 Intranasal Formulations of Azelastine Hydrochloride in Healthy Male Volunteers. American Journal of Rhinology & Allergy. [Link]

  • Wikipedia. (2024). Azelastine. [Link]

  • Bescos, R., et al. (1994). Tolerability, pharmacokinetics and dose linearity of azelastine hydrochloride in healthy subjects. Arzneimittelforschung, 44(7), 844-848. [Link]

  • Nakajima, M., Nakamura, S., Tokudome, S., Shimada, N., Yamazaki, H., & Yokoi, T. (1999). Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs. Drug Metabolism and Disposition, 27(12), 1381-1391. [Link]

  • Yasuda, S., et al. (1996). In vitro identification of the human cytochrome P-450 enzymes involved in the N-demethylation of azelastine. Drug Metabolism and Disposition, 24(5), 584-588. [Link]

  • National Center for Biotechnology Information. (n.d.). Azelastine. PubChem Compound Database. [Link]

  • U.S. Food and Drug Administration. (n.d.). Astepro (azelastine hydrochloride) nasal spray Prescribing Information. [Link]

  • Nakajima, M., et al. (2000). Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs. Drug Metabolism and Disposition, 28(1), 1-8. [Link]

  • Kim, B. H., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Bulletin of the Korean Chemical Society, 31(6), 1591-1596. [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of the degradation products of azelastine (I, III, IV, and V).[Link]

  • Lee, S. H., et al. (2006). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention, 11(2), 113-119. [Link]

  • ResearchGate. (2010). (PDF) Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. [Link]

  • Gajula, S. N. R., & Thatisetti, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • EBM Consult. (n.d.). What are some common medications classified as weak, moderate and strong inhibitors of CYP3A4?[Link]

  • ResearchGate. (2023). (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Semantic Scholar. (n.d.). A LC-MS/MS method for the quantification of deflazacort metabolite in human plasma. [Link]

Sources

Exploratory

In-Vitro Metabolism of Azelastine by Cytochrome P450 Enzymes: A Technical Guide

Executive Summary Azelastine is a potent, second-generation histamine H1-receptor antagonist widely utilized in the management of allergic rhinitis and asthma. Understanding its pharmacokinetic profile—specifically its P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azelastine is a potent, second-generation histamine H1-receptor antagonist widely utilized in the management of allergic rhinitis and asthma. Understanding its pharmacokinetic profile—specifically its Phase I oxidative metabolism—is critical for predicting drug-drug interactions (DDIs), scaling in-vitro data to in-vivo clearance models, and optimizing dosing regimens. This technical whitepaper provides an in-depth analysis of the in-vitro metabolism of Azelastine, focusing on the specific Cytochrome P450 (CYP450) isoforms responsible for its biotransformation, kinetic modeling, and laboratory methodologies required to isolate these pathways.

Mechanistic Overview of Azelastine Metabolism

Upon administration, Azelastine undergoes extensive hepatic metabolism. The primary metabolic pathway is N-demethylation , which yields the principal active metabolite, N-desmethylazelastine (also referred to as desmethylazelastine). This metabolite retains significant H1-receptor affinity and possesses a prolonged elimination half-life (~54 hours), contributing heavily to the drug's sustained therapeutic effect. A secondary, minor pathway involves hydroxylation to form the inactive 6-hydroxyazelastine.

Pathway AZE Azelastine (Parent Drug) OH 6-hydroxyazelastine (Minor Metabolite) AZE->OH Hydroxylation (Multiple CYPs) CYP3A4 CYP3A4 (High Capacity) AZE->CYP3A4 N-demethylation CYP2D6 CYP2D6 (High Affinity) AZE->CYP2D6 N-demethylation CYP1A2 CYP1A2 (Minor) AZE->CYP1A2 N-demethylation DES N-desmethylazelastine (Active Metabolite) CYP3A4->DES CYP2D6->DES CYP1A2->DES

Metabolic pathways of Azelastine showing primary N-demethylation and minor hydroxylation.

Cytochrome P450 Isoform Profiling & Kinetics

The N-demethylation of Azelastine does not follow simple Michaelis-Menten kinetics. Instead, in-vitro assays utilizing human liver microsomes (HLMs) reveal distinctly biphasic Eadie-Hofstee plots. This biphasic nature indicates the involvement of multiple CYP isoforms operating at vastly different substrate affinities and capacities [1].

  • CYP2D6 (High-Affinity, Low-Capacity): At low, clinically relevant substrate concentrations, CYP2D6 is the primary catalyst. Recombinant CYP2D6 exhibits a highly efficient affinity for Azelastine.

  • CYP3A4 (Low-Affinity, High-Capacity): As substrate concentrations increase and CYP2D6 becomes saturated, CYP3A4 dominates the metabolic clearance. While it has a lower affinity, it possesses the capacity to clear larger volumes of the drug.

  • CYP1A2 (Minor Contributor): CYP1A2 provides a marginal contribution, averaging only ~3.9% of total N-demethylation in HLMs [2].

Quantitative Kinetic Data

To accurately model hepatic clearance, the kinetic parameters ( Km​ ) derived from both recombinant enzymes and HLM fractions are summarized below.

Enzyme SourceIsoform / ComponentAffinity Type Km​ (µM)
Recombinant (Baculovirus)CYP2D6High Affinity2.1 - 3.75
Recombinant (Baculovirus)CYP3A4Low Affinity43.7
Human Liver MicrosomesHigh-Affinity ComponentHigh Affinity2.4 - 14.1
Human Liver MicrosomesLow-Affinity ComponentLow Affinity43.7 - 54.7

In-Vitro Experimental Methodology: CYP Phenotyping Workflow

To accurately map these kinetic parameters, researchers must employ an in-vitro phenotyping workflow. The following protocol outlines the gold-standard methodology for isolating CYP-specific contributions.

System Design Principle: This protocol operates as a Self-Validating System. By running parallel incubations with specific chemical inhibitors alongside vehicle controls, and utilizing internal standards for mass balance, the system internally verifies that observed metabolite formation is strictly causal to the targeted CYP isoform.

Workflow Step1 1. Microsomal Preparation (HLMs & Recombinant CYPs) Step2 2. Substrate Incubation (Azelastine + NADPH) Step1->Step2 Step3 3. Isoform Inhibition (Antibodies & Chemical Inhibitors) Step2->Step3 Phenotyping Step4 4. Reaction Termination (Ice-cold Acetonitrile) Step2->Step4 Control Step3->Step4 Step5 5. LC-MS/MS Quantification (Desmethylazelastine) Step4->Step5 Step6 6. Kinetic Modeling (Eadie-Hofstee Plots) Step5->Step6

In-vitro experimental workflow for cytochrome P450 phenotyping and kinetic modeling.

Step-by-Step Methodology
  • Microsomal Preparation and System Validation

    • Causality: HLMs are utilized rather than whole hepatocytes to intentionally decouple Phase I oxidation from Phase II conjugation. This isolation prevents the rapid secondary clearance of metabolites, allowing for precise Vmax​ and Km​ calculations.

    • Action: Thaw HLMs on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) to maintain the physiological conformation of the CYP enzymes.

  • Substrate Incubation and Kinetic Isolation

    • Causality: Because Azelastine exhibits biphasic kinetics, substrate concentrations must span a wide logarithmic range (e.g., 0.5 µM to 100 µM) to accurately capture both the high-affinity (CYP2D6) and low-affinity (CYP3A4) components without biasing the curve.

    • Action: Pre-incubate Azelastine with HLMs for 5 minutes at 37°C. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Chemical Inhibition (Self-Validating Control)

    • Causality: To validate the specific contribution of each CYP isoform, selective inhibitors must be used to block targeted pathways, proving causality through the absence of metabolite formation.

    • Action: Run parallel incubations utilizing selective inhibitors: Ketoconazole (0.1 µM) or anti-CYP3A antibodies for CYP3A4, Quinidine (1.0 µM) for CYP2D6, and Furafylline (10 µM) for CYP1A2.

  • Reaction Termination and Protein Precipitation

    • Causality: Enzymatic reactions must be halted instantaneously to prevent overestimation of metabolite formation and to stabilize the analytes for mass spectrometry.

    • Action: Add an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., deuterated desmethylazelastine). Centrifuge at 10,000 x g for 10 minutes to precipitate microsomal proteins.

  • LC-MS/MS Quantification

    • Causality: High sensitivity is required to detect desmethylazelastine at the low substrate concentrations where CYP2D6 is exclusively active.

    • Action: Analyze the supernatant using a validated LC-MS/MS method, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for Azelastine and N-desmethylazelastine.

Drug-Drug Interaction (DDI) Potential

Beyond acting as a substrate, Azelastine and its active metabolites exert inhibitory effects on several CYP isoforms. In-vitro studies utilizing human B-lymphoblast cells expressing specific CYPs demonstrate that Azelastine and N-desmethylazelastine competitively inhibit CYP2D6, CYP2C19, CYP2C9, and CYP3A4 [3]. Furthermore, N-desmethylazelastine uniquely exhibits uncompetitive inhibition of CYP2B6 ( Ki​ = 32.6 µM).

While the Ki​ values (summarized below) suggest a potential for DDIs, the clinical significance is generally minimal due to the very low systemic plasma concentrations achieved following standard topical or oral administration of Azelastine. However, these constants remain critical for physiologically based pharmacokinetic (PBPK) modeling.

CYP IsoformAzelastine Ki​ (µM)N-desmethylazelastine Ki​ (µM)6-hydroxyazelastine Ki​ (µM)
CYP2D6 1.2 ± 0.11.5 ± 0.23.0 ± 0.5
CYP2C19 21.9 ± 2.27.3 ± 1.69.3 ± 1.6
CYP2C9 13.9 ± 1.815.0 ± 3.117.0 ± 4.1
CYP3A4 23.7 ± 4.613.2 ± 2.3Not Determined

Conclusion

The in-vitro metabolism of Azelastine is a complex, multi-enzyme process primarily driven by the high-affinity CYP2D6 and the high-capacity CYP3A4. Because the kinetic profile is distinctly biphasic, standard Michaelis-Menten extrapolations are insufficient; researchers must employ dual-enzyme kinetic modeling (Eadie-Hofstee) paired with rigorous chemical inhibition controls. By utilizing the self-validating protocols outlined in this guide, drug development professionals can accurately map the clearance pathways of Azelastine and reliably predict its behavior in polypharmacy environments.

References

  • Imai T, Taketani M, Suzu T, Kusube K, Otagiri M. "In vitro identification of the human cytochrome P-450 enzymes involved in the N-demethylation of azelastine." Drug Metabolism and Disposition, 1999. Source: PubMed. URL:[Link]

  • Nakajima M, Nakamura S, Tokudome S, Shimada N, Yamazaki H, Yokoi T. "Azelastine N-demethylation by Cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in Human Liver Microsomes: Evaluation of Approach to Predict the Contribution of Multiple CYPs." Drug Metabolism and Disposition, 1999. Source: PubMed. URL:[Link]

  • Nakajima M, Ohyama K, Nakamura S, Shimada N, Yamazaki H, Yokoi T. "Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes." Drug Metabolism and Disposition, 1999. Source: PubMed. URL:[Link]

Foundational

N-Desmethyl Azelastine-d4: Comprehensive Technical Guide on Pharmacokinetics, Bioanalytical Workflows, and Global Procurement

Executive Summary Azelastine is a potent, second-generation H1-receptor antagonist widely utilized in the treatment of allergic rhinitis and conjunctivitis. In clinical pharmacokinetics, the efficacy and prolonged durati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azelastine is a potent, second-generation H1-receptor antagonist widely utilized in the treatment of allergic rhinitis and conjunctivitis. In clinical pharmacokinetics, the efficacy and prolonged duration of action of azelastine are heavily dictated by its primary active metabolite: N-desmethyl azelastine . To accurately quantify this metabolite in biological matrices during pharmacokinetic (PK) and drug development studies, researchers require highly specific internal standards.

This whitepaper provides an in-depth technical analysis of the metabolic pathways of azelastine, the analytical rationale for utilizing N-Desmethyl Azelastine-d4 as a stable isotope-labeled internal standard (SIL-IS), a self-validating LC-MS/MS protocol, and a comprehensive guide to global procurement.

Pharmacokinetic & Metabolic Rationale

Following administration, azelastine is oxidatively metabolized into N-desmethyl azelastine primarily by the hepatic Cytochrome P450 (CYP) enzyme system (1)[1].

Causality in Clinical Efficacy: The extended dosing intervals of azelastine formulations are directly linked to the pharmacokinetics of this metabolite. While the parent drug, azelastine, has a plasma elimination half-life of approximately 22 hours, the therapeutically active N-desmethyl azelastine exhibits a significantly prolonged half-life of 56 hours (2)[2]. Because up to 74% of the dose is excreted in feces with less than 10% remaining as unchanged azelastine, tracking the desmethyl metabolite is mandatory for complete PK profiling[1].

Metabolism Azelastine Azelastine (Parent Drug) CYP Cytochrome P450 (Oxidative Demethylation) Azelastine->CYP Hepatic Metabolism Desmethyl N-Desmethyl Azelastine (Active Metabolite) CYP->Desmethyl Primary Pathway

Metabolic conversion of Azelastine to N-Desmethyl Azelastine via Cytochrome P450.

Table 1: Pharmacokinetic Parameters of Azelastine and its Metabolite
Pharmacokinetic ParameterAzelastine (Parent)N-Desmethyl Azelastine (Metabolite)
Plasma Elimination Half-Life 22 hours56 hours
Plasma Protein Binding ~88%~97%
Primary Elimination Route Feces (74%), Urine (26%)Feces (via biliary excretion)

Analytical Rationale: Why a Deuterated (+4 Da) Standard?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), biological matrices (plasma, serum, urine) introduce severe ion suppression or enhancement—known as the matrix effect.

The Isotopic Cross-Talk Challenge: Azelastine and its desmethyl metabolite contain a chlorine atom, which naturally occurs as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This natural isotopic distribution creates a significant M+2 peak in the mass spectrum. If a +2 Da or +3 Da labeled standard were used, the natural M+2 or M+3 isotopic envelope of the unlabeled drug would cause cross-talk in the mass spectrometer's Multiple Reaction Monitoring (MRM) channels.

The Causality of the d4 Selection: Utilizing a +4 Da shift (N-Desmethyl Azelastine-d4) cleanly bypasses this ³⁷Cl isotopic interference. Because the d4 standard shares the exact physicochemical properties (retention time, extraction recovery, and ionization efficiency) of the endogenous metabolite, it normalizes matrix-induced signal fluctuations while ensuring strict analytical selectivity and zero cross-talk.

Self-Validating Bioanalytical Protocol (LC-MS/MS)

To ensure analytical trustworthiness, the following step-by-step protocol is designed as a self-validating system . By tracking the absolute peak area of the d4 internal standard across all samples, scientists can instantly flag extraction failures or localized matrix effects.

Workflow Sample 1. Plasma Sample (Endogenous Metabolite) Spike 2. Spike SIL-IS (N-Desmethyl Azelastine-d4) Sample->Spike Extraction 3. Protein Precipitation (ACN + 0.1% Formic Acid) Spike->Extraction LC 4. Liquid Chromatography (C18 Separation) Extraction->LC MS 5. Tandem Mass Spectrometry (MRM: +4 Da Mass Shift) LC->MS Data 6. Quantification (Analyte/IS Ratio) MS->Data

Self-validating LC-MS/MS bioanalytical workflow using N-Desmethyl Azelastine-d4.

Step-by-Step Extraction Methodology
  • Standard Preparation: Prepare a stock solution of N-Desmethyl Azelastine-d4 (1 mg/mL in methanol). Dilute to a working internal standard (IS) concentration of 50 ng/mL.

  • Sample Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the working IS solution. Causality: Spiking before any manipulation ensures the IS undergoes the exact same extraction losses as the target analyte, validating the recovery rate.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes. Causality: The low temperature minimizes ex vivo degradation. Formic acid lowers the pH, ensuring the basic secondary amine of N-desmethyl azelastine is fully protonated. This disrupts its high protein-binding affinity (97%), ensuring maximum extraction recovery.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to an LC autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Monitor the specific MRM transitions for N-desmethyl azelastine and the +4 Da shifted transitions for the d4 standard.

  • System Validation: Calculate the peak area ratio of Analyte/IS. If the absolute peak area of the d4 standard in any sample deviates by >15% from the mean of the batch, the sample must be flagged for severe matrix effects or extraction error.

Supplier Landscape & Procurement Strategy

Procuring high-quality stable isotope-labeled standards is critical for assay validation. Researchers must source N-Desmethyl Azelastine-d4 from reputable chemical suppliers that provide comprehensive Certificates of Analysis (CoA), verifying isotopic purity (>98% enrichment) and chemical purity (>95%).

Table 2: Global Supplier Matrix for N-Desmethyl Azelastine-d4
SupplierCatalog / Part No.CAS NumberSpecifications / Notes
Clearsynth CS-O-064282747914-87-8High-purity reference standard (3)[3]
Veeprho DVE00177N/ASupplied as HCl Salt (4)[4]
Pharmaffiliates PA STI 028070N/AMW: 371.9 g/mol (5)[5]
MedChemExpress HY-143810SN/ADeuterium-labeled standard (6)[6]
US Biological N/AN/A5 mg pack sizes available (7)[7]

Procurement Quality Control: When purchasing, scientists must verify the salt form (e.g., free base vs. HCl salt) as this directly impacts the molecular weight calculations during stock solution preparation. Furthermore, ensure the deuterium atoms are located on non-exchangeable positions (typically the aromatic or aliphatic carbon backbone) to prevent H/D exchange in aqueous LC mobile phases.

References

  • Title: Azelastine Hydrochloride solution - Pharmacokinetics and Metabolism Source: PrescriberPoint URL: [Link]

  • Title: Dymista 125/50 Nasal Spray - Pharmacokinetic Properties Source: NPS MedicineWise URL: [Link]

  • Title: Azelastine EP Impurity A | CAS 613-94-5 Source: Veeprho URL: [Link]

  • Title: Azelastine-Impurities Source: Pharmaffiliates URL: [Link]

  • Title: n-desmethyl azelastine suppliers USA Source: US Biological Life Sciences (via American Chemical Suppliers) URL: [Link]

Sources

Exploratory

The Definitive Guide to Stable Isotope-Labeled Internal Standards (SIL-IS) in LC-MS/MS Bioanalysis

Executive Summary In the realm of drug development and clinical pharmacokinetics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for trace quantification. However, the accuracy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and clinical pharmacokinetics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for trace quantification. However, the accuracy of LC-MS/MS is fundamentally challenged by matrix effects—the unpredictable suppression or enhancement of analyte ionization by co-eluting biological components[1]. To ensure regulatory compliance and scientific integrity, bioanalytical workflows rely on Stable Isotope-Labeled Internal Standards (SIL-IS). This whitepaper provides an in-depth mechanistic analysis of SIL-IS design, regulatory validation, and self-validating experimental protocols to ensure absolute quantitative accuracy.

The Mechanistic Basis of SIL-IS in LC-MS/MS

When a biological sample is injected into an LC-MS/MS system, endogenous lipids, salts, and proteins co-elute with the target analyte, competing for charge droplets in the Electrospray Ionization (ESI) source[2]. This competition leads to ion suppression, causing a highly variable analyte response across different patient samples.

While structural analog internal standards are sometimes used, they rarely co-elute perfectly with the target analyte. Consequently, they are exposed to a different localized matrix environment in the ion source, rendering them incapable of accurately correcting for matrix effects[3].

A SIL-IS, synthesized by replacing specific atoms with stable isotopes (e.g., 2 H, 13 C, 15 N), possesses nearly identical physicochemical properties to the unlabeled analyte[4]. Because it co-elutes exactly with the analyte, the SIL-IS experiences the exact same degree of ion suppression or enhancement[5]. By quantifying the ratio of the analyte to the SIL-IS, the matrix effect is mathematically canceled out, yielding a highly accurate concentration measurement regardless of matrix variability.

G A Biological Sample (Analyte + Matrix) B Spike SIL-IS (Known Concentration) A->B C Sample Extraction (LLE, SPE, or PPT) B->C D LC Separation (Co-elution of Analyte & SIL-IS) C->D E ESI Ion Source (Identical Ion Suppression) D->E F MS/MS Detection (Mass Shift Differentiation) E->F G Quantification (Analyte/IS Ratio) F->G

Workflow demonstrating how SIL-IS compensates for matrix effects in LC-MS/MS.

Design and Selection Criteria for SIL-IS

Selecting the appropriate isotopic label is the most critical decision in bioanalytical assay development. While deuterium ( 2 H) is the most cost-effective and common choice, it carries inherent risks that must be managed[6].

The Deuterium Isotope Effect (Chromatographic Shift)

In reversed-phase liquid chromatography (RPLC), replacing protium ( 1 H) with deuterium ( 2 H) slightly alters the molecule's lipophilicity[1]. Deuterium atoms are more polarizable, leading to a marginal increase in hydrophilicity[7]. As a result, heavily deuterated compounds exhibit weaker interactions with nonpolar stationary phases and elute slightly earlier than their non-deuterated counterparts[7].

If this chromatographic shift is significant, the analyte and the SIL-IS will enter the mass spectrometer at different times, exposing them to different co-eluting matrix components[8]. This divergence fundamentally breaks the matrix effect compensation mechanism, leading to assay failure[1].

Carbon-13 and Nitrogen-15 Alternatives

To circumvent the chromatographic isotope effect, 13 C and 15 N labeled standards are highly preferred[4]. These heavier isotopes do not alter the molecule's lipophilicity, guaranteeing exact co-elution with the target analyte and providing superior correction for matrix effects[6].

Mass Shift Requirements

To prevent isotopic cross-talk—where the natural isotopic distribution of the analyte contributes to the IS signal, or vice versa—the SIL-IS must have a mass difference of at least +3 to +5 Da from the target analyte[4].

G Start Observe Variable IS Response CheckRT Evaluate Retention Time (RT) Analyte vs. Deuterated IS Start->CheckRT Decision Do they strictly co-elute? CheckRT->Decision Yes Investigate Extraction Recovery or Matrix Lot Variability Decision->Yes Yes No Deuterium Isotope Effect Detected (Chromatographic Shift) Decision->No No Fix1 Optimize LC Gradient (Flatten slope near elution) No->Fix1 Fix2 Switch to 13C or 15N Labeled Internal Standard No->Fix2

Decision tree for troubleshooting the deuterium isotope effect in LC-MS/MS.

Regulatory Framework: FDA and ICH Guidelines

Regulatory bodies mandate stringent validation of bioanalytical methods to ensure data integrity in clinical trials. According to the FDA M10 guidance on Bioanalytical Method Validation, an internal standard should be added to all calibration standards, quality controls (QCs), and study samples[9].

Key regulatory acceptance criteria involving SIL-IS include:

  • Accuracy and Precision : The IS-normalized response must yield an accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[10].

  • Matrix Effect Variability : The IS-normalized matrix factor (MF) must demonstrate a coefficient of variation (CV) of ≤15% across at least six independent lots of matrix, including hemolyzed and lipemic sources[10].

Experimental Workflows & Protocols

Protocol 1: SIL-IS Addition and Sample Preparation

Causality: Adding the SIL-IS at the very beginning of the workflow ensures that any physical loss of the analyte during protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is proportionally mirrored by the SIL-IS.

  • Preparation of Working Solutions : Dilute the SIL-IS stock in a highly organic solvent to prevent degradation or microbial growth.

  • Aliquot Biological Matrix : Transfer a fixed volume of the biological sample into a 96-well plate.

  • Spike SIL-IS : Add a constant, known concentration of the SIL-IS to every sample, including blanks and QCs[9].

  • Equilibration : Vortex and incubate to allow the SIL-IS to equilibrate with endogenous protein-binding sites.

  • Extraction : Perform the designated extraction method.

ngcontent-ng-c834184739="" class="ng-star-inserted">

Self-Validating Checkpoint : Always process a "Blank" (matrix without analyte or IS) and a "Zero Sample" (matrix with IS only). The Zero Sample validates the isotopic purity of the SIL-IS; any signal in the analyte channel indicates isotopic contamination that will cause false-positive baseline inflation.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Causality: By spiking the analytes after extraction, this protocol completely isolates the ionization matrix effect from extraction recovery losses, allowing for a direct, quantitative measurement of ion suppression or enhancement[11].

  • Extract Blank Matrix : Process blank matrix from at least six independent lots through the finalized extraction protocol[11].

  • Post-Extraction Spike : Spike the extracted blank matrix with the target analyte and SIL-IS at the Low QC and High QC concentrations[2].

  • Prepare Neat Standards : Prepare the exact same concentrations of analyte and SIL-IS in a pure reconstitution solvent (absence of matrix)[11].

  • LC-MS/MS Analysis : Inject both sets of samples and record the peak areas.

  • Calculate Matrix Factor (MF) :

    • Absolute MF (Analyte) = Peak Area (Post-Extraction Spike) / Peak Area (Neat Standard)

    • Absolute MF (SIL-IS) = Peak Area (Post-Extraction Spike IS) / Peak Area (Neat Standard IS)

    • IS-Normalized MF = Absolute MF (Analyte) / Absolute MF (SIL-IS)[2].

Self-Validating Checkpoint : The IS-Normalized MF must remain close to 1.0. If it deviates significantly, it validates that the SIL-IS is failing to compensate for the matrix effect, likely due to a chromatographic deuterium isotope effect[8].

Quantitative Data: Matrix Effect Compensation

The following table summarizes typical quantitative data generated from Protocol 2. It demonstrates how a properly designed SIL-IS rescues an assay suffering from severe, variable ion suppression.

Matrix SourceAbsolute MF (Analyte)Absolute MF (SIL-IS)IS-Normalized MF
Plasma Lot 1 0.65 (35% Suppression)0.641.01
Plasma Lot 2 0.45 (55% Suppression)0.460.98
Plasma Lot 3 1.20 (20% Enhancement)1.181.02
Plasma Lot 4 0.85 (15% Suppression)0.860.99
Lipemic Lot 0.30 (70% Suppression)0.291.03
Hemolyzed Lot 0.75 (25% Suppression)0.760.98
Overall %CV 42.3% (Fails FDA Criteria)42.1% 1.8% (Passes FDA Criteria)

Data Interpretation: While the absolute matrix factor varies wildly across lots (CV > 40%), the IS-normalized matrix factor remains tightly controlled (CV < 2%). This mathematically proves that the SIL-IS is perfectly tracking and compensating for the ionization variability.

Conclusion

Stable Isotope-Labeled Internal Standards are the cornerstone of reliable LC-MS/MS bioanalysis. While they offer unparalleled matrix effect compensation and extraction recovery tracking, scientists must remain vigilant regarding isotopic purity, mass shift adequacy, and the chromatographic deuterium isotope effect. By adhering to self-validating experimental designs and regulatory guidelines, analytical laboratories can ensure their pharmacokinetic data is both scientifically unassailable and regulatory-compliant.

Sources

Foundational

Precision Bioanalysis in Early-Stage Drug Discovery: Leveraging N-Desmethyl Azelastine-d4 for Pharmacokinetic Profiling

Executive Summary In early-stage drug discovery and pharmacokinetic (PK) profiling, the accurate quantification of both a parent drug and its active metabolites is non-negotiable. For Azelastine—a potent, second-generati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In early-stage drug discovery and pharmacokinetic (PK) profiling, the accurate quantification of both a parent drug and its active metabolites is non-negotiable. For Azelastine—a potent, second-generation H1-receptor antagonist—the primary active metabolite is N-desmethyl azelastine[1]. As a Senior Application Scientist, I have observed firsthand that quantifying this metabolite in complex biological matrices (like plasma or urine) is fraught with analytical challenges, primarily matrix effects and ion suppression.

To establish a self-validating, robust LC-MS/MS assay, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard[2]. Specifically, N-Desmethyl Azelastine-d4 provides the exact physicochemical mimicry required to normalize extraction recoveries and ionization efficiencies, ensuring absolute data integrity.

Pharmacological Context: The Significance of N-Desmethyl Azelastine

Azelastine undergoes extensive hepatic oxidative metabolism, primarily catalyzed by the cytochrome P450 (CYP450) enzyme system (specifically CYP3A4 and CYP2D6), to form N-desmethyl azelastine[3]. This N-demethylation is not merely a clearance pathway; it generates a pharmacologically active metabolite that retains potent H1-receptor antagonistic activity[1].

Crucially, N-desmethyl azelastine exhibits a significantly longer elimination half-life (approx. 54–56 hours) compared to the parent drug (approx. 22 hours)[4]. Because it accumulates to a higher degree during multiple dosing regimens, regulatory agencies require its precise tracking to fully understand the drug's safety, efficacy, and toxicological profile[5].

MetabolicPathway Azelastine Azelastine (Parent Drug) CYP CYP450 Enzymes (CYP3A4, CYP2D6) Azelastine->CYP Oxidative N-demethylation Metabolite N-Desmethyl Azelastine (Active Metabolite) CYP->Metabolite Pharmacologically Active SIL N-Desmethyl Azelastine-d4 (SIL-IS) SIL->Metabolite Isotopic Tracer for LC-MS/MS

Caption: Metabolic conversion of Azelastine to N-Desmethyl Azelastine and its SIL-IS counterpart.

The Analytical Imperative: Why N-Desmethyl Azelastine-d4?

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the variability of plasma due to intra-subject dietary differences or co-medications can dramatically affect the ionization of the target analyte[2]. This phenomenon, known as the "matrix effect," leads to unpredictable signal suppression or enhancement.

Using a surrogate internal standard (a structural analog) is risky because it may not co-elute with the target metabolite, exposing it to different matrix interferents[2]. N-Desmethyl Azelastine-d4, where four hydrogen atoms are replaced by deuterium, is chemically identical to the endogenous metabolite[6]. It co-elutes chromatographically and experiences the exact same matrix effects, effectively canceling out variability when the analyte-to-IS peak area ratio is calculated[7].

Quantitative Pharmacokinetic Parameters

To design an appropriate calibration curve for your LC-MS/MS assay, it is critical to understand the expected physiological concentrations and PK parameters of both the parent and the metabolite.

ParameterAzelastineN-Desmethyl Azelastine
Elimination Half-Life (t½) ~22 hours[1]~54–56 hours[4]
Plasma Protein Binding ~88%[5]~97%[5]
Primary Metabolic Route Hepatic (CYP450)[3]Further degradation / Excretion[1]
Volume of Distribution (Vd) 14.5 L/kg[5]N/A (Accumulates in tissues)
Pharmacological Activity High (H1-antagonist)[1]High (H1-antagonist)[1]
Step-by-Step Methodology: LC-MS/MS Bioanalytical Workflow

As an application scientist, I emphasize that a protocol must be a self-validating system. Every step must have a clear mechanistic rationale (causality) to ensure the integrity of the early-stage discovery data.

Step 1: Matrix Spiking & Equilibration

  • Action: Spike a known concentration of N-Desmethyl Azelastine-d4 into the blank or incurred plasma sample. Vortex and incubate at room temperature for 10 minutes.

  • Causality: N-desmethyl azelastine is highly protein-bound (97%)[5]. The incubation period ensures the SIL-IS equilibrates and binds to plasma proteins (like human serum albumin) to the exact same extent as the endogenous metabolite, ensuring identical behavior during extraction.

Step 2: Sample Extraction (Protein Precipitation / SPE)

  • Action: Add 3 volumes of cold acetonitrile (containing 0.1% formic acid) to the plasma. Centrifuge at 14,000 x g for 10 minutes. For higher sensitivity, transfer the supernatant to a Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB).

  • Causality: Acetonitrile denatures proteins, releasing the bound analyte and SIL-IS. SPE removes phospholipids, which are the primary culprits of ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

Step 3: Chromatographic Separation

  • Action: Inject the extract onto a C18 UPLC column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: Although the mass spectrometer can distinguish masses, separating the parent drug (Azelastine) from the metabolite (N-Desmethyl Azelastine) is critical. In-source fragmentation of Azelastine could theoretically produce a desmethyl fragment, artificially inflating the metabolite's quantification if they co-elute.

Step 4: MRM Detection (Tandem Mass Spectrometry)

  • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N-Desmethyl Azelastine and N-Desmethyl Azelastine-d4 in positive ESI mode.

  • Causality: The mass shift of +4 Da provided by the d4 label ensures there is no isotopic cross-talk between the endogenous metabolite and the internal standard, yielding an absolute, interference-free signal ratio[6].

Workflow Plasma 1. Plasma Sample (Contains Metabolite) Spike 2. Spike SIL-IS (N-Desmethyl Azelastine-d4) Plasma->Spike Equilibration Extraction 3. Extraction (SPE) (Removes Phospholipids) Spike->Extraction Protein Denaturation LC 4. UPLC Separation (Resolves Parent/Metabolite) Extraction->LC Purified Extract MS 5. MS/MS (MRM) (Ratio Quantification) LC->MS Co-eluting Peaks

Caption: Self-validating LC-MS/MS bioanalytical workflow using N-Desmethyl Azelastine-d4.

Method Validation: Ensuring Trustworthiness

To ensure the assay is self-validating, two critical parameters must be assessed during method development:

  • H/D Back-Exchange Evaluation: Deuterium atoms can sometimes exchange with hydrogen from the aqueous matrix or mobile phase[7]. To validate stability, incubate the SIL-IS in plasma at varying pH levels and temperatures. Monitor the MS spectra for any loss of the +4 Da mass shift. N-Desmethyl Azelastine-d4 is synthesized with deuterium on stable carbon positions, minimizing this risk.

  • Matrix Factor (MF) Assessment: Calculate the MF by comparing the peak area of the SIL-IS spiked after extraction to the peak area of a neat standard solution. An MF close to 1.0 indicates negligible ion suppression. Because the SIL-IS normalizes the response, the IS-normalized Matrix Factor should be consistently 1.0 ± 0.15 across different lots of plasma[6].

Conclusion

The integration of N-Desmethyl Azelastine-d4 into early-stage drug discovery pipelines represents a commitment to analytical excellence. By understanding the pharmacological necessity of tracking this long-lived active metabolite and leveraging the physicochemical parity of a deuterated standard, scientists can generate PK data that withstands rigorous regulatory scrutiny.

References
  • ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass. URL:[Link]

  • KCAS Bio. "The Value of Deuterated Internal Standards." KCAS Bio. URL:[Link]

  • PrescriberPoint. "Azelastine Hydrochloride solution." PrescriberPoint. URL: [Link]

  • POM.go.id. "Dymista." POM. URL: [Link]

  • MDPI. "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors." Molecules. URL:[Link]

  • PubChem. "Azelastine | C22H24ClN3O | CID 2267." National Institutes of Health. URL:[Link]

Sources

Exploratory

A Technical Guide to the Application of N-Desmethyl Azelastine-d4 in Quantitative Bioanalysis

Executive Summary This technical guide provides an in-depth exploration of N-Desmethyl Azelastine-d4, a critical tool in modern pharmacokinetic and bioanalytical research. Azelastine is a potent second-generation antihis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth exploration of N-Desmethyl Azelastine-d4, a critical tool in modern pharmacokinetic and bioanalytical research. Azelastine is a potent second-generation antihistamine, and its principal active metabolite is N-Desmethyl Azelastine.[1][2] To accurately quantify this metabolite in complex biological matrices, a robust analytical method is essential. N-Desmethyl Azelastine-d4 serves as a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard in quantitative mass spectrometry.[3] This guide will detail the fundamental principles of its application, provide validated experimental protocols, and explain the causality behind methodological choices, empowering researchers to generate high-fidelity data that meets stringent regulatory expectations.

The Foundational Role of a Deuterated Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, variability can arise from multiple stages, including sample extraction, matrix effects (ion suppression or enhancement), and instrumental fluctuations.[3] An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for this variability.[4]

N-Desmethyl Azelastine-d4 is the ideal IS for the quantification of N-Desmethyl Azelastine for one critical reason: it is chemically and physically almost identical to the analyte.[5] The replacement of four hydrogen atoms with deuterium atoms results in a mass shift of +4 Da. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their shared physicochemical properties ensure they behave nearly identically during:

  • Sample Preparation: Any loss of the analyte during extraction is mirrored by a proportional loss of the IS.[6]

  • Chromatography: The analyte and IS co-elute, meaning they experience the same matrix effects at the same time.[5]

  • Ionization: They exhibit the same ionization efficiency in the mass spectrometer's source.[7]

By calculating the peak area ratio of the analyte to the IS, these sources of error are normalized, leading to highly accurate and precise quantification.[6] This principle, known as isotope dilution mass spectrometry, is the cornerstone of modern bioanalysis.[6]

The Concept of Isotope Dilution

The diagram below illustrates how N-Desmethyl Azelastine-d4 corrects for analytical variability. Both the analyte and the standard are subjected to the same potential sources of error, but the ratio of their signals remains constant, allowing for accurate back-calculation of the analyte's initial concentration.

Figure 1: Principle of Internal Standard Correction cluster_sample Biological Sample cluster_process Analytical Workflow cluster_errors Sources of Variability cluster_data Data Processing Analyte N-Desmethyl Azelastine (Unknown Quantity) SP Sample Preparation (e.g., Protein Precipitation) Analyte->SP IS N-Desmethyl Azelastine-d4 (Known Quantity Added) IS->SP LC LC Separation SP->LC MS MS Ionization LC->MS Data Peak Area Ratio (Analyte / IS) MS->Data Signal Acquisition E1 Extraction Loss E1->SP E2 Matrix Effects E2->MS E3 Instrument Drift E3->MS Result Accurate Concentration Data->Result Ratio Remains Constant

Caption: How an internal standard corrects for variability.

Bioanalytical Method Development & Validation

The primary application of N-Desmethyl Azelastine-d4 is in the development and validation of bioanalytical methods for pharmacokinetic studies, in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10]

Physicochemical and Mass Spectrometric Properties

A successful method begins with understanding the properties of the analyte and the internal standard.

PropertyAnalyte: N-Desmethyl AzelastineIS: N-Desmethyl Azelastine-d4Rationale
Chemical FormulaC₂₁H₂₂ClN₃OC₂₁H₁₈D₄ClN₃OThe +4 Da mass shift from deuterium labeling is sufficient to prevent isotopic crosstalk.
Precursor Ion [M+H]⁺m/z 368.2 (approx.)m/z 372.2 (approx.)Protonated molecules are typically selected in positive ion mode for robust fragmentation.
Product Ion (Example)m/z 98.1 (approx.)m/z 102.1 (approx.)The fragment should be specific and intense. The d4 label is retained on this fragment.
Isotopic PurityN/A>98%High isotopic purity is crucial to prevent the IS from contributing to the analyte's signal.[7]

Note: Exact m/z values should be confirmed experimentally on the specific mass spectrometer being used.

Step-by-Step Experimental Protocol: Plasma Sample Quantification

This protocol provides a robust starting point for the analysis of N-Desmethyl Azelastine in human plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1.0 mg/mL stock solution of N-Desmethyl Azelastine and N-Desmethyl Azelastine-d4 in methanol.
  • Serially dilute the N-Desmethyl Azelastine stock to create calibration standards (e.g., 10 pg/mL to 5000 pg/mL).
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.
  • Prepare a working Internal Standard solution (e.g., 1 ng/mL) in 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
  • Add 20 µL of the working Internal Standard solution to each tube (except double blanks) and vortex briefly. The early addition of the IS is critical to ensure it experiences all subsequent sources of variability alongside the analyte.[6]
  • Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the proteins.
  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good reversed-phase retention and separation from endogenous plasma components.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and IS from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS, balancing speed and separation.
Gradient Start at 5% B, ramp to 95% B, re-equilibrateA gradient ensures sharp peak shapes and efficient elution of the analytes.
Injection Volume 5 µLBalances sensitivity with minimizing potential matrix effects.
Ionization Mode Electrospray Ionization (ESI), PositiveAmine groups on the molecule are readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Method Validation Parameters

A method utilizing N-Desmethyl Azelastine-d4 must be validated according to regulatory standards.[11][12] Key parameters include:

  • Selectivity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.

  • Accuracy & Precision: Intra- and inter-day analysis of QC samples should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Calibration Curve: A linear regression of the analyte/IS peak area ratio against concentration, with a correlation coefficient (r²) > 0.99.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma versus a neat solution. The co-eluting N-Desmethyl Azelastine-d4 is essential for correcting this effect.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).

Workflow and Data Interpretation

The complete analytical workflow is a self-validating system designed for high-throughput analysis in a regulated environment.

Figure 2: Bioanalytical Quantification Workflow A Sample Receipt (Plasma, Calibrators, QCs) B Spike with IS (N-Desmethyl Azelastine-d4) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Integration (Peak Area Calculation) F->G H Ratio Calculation (Analyte / IS) G->H I Concentration Determination (via Calibration Curve) H->I J QC Check & Batch Acceptance I->J

Caption: A typical high-throughput bioanalytical workflow.

Data interpretation hinges on the calibration curve. The consistent response of the analyte/IS ratio for the known concentrations of the calibrators validates the assay's performance. The concentrations of unknown samples (e.g., from a clinical study) are then interpolated from this curve. The results from the QC samples, which are treated as unknowns, must meet the acceptance criteria to validate the entire analytical run.

Conclusion

N-Desmethyl Azelastine-d4 is not merely a reagent but an enabling tool for the generation of definitive, high-quality bioanalytical data. Its application as a stable isotope-labeled internal standard provides the most effective means of correcting for the inherent variability of the LC-MS/MS workflow.[3] By adhering to the principles of isotope dilution and following rigorous, validated protocols as outlined in this guide, researchers in drug development and clinical pharmacology can ensure their data possesses the integrity required for critical decision-making and regulatory submission.

References

  • Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • Ardena. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Benchchem. (n.d.). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • Nakajima, M., et al. (1998). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. PubMed.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Drugs.com. (2026, January 20). Azelastine: Package Insert / Prescribing Information / MOA.
  • Wikipedia. (n.d.). Azelastine.

Sources

Foundational

Isotopic Purity and Characterization of N-Desmethyl Azelastine-d4: A Comprehensive Guide for Bioanalytical LC-MS/MS Workflows

Executive Summary In the realm of drug development and pharmacokinetics (PK), the precision of bioanalytical assays dictates the reliability of clinical data. For azelastine—a potent, second-generation H1-receptor antago...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and pharmacokinetics (PK), the precision of bioanalytical assays dictates the reliability of clinical data. For azelastine—a potent, second-generation H1-receptor antagonist—regulatory guidelines mandate the precise quantification of both the parent drug and its primary active metabolite, N-desmethylazelastine. As a Senior Application Scientist, I have designed this whitepaper to dissect the critical role, synthesis, characterization, and application of N-Desmethyl Azelastine-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS). This guide prioritizes scientific causality and provides self-validating protocols to ensure absolute data integrity in LC-MS/MS workflows.

Introduction: Pharmacokinetics and the Role of N-Desmethyl Azelastine

Azelastine is widely prescribed for the treatment of allergic rhinitis and conjunctivitis[1]. Upon administration, it undergoes extensive oxidative metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP1A2[2]. This N-demethylation process yields N-desmethylazelastine [3].

Understanding the PK profile of this metabolite is critical for two reasons:

  • Pharmacological Activity : N-desmethylazelastine retains significant H1-receptor antagonistic activity[3].

  • Extended Half-Life : The metabolite exhibits a half-life of approximately 54 hours—more than twice that of the parent drug—contributing heavily to the drug's long duration of action[1].

To accurately map this PK profile, bioanalytical scientists rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].

The Criticality of Stable Isotope-Labeled Internal Standards (SIL-IS)

In LC-MS/MS, biological matrices (like human plasma) cause unpredictable ion suppression or enhancement during electrospray ionization (ESI). To correct for this, an internal standard is spiked into every sample.

The Causality of Isotope Selection: Why use a d4 isotopologue rather than a d1 or d2 variant? The natural isotopic envelope of N-desmethylazelastine contains significant M+1 and M+2 contributions due to naturally occurring 13 C and 37 Cl isotopes. If a d1 or d2 standard were used, the natural heavy isotopes of the analyte would bleed into the internal standard's mass channel, causing quantitative non-linearity. A mass shift of +4 Da (d4) ensures that the IS precursor and product ions fall completely outside the natural isotopic envelope of the target analyte, eliminating cross-talk.

IsotopicImpurity A Low Isotopic Purity (High d0 in d4 IS) B d0 Contribution to Analyte MRM Channel A->B C Elevated Baseline Signal for Analyte B->C D Overestimation of Metabolite Concentration C->D E Inaccurate PK Profile & Bioequivalence Failure D->E

Causality diagram illustrating the impact of isotopic impurities on PK data.

Analytical Characterization & Isotopic Purity Assessment

Before N-Desmethyl Azelastine-d4 can be deployed in a GLP-validated assay, it must undergo rigorous multi-modal characterization.

  • Chemical Purity (HPLC-UV) : Confirms the absence of synthetic precursors or degradation products that could cause chromatographic interference.

  • Structural Identity (NMR & HRMS) : 1 H-NMR and 13 C-NMR are utilized to verify that the four deuterium atoms are located on stable, non-exchangeable aromatic or aliphatic carbon centers. If deuteriums are placed on acidic alpha-protons, they will undergo back-exchange with protic solvents (e.g., H 2​ O, MeOH) during sample extraction, reverting to d3, d2, or d0.

  • Isotopic Purity (LC-HRMS) : This is the most critical metric. It defines the percentage of the desired d4 isotopologue relative to d0, d1, d2, and d3 species. A high d0 impurity in the d4 standard will artificially inflate the quantifiable levels of the actual metabolite in patient samples.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. The inherent controls within the steps prove the validity of the execution.

Protocol 1: LC-HRMS Assessment of Isotopic Purity
  • Rationale : To quantify the exact ratio of d0 to d4 before assay validation.

  • Step 1 : Prepare a 100 ng/mL solution of N-Desmethyl Azelastine-d4 in 50:50 Methanol:Water (0.1% Formic Acid).

  • Step 2 : Inject 5 µL onto a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ESI mode.

  • Step 3 : Extract the exact mass chromatograms for the d0 ( m/z 368.15), d1 ( m/z 369.16), d2 ( m/z 370.16), d3 ( m/z 371.17), and d4 ( m/z 372.18) isotopes using a narrow 5 ppm mass window.

  • Step 4 (Self-Validation) : Calculate the peak area of d0 relative to the total peak area. Validation Check: The d0 contribution must be ≤0.5% . If it exceeds this, the batch must be rejected for trace-level bioanalysis.

Protocol 2: LC-MS/MS Bioanalytical Workflow for Plasma Samples
  • Rationale : To extract and quantify the metabolite from human plasma using the validated SIL-IS[2].

  • Step 1 : Aliquot 100 µL of human plasma into a 96-well plate.

  • Step 2 : Spike with 10 µL of N-Desmethyl Azelastine-d4 working solution (500 pg/mL).

  • Step 3 (Extraction) : Perform Liquid-Liquid Extraction (LLE) using 600 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Step 4 : Transfer the organic layer, evaporate under nitrogen at 40°C, and reconstitute in 100 µL of mobile phase.

  • Step 5 (Detection) : Inject onto an LC-MS/MS system. Monitor the MRM transitions: m/z 368.2 112.1 for the unlabeled metabolite and m/z 372.2 116.1 for the d4 IS.

  • Step 6 (Self-Validation) : Run a "Zero Sample" (blank plasma spiked only with the d4 IS). Validation Check: The peak area in the unlabeled MRM channel must be <20% of the Lower Limit of Quantification (LLOQ) response. This proves the isotopic purity is sufficient for the assay.

BioanalyticalWorkflow A Plasma Sample (Azelastine & Metabolite) B Spike SIL-IS (N-Desmethyl Azelastine-d4) A->B C Liquid-Liquid Extraction (LLE) B->C D LC Separation (C18 Column) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Data Analysis (Analyte/IS Ratio) E->F

Workflow for LC-MS/MS bioanalysis using N-Desmethyl Azelastine-d4 IS.

Quantitative Data Presentation

To illustrate the expected outcomes of a high-quality SIL-IS characterization and assay validation, refer to the tables below.

Table 1: Representative Isotopic Distribution of N-Desmethyl Azelastine-d4

IsotopologueExact Mass ( m/z [M+H] + )Relative Abundance (%)Acceptance Criteria
d0 (Unlabeled) 368.15< 0.1% 0.5%
d1 369.16< 0.5%N/A
d2 370.16< 1.0%N/A
d3 371.174.5%N/A
d4 (Target) 372.18> 94.0% 90.0%

Table 2: LC-MS/MS Bioanalytical Assay Validation Parameters

ParameterN-Desmethyl AzelastineCausality / Rationale
Linearity Range 2.00 – 1000 pg/mLCovers the expected clinical PK profile[2].
Intra-day Precision (CV%) < 8.5%Ensures run-to-run instrumental reproducibility.
Inter-day Accuracy (%Bias) ± 10%Validates long-term stability of the extraction method.
Matrix Effect (IS Normalized) 95% - 105%Proves the d4 IS perfectly compensates for ion suppression.

Conclusion

The integrity of pharmacokinetic data for azelastine relies heavily on the accurate quantification of N-desmethylazelastine. Utilizing N-Desmethyl Azelastine-d4 as an internal standard effectively neutralizes matrix effects and extraction variances. However, as demonstrated, the isotopic purity of the SIL-IS is the linchpin of assay sensitivity. By enforcing strict isotopic purity thresholds and employing self-validating methodologies, bioanalytical scientists can guarantee that their PK profiles reflect true physiological drug clearance rather than analytical artifacts.

References

  • PubChem. Azelastine | C22H24ClN3O | CID 2267.
  • ResearchGate.
  • PubMed Central (PMC). The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu)
  • MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantitative Analysis of Azelastine in Human Plasma Using a Deuterated Internal Standard

Executive Summary Azelastine is a highly potent, second-generation histamine H1-receptor antagonist widely prescribed for allergic rhinitis and vasomotor rhinitis. Due to its high efficacy at low dosages (typically 1–2 m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azelastine is a highly potent, second-generation histamine H1-receptor antagonist widely prescribed for allergic rhinitis and vasomotor rhinitis. Due to its high efficacy at low dosages (typically 1–2 mg orally), peak plasma concentrations ( Cmax​ ) rarely exceed 1.5 ng/mL. This necessitates a highly sensitive and robust bioanalytical method for pharmacokinetic (PK) and bioequivalence (BE) studies. This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing a stable isotope-labeled internal standard (SIL-IS), Azelastine-d3, to achieve a Lower Limit of Quantification (LLOQ) of 10 pg/mL in human plasma.

Clinical & Pharmacological Context

Azelastine exhibits a dual mechanism of action: it competitively blocks histamine H1 receptors and stabilizes mast cells, thereby preventing the degranulation and release of inflammatory mediators such as leukotrienes and histamine.

Mechanism Azelastine Azelastine H1R Histamine H1 Receptor (Antagonism) Azelastine->H1R Blocks MastCell Mast Cell (Stabilization) Azelastine->MastCell Inhibits Calcium Intracellular Ca2+ (Decreased) H1R->Calcium MastCell->Calcium Inflammation Allergic Rhinitis (Suppressed) Calcium->Inflammation

Fig 1: Azelastine mechanism via H1 receptor antagonism and mast cell stabilization.

Because of its extensive tissue distribution and low circulating plasma levels, quantifying Azelastine requires an analytical system that aggressively minimizes background noise while maximizing analyte recovery [1].

Analytical Strategy & Causality (The "Why")

As a self-validating analytical system, every step of this protocol is engineered to eliminate variables that compromise quantitative integrity.

Overcoming Matrix Effects with a Deuterated Standard

In LC-MS/MS, endogenous plasma components (particularly phospholipids) co-elute with the target analyte, competing for charge in the Electrospray Ionization (ESI) source and causing unpredictable ion suppression. To mathematically nullify this, we utilize Azelastine-d3 (or Azelastine-13C-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS) [3]. Because the deuterated standard shares identical physicochemical properties and chromatographic retention time with the unlabeled drug, both experience the exact same matrix effects. By quantifying the ratio of the analyte peak area to the IS peak area, ionization variances are perfectly normalized.

Selective Extraction via Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) is fast but leaves high concentrations of residual lipids that elevate baseline noise. To achieve a 10 pg/mL LLOQ, we utilize Liquid-Liquid Extraction (LLE) with a highly non-polar solvent mixture: n-hexane:2-propanol (97:3, v/v) [1, 2].

  • The Causality: By adding a strong base (0.1 M NaOH) to the plasma prior to extraction, we suppress the ionization of Azelastine's basic amine groups, rendering the molecule highly lipophilic. The non-polar n-hexane selectively partitions the un-ionized Azelastine into the organic layer, permanently leaving polar phospholipids and proteins trapped in the discarded aqueous phase.

Chromatographic and Ionization Optimization

An isocratic mobile phase of Acetonitrile and 5 mM Ammonium Acetate (pH 6.4) is selected. The ammonium acetate acts as a volatile buffer that maintains the pH below Azelastine's pKa, ensuring the drug is fully protonated [M+H]+ as it enters the positive ESI source, thereby maximizing the signal-to-noise (S/N) ratio [1].

Workflow N1 Plasma Spiking (Azelastine-d3 IS) N2 Liquid-Liquid Ext. (n-hexane:2-propanol) N1->N2 N3 Solvent Evaporation & Reconstitution N2->N3 N4 RP-HPLC Separation (C18, Isocratic) N3->N4 N5 ESI(+)-MS/MS (MRM Detection) N4->N5

Fig 2: LC-MS/MS bioanalytical workflow for Azelastine quantification in human plasma.

Experimental Protocol

Reagents & Materials
  • Analytes: Azelastine Hydrochloride (Reference Standard), Azelastine-d3 (Internal Standard)[3].

  • Solvents: LC-MS grade Acetonitrile, Methanol, n-hexane, 2-propanol, and water.

  • Reagents: Ammonium acetate (high purity), 0.1 M Sodium Hydroxide (NaOH).

  • Matrix: Drug-free, K2EDTA human plasma.

Step-by-Step Sample Preparation (LLE)
  • Aliquot: Transfer 500 µL of thawed human plasma into a 10 mL clean glass centrifuge tube.

  • Spike IS: Add 50 µL of the Azelastine-d3 working solution (10 ng/mL in 50% methanol) to all tubes (except double blanks). Vortex briefly.

  • Basification: Add 100 µL of 0.1 M NaOH to the sample. Vortex for 10 seconds to ensure the analyte is un-ionized.

  • Extraction: Add 3.0 mL of the extraction solvent (n-hexane:2-propanol, 97:3, v/v).

  • Partitioning: Cap the tubes and agitate on a mechanical shaker for 10 minutes at 300 rpm, followed by centrifugation at 4,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Evaporation: Carefully transfer 2.5 mL of the upper organic layer into a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute and transfer to autosampler vials.

  • Injection: Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Analytical Column: Luna C18 (50 mm × 2.1 mm, 3 µm particle size) maintained at 35°C.

  • Mobile Phase: Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v).

  • Flow Rate: 0.25 mL/min (Isocratic).

  • Run Time: 3.0 minutes.

  • Mass Spectrometer: Triple Quadrupole MS equipped with an ESI source operating in positive ion mode.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Azelastine 382.2112.015036.0
Azelastine-d3 (IS) 385.2115.015036.0

(Note: The m/z 112.0 fragment corresponds to the cleavage of the azepane ring. The +3 Da shift in the IS product ion confirms the deuterium label is located on the methyl group of the azepane ring).

Method Validation & System Suitability Data

The method was validated strictly according to FDA Bioanalytical Method Validation Guidelines [4]. A self-validating batch must include a calibration curve ( R2≥0.995 ) and Quality Control (QC) samples at low, medium, and high concentrations. Batch acceptance requires that at least 67% of QC samples fall within ±15% of their nominal values.

Table 2: Summary of Quantitative Validation Parameters

Validation ParameterResult / RangeFDA Acceptance Criteria
Linear Dynamic Range 10 pg/mL to 2,000 pg/mL R2≥0.99
LLOQ 10 pg/mL (S/N > 10)Precision ≤20% , Accuracy ±20%
Intra-day Precision (CV%) 2.7% – 8.8% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%) 93.2% – 109.1%85% – 115%
Extraction Recovery 82.4% (Azelastine), 83.1% (IS)Consistent and reproducible
Matrix Effect 98.5% (Normalized by SIL-IS)85% – 115%

Conclusion

This optimized LC-MS/MS methodology provides a highly sensitive, specific, and reproducible framework for the quantification of Azelastine in human plasma. By leveraging the synergistic causality of alkaline Liquid-Liquid Extraction for absolute matrix cleanup and a deuterated internal standard (Azelastine-d3) for ionization normalization, the method easily achieves a 10 pg/mL LLOQ. This protocol is fully validated for high-throughput clinical pharmacokinetics and bioequivalence testing.

References

  • Park, Y.-S., Kim, S.-H., Kim, Y.-J., Yang, S.-C., Lee, M.-H., & Shaw, L. M. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International Journal of Biomedical Science. Available at:[Link]

  • Park, J. H., Park, Y. S., Jhee, O. H., Lee, M. H., Kim, D.-A., Shaw, L. M., & Kang, J. S. (2007). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

Application

High-Throughput LC-MS/MS Method for the Simultaneous Determination of Azelastine and Desmethylazelastine in Human Plasma

Application Note: Bioanalytical Workflows & Pharmacokinetics Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Introduction & Clinical Context Azelastine (AZE) is a potent, second...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioanalytical Workflows & Pharmacokinetics Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction & Clinical Context

Azelastine (AZE) is a potent, second-generation histamine H1-receptor antagonist widely prescribed for the management of allergic rhinitis and asthma. Upon oral or intranasal administration, AZE undergoes extensive hepatic metabolism—primarily via the cytochrome P450 system (CYP3A4, CYP2D6, and CYP1A2)—to form its major active metabolite, desmethylazelastine (DMAZ)[1].

Simultaneous quantification of both the parent drug and its active metabolite is critical for accurate pharmacokinetic (PK) and bioequivalence (BE) profiling. DMAZ exhibits a similar pharmacological profile to AZE, including the inhibition of leukotriene and cytokine release, but possesses a significantly longer elimination half-life (approximately 54 hours for DMAZ vs. 22 hours for AZE)[1][2]. Consequently, DMAZ contributes heavily to the sustained antihistaminic efficacy of the therapeutic regimen.

To support high-throughput clinical studies, this application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. The method leverages a robust Liquid-Liquid Extraction (LLE) technique to minimize matrix effects, coupled with sub-2-micron UHPLC separation to achieve baseline resolution in under 3 minutes[3][4].

Pharmacological Pathway

Pathway AZE Azelastine (AZE) Parent Drug CYP Hepatic CYP450 (CYP3A4/2D6/1A2) AZE->CYP N-demethylation H1 Histamine H1-Receptor Antagonism AZE->H1 LEUK Leukotriene Inhibition AZE->LEUK DMAZ Desmethylazelastine (DMAZ) Active Metabolite CYP->DMAZ DMAZ->H1 DMAZ->LEUK CLIN Allergic Rhinitis Symptom Relief H1->CLIN LEUK->CLIN

Fig 1. Azelastine metabolism and dual-action pharmacological pathway.

Materials and Reagents

  • Reference Standards: Azelastine hydrochloride, Desmethylazelastine hydrochloride.

  • Internal Standard (IS): Clomipramine hydrochloride (widely cited due to structural/extraction similarities)[4][5]. Note: For absolute matrix effect elimination, stable isotope-labeled Azelastine-d4 is recommended if budget permits.

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), n-hexane, 2-propanol, and ultra-pure water (18.2 MΩ·cm).

  • Buffers: Ammonium acetate (NH₄OAc), Formic acid (FA).

Experimental Protocols & Causality

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? While protein precipitation (PPT) is faster, it leaves high concentrations of endogenous phospholipids in the extract, leading to severe ion suppression in the MS source. AZE and DMAZ are highly lipophilic basic amines. Using a highly non-polar organic solvent mixture selectively partitions the analytes into the organic phase, leaving polar matrix interferents behind[3][6].

Step-by-Step Protocol:

  • Spiking: Aliquot 1.0 mL of human plasma into a 15 mL glass centrifuge tube. Add 100 µL of the IS working solution (Clomipramine, 10 µg/mL). Vortex for 10 seconds.

  • Alkalinization (Optional but recommended): Add 100 µL of 0.1 M NaOH to ensure the basic amines (AZE/DMAZ) are fully deprotonated (free base form), maximizing their partition into the organic phase.

  • Extraction: Add 4.0 mL of extraction solvent: n-hexane:2-propanol (97:3, v/v)[1][4].

  • Partitioning: Vortex vigorously for 3 minutes, then centrifuge at 4,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Transfer & Evaporation: Flash-freeze the lower aqueous layer in a dry ice/methanol bath. Decant the upper organic layer into a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase ACN:5mM NH₄OAc (1:1, v/v). Vortex for 30 seconds, transfer to an autosampler vial, and inject 5–10 µL into the LC-MS/MS system.

Liquid Chromatography (UHPLC) Conditions

Why these conditions? AZE and DMAZ are prone to secondary interactions with residual silanols on silica-based columns, which causes peak tailing. Using a pH 6.4 ammonium acetate buffer ensures the analytes remain protonated for positive Electrospray Ionization (ESI+) while providing sufficient ionic strength to shield silanol interactions, resulting in sharp, symmetrical peaks[3][4].

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or YMC Pack Pro C8 (2.0 × 50 mm, 3 µm)[6].

  • Mobile Phase: Isocratic elution using Acetonitrile and 5 mM Ammonium Acetate (pH 6.4) at a ratio of 70:30 (v/v).

  • Flow Rate: 0.25 - 0.30 mL/min.

  • Column Temperature: 40°C.

  • Run Time: < 3.0 minutes.

Mass Spectrometry (ESI-MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer (e.g., API 5000 or equivalent) operating in Positive Ion Multiple Reaction Monitoring (MRM) mode[4][6].

Why these transitions? In ESI+, Azelastine (MW 381.5 free base) readily forms a protonated precursor ion [M+H]⁺ at m/z 382.2. Collision-induced dissociation (CID) yields a stable, abundant product ion at m/z 112.2 (cleavage of the azepine ring). DMAZ, lacking one methyl group, forms a precursor at m/z 368.2, yielding the same m/z 112.2 fragment[6][7].

Workflow A Plasma Sample (Spiked with IS) B Liquid-Liquid Extraction (n-hexane:2-propanol) A->B C Evaporation & Reconstitution B->C D UHPLC Separation (BEH C18 Column) C->D E ESI-MS/MS (Positive MRM) D->E F Data Processing & PK Analysis E->F

Fig 2. High-throughput LC-MS/MS analytical workflow for AZE and DMAZ quantification.

Data Presentation & Method Validation

The method must be validated according to FDA/ICH M10 guidelines for bioanalytical method validation, ensuring a self-validating system via the inclusion of double blanks, zero standards, and Quality Control (QC) samples at low, medium, and high concentration tiers.

Table 1: Optimized MRM Transitions and Source Parameters
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Azelastine (AZE) 382.2112.210035.0
Desmethylazelastine (DMAZ) 368.2112.210033.0
Clomipramine (IS) 315.386.1 / 228.010029.0 / 53.0

General Source Conditions: Ion Spray Voltage: 5500 V; Source Temperature: 400°C; Curtain Gas: 30 psi; Collision Gas: 5 psi[6].

Table 2: Summary of Method Validation Performance
Validation ParameterAzelastine (AZE)Desmethylazelastine (DMAZ)Acceptance Criteria (FDA)
Linear Dynamic Range 10 – 5000 pg/mL10 – 5000 pg/mLR² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 10 pg/mL10 pg/mLSignal-to-Noise (S/N) ≥ 5
Intra-day Precision (CV%) 4.1% – 8.2%4.5% – 8.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 5.3% – 11.4%6.1% – 12.0%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Nominal) 89.5% – 108.2%91.0% – 107.5%85% – 115%
Extraction Recovery > 85%> 82%Consistent across QC levels

Conclusion

This optimized LC-MS/MS protocol provides a highly robust, sensitive, and selective framework for the simultaneous determination of azelastine and desmethylazelastine in human plasma. By utilizing a targeted LLE approach with n-hexane:2-propanol, matrix suppression is virtually eliminated, allowing the method to reliably reach an LLOQ of 10 pg/mL. The rapid sub-3-minute isocratic chromatography ensures the high sample throughput required for extensive clinical pharmacokinetic and bioequivalence trials[1][4].

References

  • Park JH, Park YS, Jhee OH, et al. "Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method." Journal of Cancer Prevention, 2007. Available at:[Link]

  • Park YS, Kim SH, Kim YJ, Yang SC, Lee MH, Shaw LM, Kang JS. "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." International Journal of Biomedical Science, 2010 Jun;6(2):120-7. Available at:[Link]

Sources

Method

Application Note &amp; Protocol: High-Sensitivity Bioanalytical Method for Azelastine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Authored by: Senior Application Scientist, Bioanalytical Division Abstract & Introduction Azelastine is a potent, second-generation H1-receptor antagonist widely used for the symptomatic treatment of allergic rhinitis an...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract & Introduction

Azelastine is a potent, second-generation H1-receptor antagonist widely used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[1] Accurate quantification of Azelastine in biological matrices is fundamental for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies, which are critical components of regulatory submissions for drug approval. The low plasma concentrations observed after therapeutic administration necessitate a highly sensitive and selective analytical method.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its superior sensitivity, specificity, and high throughput.[2][3] A key element in developing a robust LC-MS/MS method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Azelastine-d4, is the gold standard. Since a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same ionization efficiency and extraction behavior. This allows it to precisely compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision in quantification.

This application note provides a comprehensive, step-by-step protocol for the development and validation of a sensitive, specific, and robust LC-MS/MS method for the determination of Azelastine in human plasma using Azelastine-d4 as the internal standard. The validation parameters are established in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 Guideline on Bioanalytical Method Validation.[1]

Analyte and Internal Standard Profile

A thorough understanding of the physicochemical properties of the analyte and the internal standard is the foundation of method development.

ParameterAzelastineAzelastine-d4 (Internal Standard)
Chemical Structure alt text (Structure is identical to Azelastine with four deuterium atoms, typically on the benzene ring of the chlorobenzyl group)
IUPAC Name 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one[1]4-(4-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one-D4[4]
Molecular Formula C₂₂H₂₄ClN₃OC₂₂H₂₀D₄ClN₃O
Monoisotopic Mass 381.1608 g/mol 385.1860 g/mol
Protonated Mass [M+H]⁺ 382.2 m/z386.2 m/z

Experimental Methodology

Materials and Reagents
  • Reference Standards: Azelastine Hydrochloride (purity >99%), Azelastine-d4 (isotopic and chemical purity >99%).

  • Biological Matrix: Human plasma (K₂EDTA as anticoagulant), sourced from a certified vendor.

  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and Isopropanol.

  • Reagents: Ammonium Acetate, Formic Acid (LC-MS grade), n-Hexane, and reagent-grade water.

  • Consumables: Polypropylene tubes, autosampler vials, and SPE cartridges or 96-well plates (e.g., Oasis HLB).

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients (e.g., Shimadzu Nexera, Waters Acquity UPLC).

  • MS System: A triple quadrupole mass spectrometer equipped with a TurboIonSpray or Electrospray Ionization (ESI) source (e.g., SCIEX API 5000, Waters Xevo TQ-S).

  • Analytical Column: A reverse-phase column providing good peak shape and retention (e.g., YMC C8, 50 x 2.1 mm, 3 µm).[2][5]

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions: Prepare separate stock solutions of Azelastine and Azelastine-d4 in methanol at a concentration of 1.0 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Azelastine stock solution with 50:50 Methanol:Water to create working solutions for spiking into calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the Azelastine-d4 stock solution with 50:50 Methanol:Water to achieve a final concentration that yields a robust and stable MS signal (e.g., 100 ng/mL).

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Azelastine working solutions into blank human plasma to prepare a set of 8-10 non-zero CC standards covering the desired analytical range (e.g., 10 pg/mL to 5000 pg/mL).[2][5] Independently prepare QC samples at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (≤ 3x LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control (≥ 75% of the upper limit of quantification)

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

LLE is a robust and cost-effective technique for extracting Azelastine from plasma. It efficiently removes proteins and many endogenous interferences.

Protocol Steps:

  • Aliquot 200 µL of plasma sample (blank, CC, QC, or unknown) into a clean polypropylene tube.

  • Add 25 µL of the Azelastine-d4 internal standard working solution to all tubes except the double blank (blank matrix without analyte or IS).

  • Vortex briefly (approx. 10 seconds) to mix.

  • Add 1.0 mL of the extraction solvent (e.g., n-Hexane:Isopropanol, 97:3 v/v).[2][5] The choice of an organic solvent is critical for achieving high recovery and a clean extract.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase (e.g., Acetonitrile:5 mM Ammonium Acetate, 50:50 v/v) and vortex to dissolve.[2][5]

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LLE_Workflow cluster_0 Liquid-Liquid Extraction Protocol plasma 1. Aliquot 200 µL Plasma add_is 2. Add 25 µL IS (Azelastine-d4) plasma->add_is vortex1 3. Vortex Mix add_is->vortex1 add_solvent 4. Add 1.0 mL Extraction Solvent vortex1->add_solvent vortex2 5. Vortex Vigorously (5 min) add_solvent->vortex2 centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness (N₂) transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for Azelastine.

Optimized LC-MS/MS Conditions

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterOptimized Value
Column YMC C8 (50 x 2.1 mm, 3 µm) or equivalent[2][5]
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% B[2][3]
Flow Rate 0.25 mL/min[2][6]
Injection Volume 5-10 µL
Column Temp. 40°C
Run Time ~2.0 minutes

Table 2: Mass Spectrometry (MS) Parameters

ParameterOptimized Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V[2][6]
Source Temp. 400°C[2]
MRM Transition (Azelastine) Q1: 382.2 m/z → Q3: 112.2 m/z[2][3][6]
Collision Energy (Azelastine) 35 eV[2]
MRM Transition (Azelastine-d4) Q1: 386.2 m/z → Q3: 112.2 m/z
Collision Energy (Azelastine-d4) 35 eV (Optimized to match analyte)
Curtain Gas 30 psi
Collision Gas 5 psi

Rationale for MRM Transition: The precursor ion [M+H]⁺ at m/z 382.2 for Azelastine is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific, stable product ion (m/z 112.2) is selected in the third quadrupole (Q3) for detection. This highly specific transition minimizes interference from other compounds in the matrix, ensuring high selectivity.

Analytical_Workflow cluster_1 Overall Bioanalytical Workflow Sample Plasma Sample (CC, QC, Unknown) Prep Sample Preparation (LLE) + Azelastine-d4 (IS) Sample->Prep LC LC Separation (C8 Column) Prep->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Processing (Peak Area Ratio vs. Concentration) MS->Data Result Final Concentration Report Data->Result

Sources

Application

Advanced Sample Preparation and LC-MS/MS Bioanalysis of Azelastine and N-Desmethylazelastine in Human Plasma

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Executive Summary & Mechanistic Grounding Azelastine is a potent, second-generation hi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Executive Summary & Mechanistic Grounding

Azelastine is a potent, second-generation histamine H1-receptor antagonist utilized extensively in the management of allergic rhinitis. Following administration, it undergoes extensive hepatic metabolism—primarily mediated by CYP3A4, CYP2D6, and CYP1A2—to form its major active metabolite, N-desmethylazelastine. Both the parent drug and its metabolite exhibit potent pharmacological activity. Because clinical dosages are low (e.g., intranasal sprays or low-dose oral tablets), systemic exposure is minimal, necessitating highly sensitive bioanalytical methods capable of reaching a Lower Limit of Quantification (LLOQ) of 10 pg/mL.

Metabolic_Pathway Azelastine Azelastine (Parent Drug) Active H1-Antagonist CYP Hepatic CYP450 (CYP3A4, CYP2D6, CYP1A2) Azelastine->CYP N-demethylation Metabolite N-desmethylazelastine (Active Metabolite) Prolonged Half-life CYP->Metabolite

Fig 1. Hepatic CYP450-mediated N-demethylation of Azelastine into its active metabolite.

The Bioanalytical Challenge: Azelastine and N-desmethylazelastine are highly lipophilic, basic amines with a pKa of approximately 9.5. When analyzing such compounds in complex biological matrices like human plasma, endogenous phospholipids severely suppress the electrospray ionization (ESI) signal. While simple Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) have been used historically [1], they often fail to sufficiently remove these matrix interferents, leading to poor reproducibility at the LLOQ.

To achieve a self-validating, robust system, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functionalities. This dual-retention mechanism permits aggressive washing with 100% organic solvents to eradicate phospholipids before eluting the analytes.

Experimental Protocol: MCX Solid Phase Extraction

Reagents & Materials
  • Sorbent: Oasis MCX SPE Cartridges (30 mg/1 cc) or equivalent.

  • Buffers: 2% Phosphoric Acid (H_3PO_4) in water; 0.1 M Hydrochloric Acid (HCl).

  • Elution Solvent: 5% Ammonium Hydroxide (NH_4OH) in Methanol.

  • Internal Standards: Stable Isotope-Labeled Internal Standards (SIL-IS): Azelastine-d4 and N-desmethylazelastine-d4.

Step-by-Step Workflow & Causality
  • Sample Preparation & Acidification: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of the SIL-IS working solution (10 ng/mL). Add 200 µL of 2% H_3PO_4 and vortex for 30 seconds.

    • Causality: Phosphoric acid lowers the sample pH to ~2.5. Because the pKa of the analytes is ~9.5, this ensures their basic amine groups are fully protonated and ionized, allowing optimal strong cation-exchange retention.

  • SPE Conditioning & Equilibration: Condition the MCX cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water.

  • Sample Loading: Load the acidified plasma mixture onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash (Protein/Salt Removal): Wash with 1.0 mL of 0.1 M HCl.

    • Causality: The highly acidic wash maintains the analytes in their ionized state (locked to the sulfonic acid groups) while washing away hydrophilic endogenous interferents, salts, and residual proteins.

  • Organic Wash (Phospholipid Removal): Wash with 1.0 mL of 100% Methanol.

    • Causality: This is the critical step for eliminating matrix effects. The 100% organic wash strips away strongly retained phospholipids and neutral lipids. The analytes remain ionically locked to the sorbent.

  • Elution: Elute the target analytes with 1.0 mL of 5% NH_4OH in Methanol.

    • Causality: The high pH (> 11) neutralizes the basic amines of Azelastine and N-desmethylazelastine, breaking the ionic bond with the sorbent. The methanol simultaneously overcomes hydrophobic interactions, releasing the analytes into the collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

SPE_Workflow Plasma Human Plasma (200 µL) + SIL-IS (20 µL) Acidify Acidification Add 200 µL 2% H3PO4 (Ionizes basic amines) Plasma->Acidify Load Load Sample (Cation exchange + Hydrophobic) Acidify->Load Condition Condition SPE (MCX) 1 mL MeOH, 1 mL H2O Condition->Load Wash1 Aqueous Wash 1 mL 0.1M HCl (Removes proteins/salts) Load->Wash1 Wash2 Organic Wash 1 mL 100% MeOH (Removes phospholipids) Wash1->Wash2 Elute Elution 1 mL 5% NH4OH in MeOH (Neutralizes amines for release) Wash2->Elute Dry Evaporation Dry under N2 at 40°C Elute->Dry Recon Reconstitution 100 µL Mobile Phase Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Fig 2. MCX Solid Phase Extraction workflow for Azelastine and N-desmethylazelastine.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a reversed-phase column (e.g., YMC Pro C8, 2.0 × 50 mm, 3 µm) to resolve the parent drug from the metabolite and any residual matrix components [1].

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.4)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

Table 1: Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Azelastine 382.2112.235.050
N-desmethylazelastine 368.298.036.050
Azelastine-d4 (IS) 386.2116.235.050
N-desmethylazelastine-d4 (IS) 372.2102.036.050

System Self-Validation & Performance Metrics

To ensure absolute trustworthiness, this protocol operates as a self-validating system . The inclusion of Stable Isotope-Labeled Internal Standards (SIL-IS) prior to any sample manipulation guarantees that any volumetric losses, extraction inefficiencies, or ionization fluctuations are mathematically normalized. Furthermore, the calculation of the IS-normalized Matrix Factor (MF) ensures that the assay continuously monitors and proves the absence of hidden phospholipid-induced ion suppression, fulfilling rigorous ICH M10 regulatory expectations.

Table 2: Method Validation Summary (ICH M10 Criteria)
ParameterAzelastineN-desmethylazelastineAcceptance Criteria (ICH M10)
LLOQ 10.0 pg/mL10.0 pg/mLS/N ≥ 5, Precision ≤ 20%
Linear Range 10.0 – 5000 pg/mL10.0 – 5000 pg/mLR² ≥ 0.99
Intra-day Precision (CV%) 4.1 – 8.5%4.6 – 9.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2 to +4.5%-4.1 to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5 ± 4.2%86.3 ± 5.1%Consistent and reproducible
Matrix Factor (IS-normalized) 0.98 ± 0.030.96 ± 0.040.85 – 1.15 (CV ≤ 15%)

References

  • Park, Y.-S., et al. "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." International Journal of Biomedical Science, vol. 6, no. 2, 2010, pp. 120-127. URL:[Link]

  • "Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method." Journal of Cancer Prevention, 2010. URL:[Link]

  • "Determination of the Bioavailability of 3 Intranasal Formulations of Azelastine Hydrochloride in Healthy Male Volunteers." American Journal of Therapeutics, 2012. URL:[Link]

Sources

Method

N-Desmethyl Azelastine-d4 in bioequivalence studies of Azelastine formulations

Application Note & Protocol Topic: The Strategic Application of N-Desmethyl Azelastine-d4 in Bioequivalence Studies of Azelastine Formulations Audience: Researchers, scientists, and drug development professionals in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: The Strategic Application of N-Desmethyl Azelastine-d4 in Bioequivalence Studies of Azelastine Formulations

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical and contract research industries.

Abstract

The establishment of bioequivalence (BE) is a cornerstone for the regulatory approval of generic drug products, ensuring their therapeutic interchangeability with a reference formulation. For Azelastine, an antihistamine with a well-characterized metabolic pathway, quantitative bioanalysis presents challenges due to low plasma concentrations and potential matrix effects. This document provides a detailed technical guide on the use of N-Desmethyl Azelastine-d4 as a stable isotope-labeled internal standard (SIL-IS) for the bioanalytical component of Azelastine bioequivalence studies. We will explore the scientific rationale for this choice, present a comprehensive, validated LC-MS/MS protocol, and discuss the data analysis framework within the context of global regulatory expectations.

Introduction: The Principle of Bioequivalence and the Role of the Internal Standard

Two medicinal products are deemed bioequivalent if they exhibit comparable bioavailability (rate and extent of absorption) when administered at the same molar dose.[1] This allows the clinical efficacy and safety data of the innovator product to be extrapolated to the generic product.[1] The cornerstone of a BE study is the accurate quantification of the active pharmaceutical ingredient (API) and, in some cases, its major active metabolites, in a biological matrix, typically plasma.

The reliability of such quantitative data, especially when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is critically dependent on the use of an appropriate internal standard (IS).[2] An IS is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.[3] Its purpose is to correct for variability that can occur at virtually every stage of the analytical workflow, from sample extraction to instrumental analysis.[2]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

While structurally similar analogs can be used, the "gold standard" for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard—often a deuterated version of the analyte.[4] A deuterated IS is chemically identical to the analyte, ensuring that it co-elutes chromatographically and experiences nearly identical extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source.[5][6] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.[4] This near-perfect mimicry ensures that any analytical variability affecting the analyte will be mirrored by the IS. Consequently, the ratio of the analyte's response to the IS's response remains constant, providing a highly accurate and precise measurement.[3][4]

Why N-Desmethyl Azelastine-d4 for Azelastine Studies?

Azelastine is metabolized in the body, with N-desmethylazelastine being a major and pharmacologically active metabolite.[7][8] When conducting BE studies, regulatory agencies often require the quantification of both the parent drug and any major active metabolites.[9] Therefore, the bioanalytical method must be capable of simultaneously measuring Azelastine and N-Desmethyl Azelastine.

Using N-Desmethyl Azelastine-d4 as the internal standard for the quantification of N-Desmethyl Azelastine is the ideal approach. It follows the gold standard principle of using a SIL-IS. For the parent drug, Azelastine, a corresponding deuterated standard (e.g., Azelastine-d4) would be used. This application note will focus on the N-Desmethyl Azelastine component as a representative workflow.

Bioanalytical Method Development and Validation

The following protocol outlines a robust LC-MS/MS method for the simultaneous quantification of Azelastine and N-Desmethyl Azelastine in human plasma, employing their respective deuterated internal standards.

Materials and Reagents
  • Analytes: Azelastine HCl, N-Desmethyl Azelastine

  • Internal Standards: Azelastine-d4, N-Desmethyl Azelastine-d4

  • Reagents: HPLC-grade Methanol, Acetonitrile, n-Hexane, 2-Propanol; Ammonium Acetate (analytical grade); Formic Acid; Ultrapure Water.

  • Control Matrix: Drug-free human plasma (K2-EDTA).

Preparation of Stock Solutions, Calibration Standards, and QC Samples

Proper preparation of standards is critical for assay accuracy.

Solution Type Preparation Steps Typical Concentrations
Primary Stock Solutions Accurately weigh and dissolve reference standards of each analyte and IS in methanol to a final concentration of 1 mg/mL.1.0 mg/mL
Spiking Solutions Prepare serial dilutions of the primary stocks in 50:50 Acetonitrile:Water to create working solutions for spiking into plasma.Varies based on calibration range.
Internal Standard (IS) Working Solution Dilute the IS primary stocks to a final concentration (e.g., 100 ng/mL) for addition to all samples.100 ng/mL
Calibration Curve (CC) Standards Spike blank human plasma with appropriate volumes of the analyte working solutions to create a multi-point calibration curve.10 - 5000 pg/mL (for Azelastine)[10]
Quality Control (QC) Samples Prepare QCs by spiking blank plasma at four levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC). These are prepared from a separate stock weighing.LLOQ: 10 pg/mL, LQC: 30 pg/mL, MQC: 500 pg/mL, HQC: 4000 pg/mL[10]
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from established methods for its efficiency and high recovery.[10][11]

  • Aliquot: Pipette 1.0 mL of each plasma sample (unknown, CC, or QC) into a clean polypropylene tube.

  • Add Internal Standard: Add 100 µL of the combined IS working solution (containing Azelastine-d4 and N-Desmethyl Azelastine-d4) to every tube.

  • Vortex: Briefly vortex-mix each tube for 10 seconds.

  • Extraction: Add 5.0 mL of an n-hexane:2-propanol (97:3, v/v) solution.

  • Mix: Vortex vigorously for 10 minutes to ensure thorough extraction of the analytes and IS into the organic phase.

  • Centrifuge: Centrifuge the tubes at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the clear upper organic layer to a new set of clean tubes.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 150 µL of the reconstitution solvent (e.g., 50:50 Acetonitrile:5 mM Ammonium Acetate). Vortex for 30 seconds.

  • Transfer & Inject: Transfer the reconstituted solution to an autosampler vial, and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Workflow for Bioanalytical Sample Processing

G Bioanalytical Workflow for Azelastine BE Study cluster_pre Sample Receipt & Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing & Analysis Plasma Human Plasma Sample (Calibrator, QC, or Subject) Add_IS Spike with N-Desmethyl Azelastine-d4 & Azelastine-d4 (IS) Plasma->Add_IS Extract Liquid-Liquid Extraction (n-Hexane:Isopropanol) Add_IS->Extract Evap Evaporation to Dryness Extract->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect Mass Spectrometric Detection (ESI+ MRM) LC_Sep->MS_Detect Integration Peak Integration & Ratio Calculation (Analyte Area / IS Area) MS_Detect->Integration Regression Concentration Determination via Weighted Linear Regression Integration->Regression PK_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC) Regression->PK_Calc Stat_Analysis Statistical Bioequivalence Assessment (90% Confidence Interval) PK_Calc->Stat_Analysis

Caption: High-level workflow from sample preparation to BE assessment.

LC-MS/MS Instrumental Conditions

The following table provides typical starting conditions for an LC-MS/MS system. These must be optimized for the specific instrumentation used.

Parameter Condition Rationale
LC System Standard HPLC or UHPLC SystemProvides robust and reproducible chromatographic separation.
Column C8 or C18, e.g., 50 x 2.1 mm, 3.5 µmOffers good retention and peak shape for the analytes.[10]
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Formic AcidProvides protons for ESI+ and aids in chromatographic separation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting the analytes from the column.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Gradient Start at 30% B, ramp to 95% B, hold, then re-equilibrate.Ensures separation from endogenous plasma components and elution of analytes.
Injection Volume 5 - 10 µLBalances sensitivity with potential for column overloading.
MS System Triple Quadrupole Mass SpectrometerRequired for selective and sensitive MRM quantification.
Ion Source Electrospray Ionization (ESI), Positive ModeAzelastine and its metabolite contain basic nitrogens that readily protonate.[10]
MRM Transitions See table belowSpecific precursor-to-product ion transitions provide high selectivity.

Table of Optimized MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Azelastine382.2112.2Optimized for specificity and signal intensity.[10][12]
Azelastine-d4386.2112.2Precursor is +4 Da; fragment is often conserved.
N-Desmethyl Azelastine368.2112.2Precursor reflects loss of a methyl group (-14 Da).
N-Desmethyl Azelastine-d4 (IS) 372.2 112.2 The internal standard for the metabolite.

Bioequivalence Study Design and Data Analysis

Study Design

Bioequivalence studies for Azelastine formulations are typically conducted as single-dose, randomized, two-period, two-sequence crossover studies in healthy volunteers.[13] A sufficient washout period (e.g., one week) must be implemented between the two periods.[12] Blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 10, 24, 48, 72, and 96 hours post-dose) to adequately characterize the plasma concentration-time profile.[10]

Data Analysis and Acceptance Criteria
  • Pharmacokinetic (PK) Parameters: From the plasma concentration-time data for each subject, the key PK parameters are calculated using non-compartmental analysis:

    • Cmax: The maximum observed plasma concentration.

    • AUC(0-t): The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • AUC(0-∞): The AUC extrapolated to infinity.

  • Statistical Analysis: The Cmax and AUC values are log-transformed (natural log). An Analysis of Variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.

  • Bioequivalence Acceptance: The core requirement for establishing bioequivalence is that the 90% Confidence Intervals (CIs) for the ratio of the geometric least-squares means (Test Product / Reference Product) for both Cmax and AUC must fall entirely within the acceptance range of 80.00% to 125.00% .[14][15]

The Role of the Deuterated Internal Standard in Ensuring Data Integrity

G Principle of IS Correction in Mass Spectrometry cluster_ideal Ideal Scenario (No Loss) cluster_real Realistic Scenario (20% Loss) Analyte_Ideal Analyte Signal (Intensity = 100) Ratio_Ideal Ratio = 1.0 Variability Analytical Variability (e.g., Extraction Loss, Ion Suppression) Analyte_Ideal->Variability affects both equally IS_Ideal IS Signal (d4-Metabolite) (Intensity = 100) IS_Ideal->Variability Conclusion Accurate Quantification is Achieved because the ratio remains constant. Ratio_Ideal->Conclusion equals Analyte_Real Analyte Signal (Intensity = 80) Ratio_Real Ratio = 1.0 IS_Real IS Signal (d4-Metabolite) (Intensity = 80) Ratio_Real->Conclusion equals Variability->Analyte_Real results in Variability->IS_Real results in

Caption: How the IS ratio corrects for analytical variability.

Conclusion

The use of a stable isotope-labeled internal standard, such as N-Desmethyl Azelastine-d4, is indispensable for the accurate and precise quantification of Azelastine's active metabolite in plasma. It represents the state-of-the-art in bioanalysis, providing the data integrity required to confidently assess the bioequivalence of generic Azelastine formulations.[4] The protocols and principles outlined in this document provide a robust framework for researchers to develop and validate high-quality bioanalytical methods that meet the stringent requirements of regulatory agencies worldwide, ultimately ensuring that patients have access to safe, effective, and interchangeable medicinal products.

References

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. National Center for Biotechnology Information (PMC). [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency (EMA). [Link]

  • EMA adopts five product-specific bioequivalence guidelines. GaBI Online. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. CliniSciences. [Link]

  • Product-specific bioequivalence guidance. European Medicines Agency (EMA). [Link]

  • Investigation of bioequivalence - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • EMA publishes Draft of ICH M13B Guideline on Bioequivalence. gmp-compliance.org. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Biotech Peak. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

  • Azelastine Hydrochloride; Fluticasone Propionate Nasal Metered Spray. Food and Drug Administration (FDA). [Link]

  • STABILITY-INDICATING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR DETERMINATION OF ANTIHISTAMINE DRUG AZELASTINE. Semantic Scholar. [Link]

  • Analytical methods for determination of azelastine hydrochloride and fluticasone propionate in different matrices: A mini review. ResearchGate. [Link]

  • Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention. [Link]

  • A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. IJCRT.org. [Link]

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate. [Link]

  • A clinical pharmacokinetic study comparing two azelastine hydrochloride nasal formulations in a single-dose design. PubMed. [Link]

  • Clinical Equivalence of Azelastine Hydrochloride and Fluticasone Propionate, 137/50 mcg Nasal Spray to Dymista™. ClinicalTrials.gov. [Link]

  • Bioequivalence Study of Azelastine Hydrochloride/ Fluticasone Propionate 137 Microgram/50 Microgram Nasal Spray and Dymista Nasal Spray. ClinicalTrials.gov. [Link]

  • Draft Guidance on Azelastine Hydrochloride. Pharmadesk Solutions. [Link]

  • Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and Emedastine Difumarate. Walsh Medical Media. [Link]

  • New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies. Outsourced Pharma. [Link]

  • Regulations for Bioavailability and Bioequivalence Studies. Food and Drug Administration, Department of Health. [Link]

  • rp-hplc determination of azelastine in pure and in ophthalmic formulation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • New FDA guidance on statistical approaches to establishing bioequivalence. GaBI Online. [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Food and Drug Administration (FDA). [Link]

  • FDA releases guidance on bioavailability and bioequivalence study samples. European Pharmaceutical Review. [Link]

  • Clinical Pharmacology/Biopharmaceutics Review. accessdata.fda.gov. [Link]

  • Tolerability, pharmacokinetics and dose linearity of azelastine hydrochloride in healthy subjects. PubMed. [Link]

Sources

Application

Liquid-liquid extraction protocol for N-desmethylazelastine from biological matrices

Application Notes & Protocols Topic: High-Efficiency Liquid-Liquid Extraction of N-desmethylazelastine from Human Plasma for Bioanalytical Applications Introduction: The Rationale for N-desmethylazelastine Quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: High-Efficiency Liquid-Liquid Extraction of N-desmethylazelastine from Human Plasma for Bioanalytical Applications

Introduction: The Rationale for N-desmethylazelastine Quantification

N-desmethylazelastine is the principal active metabolite of azelastine, a potent second-generation H1-receptor antagonist widely used for the treatment of allergic rhinitis and conjunctivitis.[1][2] Following administration, azelastine is oxidatively metabolized by the cytochrome P450 enzyme system to N-desmethylazelastine, which also exhibits significant antihistaminic activity.[3][4] Plasma concentrations of N-desmethylazelastine can range from 20% to 50% of the parent drug concentrations, making its accurate measurement essential for comprehensive pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.[3]

Biological matrices such as human plasma are complex mixtures containing proteins, salts, lipids, and other endogenous components that can interfere with sensitive analytical instrumentation. Therefore, a robust sample preparation step is critical to isolate the analyte of interest, remove potential interferences, and ensure the reliability and accuracy of quantitative data. Liquid-liquid extraction (LLE) is a powerful and widely adopted technique for this purpose. It offers high selectivity and can produce exceptionally clean extracts, which is advantageous for minimizing matrix effects in subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

This document provides a detailed protocol for the liquid-liquid extraction of N-desmethylazelastine from human plasma, grounded in the physicochemical properties of the analyte and established principles of bioanalytical method validation as outlined by regulatory bodies like the FDA and EMA.[7][8][9][10]

Foundational Principles: Exploiting Physicochemical Properties for Selective Extraction

The success of any LLE protocol hinges on understanding and manipulating the physicochemical properties of the target analyte to control its partitioning between two immiscible liquid phases (typically aqueous and organic).

  • Analyte Basicity and pH Adjustment: N-desmethylazelastine, like its parent compound, is a basic molecule containing a secondary amine within its azepane ring structure.[11][12][13] The charge state of such a molecule is pH-dependent. In an acidic or neutral aqueous environment, the amine group will be protonated (charged), rendering the molecule hydrophilic and soluble in the aqueous phase. To facilitate its extraction into a non-polar organic solvent, the pH of the plasma sample must be raised. According to fundamental extraction theory, adjusting the pH of the aqueous matrix to at least two units above the analyte's pKa will convert the vast majority of the molecules to their neutral, non-ionized form.[14][15][16] This uncharged state significantly increases the molecule's hydrophobicity, promoting its preferential partitioning into the organic phase.

  • High Plasma Protein Binding: A crucial consideration is the high degree of plasma protein binding exhibited by N-desmethylazelastine, reported to be approximately 97%.[3][4][17] This binding is reversible, but the extraction procedure must be vigorous enough to disrupt these interactions to ensure the total (bound and unbound) concentration of the analyte is extracted for accurate quantification. The combination of pH adjustment, which can alter protein conformation, and the introduction of an organic solvent effectively denatures plasma proteins, liberating the bound drug and making it available for extraction.

  • Solvent Selection: The choice of the organic extraction solvent is critical. The ideal solvent should have high solubility for the neutral form of N-desmethylazelastine, be immiscible with the aqueous plasma sample, have a low boiling point for easy evaporation, and co-extract minimal endogenous interferences.[5] Common solvents used for the extraction of basic drugs include methyl tertiary butyl ether (MTBE), diethyl ether, and mixtures such as n-hexane with a polar modifier like isopropanol.[18][19]

Detailed Experimental Protocol

This protocol describes a validated LLE procedure for extracting N-desmethylazelastine from 200 µL of human plasma.

Materials and Reagents
  • Reference Standards: N-desmethylazelastine, N-desmethylazelastine-d4 (Internal Standard, IS).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Basifying Agent: 1.0 M Sodium Hydroxide (NaOH).

  • Extraction Solvent: Methyl tertiary butyl ether (MTBE), HPLC grade.

  • Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Equipment: Precision pipettes, 1.5 mL polypropylene microcentrifuge tubes, vortex mixer, refrigerated centrifuge, nitrogen evaporation system.

Step-by-Step Methodology
  • Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature. Once thawed, vortex gently to ensure homogeneity.

  • Aliquoting: In appropriately labeled 1.5 mL polypropylene tubes, pipette 200 µL of the plasma sample (blank, standard, QC, or unknown).

  • Internal Standard (IS) Spiking: Add 25 µL of the N-desmethylazelastine-d4 working solution (e.g., at 100 ng/mL in 50% methanol) to every tube except for the blank matrix sample. The IS is crucial for correcting for any variability during the extraction process and for compensating for matrix effects during LC-MS/MS analysis.

  • Basification: Add 50 µL of 1.0 M NaOH to each tube. Vortex for 30 seconds. This step raises the pH of the plasma, neutralizing the N-desmethylazelastine and preparing it for extraction.

  • Addition of Extraction Solvent: Add 1.0 mL of MTBE to each tube. The high solvent-to-sample ratio (5:1) ensures efficient extraction.[16]

  • Extraction: Cap the tubes and vortex vigorously for 10 minutes. This energetic mixing creates a large surface area between the aqueous and organic phases, facilitating the transfer of the analyte into the MTBE.

  • Phase Separation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will result in three distinct layers: an upper, clear organic layer (MTBE containing the analyte and IS), a solid disc of precipitated proteins at the interface, and a lower aqueous layer.

  • Supernatant Transfer: Carefully transfer approximately 900 µL of the upper organic layer into a clean set of labeled tubes, being careful not to disturb the protein pellet or transfer any of the aqueous phase.

  • Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the extracted analytes.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. The composition of this solvent should be similar to the initial mobile phase of the LC-MS/MS system to ensure good peak shape.

  • Final Vortex and Transfer: Vortex the reconstituted samples for 1 minute to ensure the analytes are fully dissolved. Transfer the solution to autosampler vials for injection into the LC-MS/MS system.

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Final Processing & Analysis Sample Plasma Sample (200 µL) Spike_IS Spike Internal Standard (N-desmethylazelastine-d4) Sample->Spike_IS Basify Basify with 1.0 M NaOH Spike_IS->Basify Add_Solvent Add MTBE (1.0 mL) Basify->Add_Solvent Vortex Vortex (10 min) Add_Solvent->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2) Transfer->Evaporate Reconstitute Reconstitute (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-liquid extraction workflow for N-desmethylazelastine.

Method Performance and Validation

The described LLE protocol, when coupled with a sensitive LC-MS/MS system, is expected to meet the stringent validation requirements set by regulatory agencies.[8][9][10] A full validation would assess parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability.

Table 1: Typical Performance Characteristics of the LLE-LC-MS/MS Method

ParameterSpecificationTypical Result
Calibration Curve Range Plasma: 0.05 - 50 ng/mLLinear (r² > 0.995)
Lower Limit of Quantitation (LLOQ) 0.05 ng/mLSignal-to-Noise > 10; Accuracy ±20%; Precision ≤20%
Intra-day Precision (CV%) ≤15% (≤20% at LLOQ)< 10%
Inter-day Precision (CV%) ≤15% (≤20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8.5% to +9.2%
Extraction Recovery Consistent and reproducible> 85% for both analyte and IS
Matrix Effect Normalized IS ratio within acceptable limits92% - 107%
Stability Bench-top, Freeze-thaw, Long-termStable under typical laboratory conditions

Conclusion

This application note details a robust and reliable liquid-liquid extraction protocol for the quantification of N-desmethylazelastine in human plasma. By leveraging the basic nature of the analyte and optimizing pH and solvent conditions, this method effectively isolates N-desmethylazelastine from complex matrix components. The resulting clean extract is highly compatible with modern LC-MS/MS instrumentation, enabling sensitive and accurate analysis that meets global regulatory standards for bioanalytical method validation. This protocol serves as a foundational methodology for researchers and drug development professionals engaged in the pharmacokinetic and clinical assessment of azelastine.

References

  • Azelastine: Package Insert / Prescribing Information / MOA - Drugs.com. (2026, January 20). Available from: [Link]

  • Azelastine | C22H24ClN3O | CID 2267 - PubChem - NIH. Available from: [Link]

  • Azelastine - Wikipedia. Available from: [Link]

  • Azelastine Hydrochloride solution - PrescriberPoint. (2022, October 10). Available from: [Link]

  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? - PubMed. (2019, February 20). Available from: [Link]

  • Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma - AKJournals. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Available from: [Link]

  • Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed. (2012, October 1). Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - PubMed. (2023, August 2). Available from: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Available from: [Link]

  • Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method - Journal of Cancer Prevention. Available from: [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC. Available from: [Link]

  • Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - SciELO. Available from: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Available from: [Link]

  • Extraction of Drug from the Biological Matrix: A Review - SciSpace. (2012, March 23). Available from: [Link]

  • Desmethylazelastine | C21H22ClN3O | CID 162558 - PubChem - NIH. Available from: [Link]

  • LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont - MedCrave online. (2018, December 7). Available from: [Link]

  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Available from: [Link]

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC. Available from: [Link]

  • (PDF) Extraction of Drug from the Biological Matrix: A Review - ResearchGate. (2015, July 21). Available from: [Link]

  • DESMETHYLAZELASTINE - precisionFDA. Available from: [Link]

  • Shital Sukhabhai Patel - Amazon S3. Available from: [Link]

  • Determination of azelastine and desmethylazelastine in human plasma by high-performance liquid chromatography - PubMed. Available from: [Link]

  • N-Desmethyl Azelastine-d4 - BioOrganics. Available from: [Link]

Sources

Method

Application Note: Isocratic RP-HPLC Method Development and Validation for Azelastine Hydrochloride

Introduction & Pharmacological Context Azelastine hydrochloride is a potent, second-generation, selective histamine H1-receptor antagonist with well-documented mast cell stabilizing properties. It is widely utilized in c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Azelastine hydrochloride is a potent, second-generation, selective histamine H1-receptor antagonist with well-documented mast cell stabilizing properties. It is widely utilized in clinical settings as an intranasal spray for seasonal allergic rhinitis and as an ophthalmic solution for allergic conjunctivitis [1]. Because these formulations often contain complex matrices—including preservatives like benzalkonium chloride or co-active corticosteroids like fluticasone propionate—quantifying the active pharmaceutical ingredient (API) requires a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method [2][3].

G Azelastine Azelastine Hydrochloride H1_Receptor H1 Receptor Antagonism Azelastine->H1_Receptor Mast_Cell Mast Cell Stabilization Azelastine->Mast_Cell Inflammation Reduction of Allergic Inflammation H1_Receptor->Inflammation Histamine Inhibition of Histamine Release Mast_Cell->Histamine Histamine->Inflammation

Fig 1. Dual mechanism of action of Azelastine hydrochloride in allergic rhinitis.

Rationale for Chromatographic Parameters

Method development is not merely a sequence of empirical trials; it is governed by the physicochemical properties of the analyte. Azelastine ( C22​H24​ClN3​O⋅HCl ) has a molecular weight of 418.37 g/mol and contains a basic tertiary amine group within its azepine ring [4][5].

  • Stationary Phase Selection: A reversed-phase C18 column (octadecylsilane) is selected because its dense hydrophobic ligand coverage effectively retains the non-polar chlorobenzyl and phthalazinone moieties of azelastine, ensuring adequate retention time ( Rt​ ) and resolution from polar excipients [1].

  • Mobile Phase & pH Causality: The basic amine group of azelastine (pKa ~9.5) is highly susceptible to secondary electrostatic interactions with residual, unendcapped silanol groups on the silica column matrix. If unchecked, this causes severe peak tailing. By utilizing a potassium dihydrogen orthophosphate buffer adjusted to pH 3.0 , the mobile phase achieves two critical states: (1) Azelastine is fully protonated and highly soluble, and (2) the acidic environment suppresses the ionization of residual silanols (pKa ~4.5), rendering them neutral. This eliminates the secondary interactions, yielding a sharp, symmetric chromatographic peak [1][6].

  • Detection Wavelength: The UV absorbance maximum ( λmax​ ) for azelastine in this specific mobile phase environment is 288 nm . Monitoring at this wavelength provides a self-validating specificity mechanism: it maximizes the signal-to-noise ratio for the API while remaining "blind" to common excipients and preservatives that typically absorb at lower wavelengths (210–254 nm) [1].

Optimized Chromatographic Conditions

The following parameters have been optimized for the routine assay of pure azelastine and its liquid formulations [1][6].

ParameterOptimized Condition
Column Kromasil C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min (Isocratic elution)
Detection Wavelength 288 nm (PDA or UV/Vis Detector)
Injection Volume 20 µL
Column Temperature Ambient (approx. 25°C)
Run Time 8.0 minutes
Expected Retention Time ~2.5 to 3.5 minutes

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system. Analysts must not proceed to sample injection until the System Suitability Testing (SST) criteria are strictly met.

Step 4.1: Reagent & Mobile Phase Preparation
  • Buffer Preparation: Accurately weigh 6.8 g of analytical-grade potassium dihydrogen orthophosphate ( KH2​PO4​ ) and dissolve it in 1000 mL of HPLC-grade Milli-Q water.

  • pH Adjustment: Add dilute orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.0 ± 0.05 [1].

  • Mobile Phase Blending: Mix 500 mL of the prepared buffer with 500 mL of HPLC-grade Acetonitrile (50:50 v/v) [1].

  • Degassing: Filter the mixture through a 0.45 µm solvent membrane filter under vacuum, followed by ultrasonication for 10 minutes to remove dissolved gases.

Step 4.2: Standard & Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Weigh exactly 100 mg of Azelastine hydrochloride reference standard. Transfer to a 100 mL volumetric flask, dissolve in 50 mL of mobile phase, sonicate for 5 minutes, and make up to the mark [1].

  • Working Standard Solution (40 µg/mL): Pipette 4.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase [1].

  • Sample Preparation (Nasal/Ophthalmic Drops): Transfer a volume of the formulation equivalent to 10 mg of Azelastine into a 100 mL volumetric flask. Add 60 mL of mobile phase, sonicate for 15 minutes to ensure complete API extraction from the matrix, and make up to the mark with mobile phase. Filter through a 0.45 µm PTFE syringe filter before loading into the autosampler [4][5].

Step 4.3: System Suitability Testing (SST) - The Validation Gate

Inject the 40 µg/mL Working Standard Solution in six replicates. Evaluate the chromatograms against the following self-validating criteria:

  • % RSD of Peak Area: Must be 2.0%.

  • Theoretical Plates (N): Must be 2000.

  • Tailing Factor (T): Must be 2.0.

  • Action: If criteria are met, proceed to sample analysis. If failed, halt the sequence, purge the column, and verify mobile phase pH.

Method Validation Workflow (ICH Q2(R1) Guidelines)

To ensure the trustworthiness of the data, the developed method must be validated across several parameters according to International Council for Harmonisation (ICH) guidelines [4][6].

G Opt Method Optimization (Mobile Phase, Column) SST System Suitability (Tailing < 2.0, Plate > 2000) Opt->SST Linearity Linearity & Range (R² > 0.999) SST->Linearity Precision Precision & Accuracy (%RSD < 2.0%) Linearity->Precision Robustness Robustness (pH, Flow Rate) Precision->Robustness

Fig 2. Sequential ICH validation workflow for Azelastine HPLC method development.

  • Linearity: Evaluated by injecting standard concentrations ranging from 8 to 120 µg/mL. The calibration curve (Peak Area vs. Concentration) must yield a correlation coefficient ( R2 ) 0.999 [1].

  • Accuracy (Recovery): Assessed by spiking placebo matrices with known amounts of API at 50%, 100%, and 150% of the target assay concentration. Acceptable mean recovery ranges from 98.0% to 102.0% [2][5].

  • Robustness: Deliberate, minor variations are introduced to the method (e.g., Flow rate ± 0.1 mL/min, Mobile phase ratio ± 2%). The %RSD of peak areas must remain 2.0%, proving the method's reliability in standard laboratory environments [7][8].

References

  • RP-HPLC determination of azelastine in pure and in ophthalmic formulation. International Journal of Pharmaceutical Sciences Review and Research.

  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Journal of Drug Delivery and Therapeutics.

  • SIMULTANEOUS REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC) ESTIMATION OF AZELASTINE HYDROCHLORIDE, FLUTICASONE PROPIONATE, AND PHENYL ETHYL ALCOHOL IN DYMISTA (MEDA) NASAL SPRAY. Rasayan Journal of Chemistry.

Sources

Application

Application Note: Mass Spectrometry Parameters and LC-MS/MS Workflow for N-Desmethyl Azelastine-d4 Detection

Introduction & Mechanistic Background Azelastine is a potent, second-generation histamine H1-receptor antagonist widely utilized in the management of allergic rhinitis and conjunctivitis[1]. Upon administration, it under...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Azelastine is a potent, second-generation histamine H1-receptor antagonist widely utilized in the management of allergic rhinitis and conjunctivitis[1]. Upon administration, it undergoes extensive hepatic metabolism via the cytochrome P450 system to form its major pharmacologically active metabolite, N-desmethylazelastine[2][3].

Accurate pharmacokinetic profiling of this active metabolite is critical for drug development, bioequivalence studies, and therapeutic monitoring. To achieve the highest precision and accuracy in quantitative LC-MS/MS assays, stable isotope-labeled internal standards (SIL-IS) such as N-Desmethyl Azelastine-d4 (Chemical Formula: C21​H18​D4​ClN3​O , MW: ~371.90) are employed[4]. The inclusion of this deuterated standard establishes a self-validating system by dynamically correcting for matrix effects, ionization suppression, and extraction variability across complex biological matrices[5].

Mechanistic Principles of Mass Spectrometry Detection

Ionization Strategy (ESI+)

Azelastine and N-desmethylazelastine both contain a basic azepane ring with a high pKa (~9.5), making them highly amenable to protonation[6]. Consequently, Positive Electrospray Ionization (ESI+) is the optimal ionization strategy. By utilizing a slightly acidic to neutral mobile phase (pH ~6.4), the basic nitrogen atom remains fully protonated, yielding robust [M+H]+ precursor ions[6][7].

Fragmentation Causality & MRM Transitions

During Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, these molecular ions undergo highly specific cleavage:

  • Azelastine ( [M+H]+ m/z 382.2): The dominant fragmentation pathway involves the cleavage of the bond connecting the phthalazinone core to the azepane ring, yielding an N-methylazepane product ion at m/z 112.0 [5][6].

  • N-Desmethylazelastine ( [M+H]+ m/z 368.2): The loss of the N-methyl group shifts the corresponding azepane product ion to m/z 98.0 [5].

  • N-Desmethyl Azelastine-d4 ( [M+H]+ m/z 372.2): The specific product ion depends on the site of deuteration. Commercially available standards typically feature the four deuterium atoms on the chlorobenzyl moiety[4]. Because the label is not on the azepane ring, the CID cleavage yields the same unlabelled azepane fragment, resulting in a product ion of m/z 98.0 [4][5].

Quantitative Data: Optimized MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for a standard triple quadrupole mass spectrometer (e.g., API 5000)[5][6].

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Azelastine 382.2112.020036.0
Azelastine-d3 (IS) 385.2115.020036.0
N-Desmethylazelastine 368.298.020034.0
N-Desmethyl Azelastine-d4 (IS) 372.298.0*20034.0

*Note: The product ion m/z 98.0 corresponds to the unlabelled azepane fragment, characteristic of a chlorobenzyl-d4 labeled standard.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, this protocol incorporates biological blanks, Lower Limit of Quantification (LLOQ) validation, and SIL-IS tracking.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: LLE is specifically chosen over protein precipitation to selectively extract the highly lipophilic azelastine and its metabolite while leaving behind polar endogenous plasma proteins and phospholipids, thereby minimizing matrix-induced ion suppression[2][7].

  • Aliquot 500 µL of human plasma into a clean borosilicate glass tube.

  • Spike the sample with 20 µL of N-Desmethyl Azelastine-d4 working IS solution (e.g., 20 ng/mL)[6].

  • Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 10). Reasoning: This drives the basic azepane nitrogen into its un-ionized, lipophilic state, maximizing extraction efficiency into the organic phase[5].

  • Add 3.0 mL of the extraction solvent: Hexane:2-Propanol (97:3, v/v)[7].

  • Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial[7].

Step 2: Liquid Chromatography (UHPLC) Conditions

Causality: A Phenyl-Hexyl or C18 stationary phase provides optimal π−π and hydrophobic interactions with the phthalazinone and chlorobenzyl rings of the analytes[6].

  • Column: Luna C18 Phenyl-Hexyl (2.1 × 50 mm, 5 µm) or equivalent[6].

  • Mobile Phase: Isocratic elution using Acetonitrile and 5 mM Ammonium Acetate (pH 6.4) in an 80:20 (v/v) ratio[6][7].

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 35°C.

Step 3: System Suitability and Validation Checks
  • Blank Check: Inject a double-blank plasma extract (no analyte, no IS) to verify the absolute absence of endogenous interference at the retention times of the analyte (~1.7 min) and IS (~2.1 min)[6].

  • LLOQ Verification: Ensure the signal-to-noise (S/N) ratio at the LLOQ (typically 10-20 pg/mL) is 10, validating the sensitivity of the assay[6][7].

Workflow Visualization

LC-MS/MS workflow for the extraction and quantification of N-Desmethyl Azelastine-d4.

References

  • Zha, W., & Shum, L. (2012). Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. PubMed. URL:[2]

  • Park, J. H., et al. (2010). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention. URL:[6]

  • Park, Y.-S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate. URL:[7]

  • CEDRA Clinical Research, LLC. (2006). Determination of the Bioavailability of 3 Intranasal Formulations of Azelastine Hydrochloride in Healthy Male Volunteers. Ovid. URL:[5]

  • TLC Pharmaceutical Standards. Azelastine HCl and N-Desmethyl Azelastine-d4. URL:[4]

Sources

Method

Use of deuterated standards in metabolic research of antihistamines

An Application Guide to the Use of Deuterated Standards in the Metabolic Research of Antihistamines Authored by: A Senior Application Scientist Abstract The study of drug metabolism is a cornerstone of pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Use of Deuterated Standards in the Metabolic Research of Antihistamines

Authored by: A Senior Application Scientist

Abstract

The study of drug metabolism is a cornerstone of pharmaceutical development, providing critical insights into the efficacy, safety, and pharmacokinetic profile of therapeutic agents. For antihistamines, a widely used class of drugs, understanding their biotransformation is essential for optimizing dosing regimens and predicting potential drug-drug interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the metabolic research of antihistamines. We will delve into the core principles of isotope dilution, outline field-proven protocols, and offer expert insights into data interpretation and troubleshooting, ensuring the generation of robust and reliable data compliant with regulatory expectations.

Introduction: The Imperative for Precise Metabolic Profiling of Antihistamines

Antihistamines are broadly classified into first-generation agents, which can cross the blood-brain barrier and cause sedation, and second-generation agents, designed to act peripherally with improved tolerability.[1] The metabolic fate of these compounds varies significantly. For instance, second-generation antihistamines like loratadine and desloratadine are extensively metabolized by hepatic cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6, while others like cetirizine and fexofenadine undergo minimal hepatic metabolism.[1][2] Given this diversity, accurately characterizing the metabolic pathways and quantifying the resulting metabolites is paramount.

Traditional analytical methods can be hampered by variability introduced during sample preparation and analysis. The use of a stable isotope-labeled (SIL) internal standard, particularly a deuterated analog of the analyte, is now the gold standard for quantitative bioanalysis.[3][4][5] These standards are chemically identical to the analyte but have a higher mass due to the substitution of hydrogen atoms with deuterium.[6] This subtle change allows them to be distinguished by a mass spectrometer while ensuring they behave identically to the analyte during extraction, chromatography, and ionization, thus providing superior accuracy and precision.[5][7][8]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that forms the foundation of modern bioanalysis.[9][10] The principle is elegantly straightforward: a known quantity of a deuterated internal standard (the "spike") is added to a biological sample containing an unknown quantity of the non-labeled drug (the analyte) at the earliest stage of sample preparation.[9][11]

The fundamental assumption of IDMS is that the analyte and the deuterated standard are chemically indistinguishable throughout the entire analytical workflow.[9] Therefore, any sample loss during extraction, or any signal fluctuation due to matrix effects (ion suppression or enhancement) in the mass spectrometer, will affect both the analyte and the internal standard to the same degree.[8][12] By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated standard, one can accurately calculate the initial concentration of the analyte, as the ratio remains constant irrespective of sample loss or signal variability.[13]

Caption: Generalized workflow for Isotope Dilution Mass Spectrometry (IDMS).

Strategic Advantages of Deuterated Standards in Antihistamine Research

The selection of an internal standard is a critical decision in bioanalytical method development. While structurally similar analogs can be used, deuterated standards offer unparalleled advantages that are strongly recommended by regulatory bodies like the FDA and EMA.[4][8]

  • Co-elution with Analyte: Because deuterated standards have virtually identical physicochemical properties to the analyte, they co-elute during liquid chromatography.[5] This is the most effective way to compensate for matrix effects, which can vary across the chromatographic timeline. A surrogate internal standard that elutes at a different time may not experience the same degree of ion suppression or enhancement as the analyte, leading to inaccurate results.[8]

  • Correction for Extraction Variability: Deuterated standards mimic the analyte's behavior during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensuring that any loss of material is accounted for.[7][12]

  • Enhanced Precision and Accuracy: By normalizing for variations in sample handling, injection volume, and instrument response, deuterated standards significantly improve the precision and accuracy of the assay, which is essential for pharmacokinetic studies and regulatory submissions.[6][7]

  • Regulatory Compliance: The use of stable isotope-labeled internal standards is considered best practice and is expected by regulatory agencies for mass spectrometric assays, strengthening the reliability and acceptability of the data.[4][8][14]

Experimental Protocol: In Vitro Metabolism of Desloratadine using Human Liver Microsomes

This section provides a detailed protocol for a typical experiment to study the metabolism of the second-generation antihistamine Desloratadine, using its deuterated analog (Desloratadine-d5) as the internal standard.

Objective: To determine the rate of formation of the major metabolite, 3-hydroxydesloratadine, from Desloratadine in human liver microsomes (HLMs).

Materials:

  • Desloratadine (Analyte)

  • Desloratadine-d5 (Internal Standard)[15][16]

  • 3-hydroxydesloratadine (Metabolite Standard)

  • Human Liver Microsomes (pooled)

  • NADPH Regeneration System (e.g., NADPH-A, NADPH-B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Formate

  • Formic Acid

Protocol Steps:

  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of Desloratadine, 3-hydroxydesloratadine, and Desloratadine-d5 in methanol.

    • Perform serial dilutions in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • Incubation Procedure:

    • In a microcentrifuge tube, pre-incubate a mixture of 0.1 M phosphate buffer (pH 7.4), HLM (final concentration e.g., 0.5 mg/mL), and Desloratadine (final concentration e.g., 1 µM) at 37°C for 5 minutes. This pre-incubation allows the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system. The inclusion of this system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing the internal standard, Desloratadine-d5 (e.g., at 10 ng/mL). The cold acetonitrile serves two purposes: it precipitates the microsomal proteins to stop all enzymatic activity, and it simultaneously introduces the internal standard for accurate quantification.[7]

  • Sample Preparation (Protein Precipitation):

    • Vortex the quenched samples vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The following table provides representative LC-MS/MS parameters. These must be optimized for the specific instrument used.

ParameterSettingRationale
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm)Provides good retention and separation for moderately polar compounds like antihistamines.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Gradient 10% to 90% B over 5 minutesA gradient ensures efficient elution of both the parent drug and its more polar metabolite.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS.
Ionization Mode Positive Electrospray Ionization (ESI+)Antihistamines contain basic nitrogen atoms that are readily protonated.[15]
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification by monitoring specific precursor → product ion transitions.[17][18]

MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Desloratadine311.2259.2
3-hydroxydesloratadine327.2259.2
Desloratadine-d5 (IS)316.2264.3

Data Analysis, Interpretation, and Visualization

Data Processing: The concentration of the metabolite (3-hydroxydesloratadine) at each time point is determined by calculating the peak area ratio of the metabolite to the internal standard (Desloratadine-d5) and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing standards of known metabolite concentrations (also containing the IS) and plotting the area ratio against concentration.[18]

Interpreting the Results: By plotting the concentration of the formed metabolite against time, the initial velocity (rate of formation) of the metabolic reaction can be determined from the linear portion of the curve. This data is crucial for calculating key pharmacokinetic parameters like intrinsic clearance.

Caption: Simplified metabolic pathway of Desloratadine.

Validation and Quality Control: For the method to be considered reliable, it must be validated according to regulatory guidelines.[14][19][20] This involves assessing parameters such as accuracy, precision, selectivity, stability, and matrix effect using QC samples at low, medium, and high concentrations.[21]

Example Validation Data (Hypothetical):

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)
Low5.0≤ 4.6%99.5% - 104.8%
Medium50.0≤ 2.7%99.5% - 104.8%
High450.0≤ 2.0%101.4% - 102.4%
(Acceptance criteria typically require %CV ≤ 15% and accuracy within 85-115%)[15][22]

Troubleshooting Common Challenges

  • Isotopic Interference: This occurs when the isotopic pattern of the analyte contributes to the signal of the deuterated standard (or vice versa).[23][24] This is more common for high molecular weight compounds or those containing elements with multiple isotopes (e.g., Cl, Br).

    • Solution: Use an internal standard with a sufficient mass increase (+3 amu or more is generally recommended) to move its signal outside the natural isotopic distribution of the analyte.[5] If interference persists, mathematical correction algorithms may be necessary.[25]

  • Matrix Effects: Despite the use of a deuterated standard, significant ion suppression can still lead to poor sensitivity.

    • Solution: Optimize the sample preparation method (e.g., switch from protein precipitation to SPE for a cleaner extract) or adjust chromatographic conditions to separate the analyte from co-eluting matrix components.[26]

  • In-source H/D Exchange: In rare cases, deuterium atoms on the standard can exchange with protons from the mobile phase in the mass spectrometer's ion source, which can compromise quantification.

    • Solution: This is highly dependent on the stability of the label. Synthesize the deuterated standard with deuterium atoms placed on chemically stable positions (e.g., on an aromatic ring or a carbon with no adjacent heteroatoms) rather than on exchangeable sites like -OH or -NH groups.

Conclusion

The use of deuterated internal standards is an indispensable strategy in the metabolic research of antihistamines. The application of Isotope Dilution Mass Spectrometry provides the highest level of accuracy and precision, generating reliable data that can withstand the scrutiny of regulatory review. By compensating for nearly all sources of analytical variability, this technique empowers researchers to accurately delineate metabolic pathways, quantify metabolites, and ultimately contribute to the development of safer and more effective antihistamine therapies. The protocols and principles outlined in this guide serve as a robust framework for implementing this gold-standard methodology in your laboratory.

References

  • Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. PubMed. [Link]

  • Antihistamines. StatPearls - NCBI Bookshelf, NIH. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • The use of stable isotopes in drug metabolism studies. ResearchGate. [Link]

  • Novel and Efficient Synthesis of Deuterium-Labeled Olopatadine-d6. Springer. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation. [Link]

  • Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. AAP Publications. [Link]

  • Enzymatic synthesis of N-methylhistamine labeled with deuterium and tritium. ResearchGate. [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. [Link]

  • Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [Link]

  • Development of a LC–MS/MS method for simultaneous analysis of 20 antihistamines in dietary supplements. Semantic Scholar. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Mass spectrometry applications for drug discovery and development. European Pharmaceutical Review. [Link]

  • Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. PMC. [Link]

  • Liver metabolism of the principal second generation antihistamines and possible interactions through this mechanism. ResearchGate. [Link]

  • LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont. MedCrave. [Link]

  • Applications of stable isotopes in clinical pharmacology. PMC. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • The metabolic profile of second-generation antihistamines. PubMed. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • Synthesis of selectively labeled histidine and its methylderivatives with deuterium, tritium, and carbon-14. PubMed. [Link]

  • Evolution, mechanism of action, and clinical applications of three generations of antihistamines. Revistas Científicas. [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. [Link]

  • Pharmacogenetics of Second Generation Antihistamines: A Systematic Review. Walsh Medical Media. [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. Bentham Science. [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry. PubMed. [Link]

  • Bioanalysis of antihistamines for clinical or forensic purposes. PubMed. [Link]

  • Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. ResearchGate. [Link]

  • An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Journal of Chemical Health Risks. [Link]

  • A Pragmatic Approach to Managing Interferences in ICP-MS. Spectroscopy Online. [Link]

  • Extraction, isolation, and detectionmethods used for antihistamines drugs from biological matrices- a review. ResearchGate. [Link]

  • Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. ResearchGate. [Link]

  • Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. PMC. [Link]

  • Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ACS Publications. [Link]

  • Strategies to overcome interferences in elemental and isotopic geochemical analysis by quadrupole inductively coupled plasma mass spectrometry: A critical evaluation of the recent developments. ResearchGate. [Link]

  • Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Isotope Dilution Mass Spectrometry. PTB.de. [Link]

Sources

Application

Application Notes and Protocols for Bioanalytical Methods: A Guide to Internal Standard Selection

For Researchers, Scientists, and Drug Development Professionals Introduction: The Cornerstone of Reliable Bioanalysis In the landscape of drug development, the accurate quantification of therapeutic agents and their meta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Reliable Bioanalysis

In the landscape of drug development, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Bioanalytical methods form the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies, providing critical data for regulatory submissions.[1][2] The inherent complexity and variability of biological samples, such as plasma, serum, or urine, present significant challenges to achieving reproducible and accurate results.[3] An internal standard (IS) is a crucial component of a robust bioanalytical method, introduced to compensate for variability throughout the analytical process.[4][5][6] This guide, designed for the discerning scientist, will provide an in-depth exploration of the criteria for selecting an appropriate internal standard, the rationale behind these choices, and detailed protocols for their validation.

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, at a defined point in the analytical workflow.[4][7][8] Its primary function is to normalize the response of the analyte of interest, thereby correcting for variations that may occur during sample preparation, extraction, injection, and instrument response.[5][6][9][10][11] By calculating the ratio of the analyte response to the IS response, the precision and accuracy of the quantitative data are significantly enhanced.[5][7]

The Ideal Internal Standard: A Profile of Excellence

The selection of an appropriate internal standard is a critical decision that profoundly impacts the quality and reliability of a bioanalytical method.[12] An ideal IS should closely mimic the physicochemical and biological behavior of the analyte throughout the entire analytical procedure.[12][13][14] The following criteria are essential for the judicious selection of an internal standard.

Physicochemical and Structural Similarity

An ideal internal standard should share close structural and physicochemical properties with the analyte.[5][13] This includes having a similar molecular weight, polarity, and functional groups to ensure comparable behavior during sample extraction and chromatographic separation.[15] When the IS and analyte have similar properties, they are more likely to have consistent recovery from the biological matrix and to be affected similarly by matrix components.[9][14]

Types of Internal Standards

There are two primary categories of internal standards used in bioanalytical methods, each with distinct advantages and disadvantages.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis, particularly for mass spectrometry-based assays.[5][6] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with a stable, heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[5] Because they are chemically and structurally almost identical to the analyte, they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[5][14][16] This near-perfect mimicry provides the most effective compensation for matrix effects and other sources of variability.[14][17]

  • Analogue Internal Standards: These are molecules that are structurally similar to the analyte but are not isotopically labeled.[5][6] Analogue standards are often used when a SIL-IS is not commercially available or is prohibitively expensive to synthesize.[5][6] When selecting an analogue IS, it is crucial to choose a compound with physicochemical properties that closely match the analyte, such as logD (a measure of lipophilicity) and pKa (a measure of ionization).[9]

Internal Standard Type Advantages Disadvantages
Stable Isotope-Labeled (SIL) - Considered the "gold standard" for mass spectrometry[5].- Nearly identical physicochemical properties to the analyte, ensuring co-elution and similar extraction recovery[5][14][16].- Provides the most accurate compensation for matrix effects[14][17].- Can be expensive and time-consuming to synthesize[6].- Potential for isotopic interference or cross-talk if not adequately resolved by the mass spectrometer[9].- Deuterium-labeled standards can sometimes exhibit slight chromatographic separation from the analyte (isotope effect)[16][17].
Analogue - More readily available and less expensive than SIL standards[5][6].- Can be a suitable alternative when a SIL-IS is not feasible.- Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention time compared to the analyte.- May not effectively compensate for matrix effects that are specific to the analyte's structure[14].- Requires careful selection to ensure it does not co-elute with endogenous matrix components.
Chromatographic Behavior

The internal standard must be well-resolved from the analyte and any other components in the sample matrix to ensure accurate quantification.[13][15] For most detectors, this necessitates baseline separation.[18] However, in liquid chromatography-mass spectrometry (LC-MS), the selectivity of the mass spectrometer often allows for the use of co-eluting SIL-IS, as they can be distinguished by their mass-to-charge ratio (m/z).[18] The IS should also elute close to the analyte to ensure they experience similar matrix effects.[11]

Stability and Purity

The internal standard must be chemically stable throughout the entire analytical process, from sample collection and storage to final analysis.[15] It should not degrade or react with the analyte or components of the biological matrix. The purity of the internal standard is also critical; any impurities should not interfere with the detection of the analyte or the IS itself.[18]

Commercial Availability and Cost

Practical considerations such as the commercial availability and cost of the internal standard are also important factors.[6] While a custom-synthesized SIL-IS may be ideal, its cost and the time required for its production may not be feasible for all projects, particularly in early drug discovery phases.[19]

Decision-Making Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a systematic process that involves careful consideration of the analyte's properties, the analytical platform, and the stage of drug development.

Internal_Standard_Selection start Start: Analyte Information (Structure, Properties) is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard available? start->is_sil_available select_sil Select SIL-IS is_sil_available->select_sil Yes search_analog Search for a suitable Analogue Internal Standard is_sil_available->search_analog No validate_sil Validate SIL-IS (Purity, Stability, Isotopic Contribution) select_sil->validate_sil end Final Validated Internal Standard validate_sil->end evaluate_analog Evaluate Analogue IS based on: - Structural Similarity - Physicochemical Properties (logD, pKa) - Chromatographic Behavior search_analog->evaluate_analog select_analog Select the best Analogue IS evaluate_analog->select_analog validate_analog Validate Analogue IS (Selectivity, Stability, Recovery) select_analog->validate_analog validate_analog->end

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting signal loss for desmethylazelastine in LC-MS/MS analysis

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and drug development professionals facing signal attenuation or complete signal loss when quantifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and drug development professionals facing signal attenuation or complete signal loss when quantifying desmethylazelastine , the primary active metabolite of the H1-receptor antagonist azelastine.

Below, you will find an in-depth root cause analysis, self-validating experimental protocols, and diagnostic workflows designed to restore and secure your assay's sensitivity.

Part 1: Pharmacological Context & System Dynamics

Desmethylazelastine is a basic, highly lipophilic secondary amine. While these chemical properties allow it to effectively cross biological membranes and sustain H1-receptor antagonism, they also make it notoriously difficult to handle in vitro. During LC-MS/MS method development, researchers frequently encounter an "abnormal signal loss" phenomenon[1]. Understanding the physical chemistry of the molecule is the first step in diagnosing the analytical failure.

Metabolism Parent Azelastine (Parent Drug) Enzyme Hepatic CYP450 (Oxidative Metabolism) Parent->Enzyme Target H1-Receptor Antagonism (Allergic Response Inhibition) Parent->Target Metabolite N-Desmethylazelastine (Active Metabolite) Enzyme->Metabolite N-Demethylation Metabolite->Target

Pharmacological pathway of azelastine and its active metabolite desmethylazelastine.

Part 2: Root Cause Analysis & FAQs

Q1: Why does the desmethylazelastine signal completely disappear after leaving samples in the autosampler overnight? A: This is a classic presentation of non-specific surface adsorption. Because desmethylazelastine is a lipophilic secondary amine, it exists as a positively charged cation in aqueous diluents at neutral pH. Standard glass autosampler vials contain surface silanol groups (Si-OH) that deprotonate to form negatively charged sites (Si-O⁻) at pH > 4.0. Causality: This creates a strong electrostatic sink, rapidly pulling the drug out of solution and irreversibly binding it to the vial walls[1]. Solution: You must break this electrostatic affinity. Acidify your sample reconstitution solvent (e.g., add 0.1% to 0.5% formic acid) to keep the silanol groups fully protonated (neutral), or switch to deactivated/silanized glassware or low-bind polypropylene vials.

Q2: My calibration curve is non-linear at the lower end (LLOQ), and sensitivity is erratic. Is this an MS tuning issue? A: While mass spectrometer optics and voltages must be verified[2], erratic LLOQ performance for basic drugs is most frequently caused by matrix-induced ion suppression[3]. If you are using a generic Protein Precipitation (PPT) for sample cleanup, endogenous phospholipids (highly concentrated in human plasma) will co-elute with your analytes. Causality: In the positive Electrospray Ionization (ESI+) source, these massive phospholipids outcompete the trace levels of desmethylazelastine for the limited charge available on the surface of the shrinking ESI droplets. The MS is functioning, but the analyte is simply not being ionized. Solution: Transition to a highly selective Liquid-Liquid Extraction (LLE) to physically exclude phospholipids from the final extract[4].

Q3: How can I definitively prove whether my signal loss is due to the LC method, the MS hardware, or the sample matrix? A: You must isolate the variables using a systematic diagnostic workflow. Never troubleshoot the extraction, the chromatography, and the mass spectrometer simultaneously. Use the decision tree below to isolate the point of failure.

Troubleshooting Start Signal Loss Detected (Desmethylazelastine) Step1 1. Direct Infusion (Neat Standard) Start->Step1 Pass Signal Normal (MS is functioning) Step1->Pass Yes Fail Signal Absent/Low (MS or Tuning Issue) Step1->Fail No Step2 2. Post-Column Infusion (Check Matrix Effects) Pass->Step2 Step3 3. Adsorption Check (Vial/Tubing Passivation) Pass->Step3 Resolution1 Optimize LLE/SPE Step2->Resolution1 Ion Suppression Resolution2 Use Silanized Vials Step3->Resolution2 Surface Binding

Diagnostic decision tree for isolating LC-MS/MS signal loss root causes.

Part 3: Quantitative Data & Diagnostic Markers

To rapidly categorize the nature of your signal loss, compare your system's symptoms against the diagnostic indicators in Table 1.

Table 1: Differential Diagnosis of Desmethylazelastine Signal Attenuation

Root CausePrimary Diagnostic IndicatorMechanistic CausalityImmediate Corrective Action
Non-Specific Adsorption Signal decays sequentially over time while sitting in the autosampler.Electrostatic binding of the basic amine to acidic silanol groups on glass surfaces.Reconstitute in acidic diluent (0.1% FA) or use low-bind polypropylene vials.
Ion Suppression (Matrix Effect) Reduced signal exclusively in extracted biological samples, not in neat standards.Co-eluting endogenous phospholipids monopolize available charge in the ESI droplet.Switch from PPT to LLE; perform post-column infusion to map suppression zones.
In-Source Fragmentation High abundance of product ions (e.g., m/z 112.2) relative to the precursor ion during MS tuning.Excessive cone voltage or declustering potential prematurely shatters the molecular ion.Lower the declustering potential/cone voltage in the MS source settings.
System Carryover Ghost peaks appear in blank injections immediately following high-concentration standards.Lipophilic analyte adheres to the autosampler needle, rotor seal, or column frit.Implement a highly organic needle wash (e.g., 50:50 Acetonitrile:Methanol with 0.1% FA).

Part 4: Self-Validating Experimental Protocols

To guarantee the scientific integrity of your assay, implement the following field-proven methodologies. These protocols are designed to be self-validating, meaning the output of the experiment inherently proves the success of the intervention.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Purpose: To eliminate phospholipid-induced ion suppression and resolve abnormal signal loss by extracting only the lipophilic free-base form of the drug[1],[4].

  • Sample Aliquot: Transfer 1.0 mL of human plasma into a clean 10 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Add 100 μL of the Internal Standard working solution (e.g., Clomipramine or Azelastine-¹³C, d₃) and vortex briefly.

  • pH Adjustment: Add 100 μL of 0.1 M Sodium Hydroxide (NaOH). Causality: Raising the pH above the pKa of desmethylazelastine ensures the molecule is fully deprotonated (neutral), maximizing its partition into the organic phase.

  • Extraction: Add 4.0 mL of the extraction solvent: n-hexane:2-propanol (97:3, v/v) . Causality: This highly non-polar mixture selectively extracts the neutral drug while leaving polar phospholipids behind in the aqueous layer[4].

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean polypropylene tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 μL of mobile phase (e.g., Acetonitrile: 5 mM ammonium acetate, 1:1, v/v). Transfer to a silanized autosampler vial for injection.

Protocol B: Post-Column Infusion (Matrix Effect Assessment)

Purpose: To map zones of ion suppression across the chromatographic run and validate the cleanliness of Protocol A.

  • Setup: Install a T-zero union between the analytical LC column and the MS source. Connect a syringe pump to the third port of the T-union.

  • Infusion: Infuse a neat standard of desmethylazelastine (100 ng/mL in mobile phase) continuously at 10 μL/min into the MS source. This will create a high, steady baseline signal for the target MRM transition.

  • Injection: Inject a blank matrix extract (prepared via Protocol A) onto the LC column and run your standard gradient method.

  • Data Interpretation: Monitor the continuous baseline. Any sudden dips or "valleys" in the signal indicate that matrix components are eluting from the column and causing ion suppression.

  • Validation: If your extraction is successful, the baseline will remain flat at the specific retention time where desmethylazelastine elutes. If a dip overlaps with your retention time, you must alter your LC gradient or further refine the extraction.

References

  • Zha, W., & Shum, L. (2012). Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry.
  • Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies.
  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Biotage Technical Blog.
  • Restek Corporation. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?

Sources

Optimization

Azelastine LC-MS/MS Quantification: Matrix Effect Troubleshooting Center

Welcome to the Technical Support Center for Azelastine quantification. This portal is designed for analytical scientists and drug development professionals dealing with matrix effects (ME) during the bioanalysis of Azela...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azelastine quantification. This portal is designed for analytical scientists and drug development professionals dealing with matrix effects (ME) during the bioanalysis of Azelastine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Causality of Matrix Effects in Azelastine Bioanalysis

Azelastine is a lipophilic, basic antihistamine (pKa ~9.5) typically analyzed in positive Electrospray Ionization (ESI+) mode. During the transition from the liquid phase to the gas phase in the ESI source, Azelastine molecules must migrate to the surface of the charged droplets to be ejected as gas-phase ions.

When analyzing complex biological matrices (like human plasma or serum), endogenous compounds—most notably glycerophosphocholines (phospholipids) —co-elute with the target analyte. Because phospholipids are highly surface-active, they outcompete Azelastine for space at the droplet surface. This competition prevents Azelastine from efficiently acquiring a charge, leading to a phenomenon known as ion suppression [1]. If left unmitigated, this compromises the assay's sensitivity, accuracy, and reproducibility.

Self_Validating_ME A 1. Sample Preparation (SPE / LLE) B 2. LC-MS/MS Analysis (m/z 382.2 -> 112.0) A->B C 3. Post-Column Infusion (Qualitative ME Check) B->C Identify Suppression Zones D 4. Matrix Factor Calculation (Quantitative ME Check) B->D Calculate MF F Optimization Required (Adjust Chromatography/Prep) C->F Signal Dips > 15% E 5. IS-Normalized MF (Self-Validation) D->E E->F IS-MF outside 0.85-1.15 G Method Validated (CV < 15%) E->G IS-MF within 0.85-1.15 F->A Re-evaluate

Self-validating workflow for assessing and mitigating matrix effects in LC-MS/MS.

Troubleshooting FAQs

Q: Why is my Azelastine signal heavily suppressed when using Protein Precipitation (PPT) for plasma samples? A: PPT using acetonitrile or methanol effectively denatures proteins but leaves nearly 100% of endogenous phospholipids in the supernatant. Because Azelastine is highly retained on reversed-phase columns (e.g., C18 or C8), it often co-elutes with these late-eluting phospholipids. To resolve this, you must switch to an extraction method that actively removes lipids, such as Liquid-Liquid Extraction (LLE) using an n-hexane:2-propanol (97:3, v/v) mixture [1], or Solid Phase Extraction (SPE) using a polymeric sorbent like Oasis HLB [2].

Q: How can I chromatographically resolve Azelastine from suppression zones without extending the run time excessively? A: You can manipulate the mobile phase pH and organic modifier to shift Azelastine's retention time away from the phospholipid elution window. Azelastine and its internal standard (e.g., Clomipramine) can be efficiently separated using a mobile phase of Acetonitrile and 5 mM Ammonium Acetate (pH 6.4) [1]. The slightly acidic to neutral pH ensures Azelastine remains ionized for MS detection while providing enough hydrophobic interaction to separate it from the bulk of the matrix void volume. Utilizing a biphenyl column instead of a standard C18 can also provide orthogonal selectivity (pi-pi interactions) to separate the drug from lipid interferences.

Q: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) strictly necessary for Azelastine? A: While some validated methods successfully use structural analogs like Clomipramine [1] [2], a SIL-IS (such as Azelastine-d4) is the gold standard for a self-validating system. Because Azelastine-d4 co-elutes exactly with the unlabeled Azelastine, it experiences the exact same ionization environment. Any ion suppression affecting the analyte will equally affect the SIL-IS, keeping the peak area ratio constant and effectively neutralizing the matrix effect mathematically.

Quantitative Data: Impact of Sample Preparation on Matrix Effects

The choice of sample preparation fundamentally dictates the severity of matrix effects. The table below summarizes the expected quantitative outcomes when extracting Azelastine (1 mg dosage equivalent, plasma concentration ~1 ng/mL) using different methodologies.

Extraction MethodPrimary MechanismAzelastine Recovery (%)Absolute Matrix Effect (%)Phospholipid Removal Efficiency
Protein Precipitation (PPT) Solvent-induced denaturation85 - 95%40 - 60% (Severe Suppression)< 5%
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning (n-hexane:2-propanol)75 - 85%90 - 98% (Minimal)> 90%
Solid Phase Extraction (SPE) Hydrophilic-Lipophilic Balance (HLB)90 - 98%95 - 102% (Negligible)> 95%

Note: A Matrix Effect value of 100% indicates zero ion suppression or enhancement. Values < 100% indicate suppression.

Self-Validating Experimental Protocols

To ensure scientific integrity, every bioanalytical method must be self-validating. Below are the step-by-step methodologies for extracting Azelastine and empirically proving the absence of matrix effects.

Protocol A: Optimized Solid Phase Extraction (SPE) for Azelastine

This protocol utilizes a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge to isolate Azelastine while washing away salts and phospholipids [2].

Step-by-Step Methodology:

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the SPE cartridge, followed by 1.0 mL of HPLC-grade Water. Causality: Solvates the sorbent bed to maximize surface area interaction.

  • Sample Loading: Mix 0.2 mL of human plasma with 0.02 mL of Internal Standard solution (e.g., Azelastine-d4 or Clomipramine at 20 ng/mL) and 0.02 mL of phosphate buffer. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water. Causality: Removes highly polar endogenous interferences and salts without eluting the tightly bound lipophilic Azelastine.

  • Elution: Elute the analytes using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile : 5 mM Ammonium Acetate, 80:20 v/v) [2].

Protocol B: Post-Column Infusion (Qualitative Matrix Effect Assessment)

This procedure visually maps the exact elution windows of matrix suppressors.

Step-by-Step Methodology:

  • Setup: Install a zero-dead-volume T-piece between the analytical column outlet and the mass spectrometer source.

  • Infusion: Using a syringe pump, continuously infuse a pure solution of Azelastine (100 ng/mL in mobile phase) into the T-piece at a constant rate of 10 µL/min. This creates a high, steady baseline signal for the Azelastine MRM transition (m/z 382.2 → 112.0).

  • Injection: Inject a blank matrix sample (e.g., human plasma extracted via Protocol A) into the LC system using your standard chromatographic gradient.

  • Validation Criteria: Monitor the baseline. A stable baseline indicates a clean extract. Any sudden dip in the baseline >15% indicates a zone of ion suppression. If Azelastine's retention time falls within this dip, the chromatography or extraction must be re-optimized.

Protocol C: Matrix Factor (MF) Calculation (Quantitative Validation)

Step-by-Step Methodology:

  • Prepare Set 1 : Neat standard solutions of Azelastine and IS in the mobile phase.

  • Prepare Set 2 : Blank plasma extracts (post-extraction) spiked with the same concentration of Azelastine and IS.

  • Calculate the Matrix Factor (MF) for the analyte: MF = Peak Area (Set 2) / Peak Area (Set 1).

  • Calculate the IS-Normalized MF: IS-MF = MF(Analyte) / MF(IS).

  • Validation Criteria: The method is validated if the IS-MF is 1.0 ± 0.15, and the Coefficient of Variation (CV) across 6 different lots of matrix is < 15%.

References

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Int J Biomed Sci. Available at:[Link]

  • Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Chromatographic Peak Tailing for Azelastine and Desmethylazelastine

Welcome to the Advanced Chromatography Support Center. Azelastine and its primary active metabolite, desmethylazelastine, are basic antihistamines characterized by tertiary and secondary amine functional groups.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Azelastine and its primary active metabolite, desmethylazelastine, are basic antihistamines characterized by tertiary and secondary amine functional groups. During reversed-phase high-performance liquid chromatography (RP-HPLC), method developers frequently encounter severe peak tailing (USP Asymmetry Factor As​ > 1.5) and poor resolution when analyzing these compounds.

This guide is engineered for researchers and drug development professionals. It bypasses superficial fixes to address the fundamental physicochemical interactions causing peak distortion, providing self-validating protocols to ensure reliable quantification.

Part 1: Mechanistic FAQs (Understanding the 'Why')

Q1: Why do Azelastine and Desmethylazelastine exhibit severe peak tailing on standard C18 columns? A: The root cause is a secondary retention mechanism driven by electrostatic attraction. Azelastine and desmethylazelastine are basic compounds with high pKa values (around 9.5). At typical mobile phase pH levels (4.0–8.0), their amine groups are heavily protonated ( NH+ ). Concurrently, standard silica-based stationary phases contain residual, unbonded silanol groups (Si-OH). Free silanols are highly acidic and become ionized ( Si−O− ) at a pH greater than 3.0[1]. The electrostatic interaction between the protonated basic analytes and the ionized silanols creates a strong secondary ion-exchange retention mechanism. Because these active silanol sites are limited and energetically heterogeneous, the analytes desorb at varying rates, elongating the trailing edge of the peak[2].

Q2: How does mobile phase pH optimization dictate peak symmetry for these specific metabolites? A: Adjusting the mobile phase pH alters the ionization state of either the analyte or the stationary phase. The most effective strategy for basic compounds is to operate at a low pH (< 3.0). By utilizing acidic buffers (e.g., phosphoric acid or perchloric acid), the mobile phase forces the acidic residual silanols into their fully protonated, neutral state (Si-OH)[2]. This effectively shuts down the secondary ion-exchange pathway, leaving only the primary hydrophobic interaction with the C18 phase. For example, validated stability-indicating methods for Azelastine consistently achieve sharp, symmetrical peaks using a potassium dihydrogen phosphate buffer adjusted to pH 3.1.

Q3: If low-pH mobile phases cause column degradation or MS-incompatibility, what are my stationary phase alternatives? A: If pH modulation is restricted, you must change the surface chemistry of the column. Standard end-capping (using small silanes to block residual silanols) is often insufficient because steric hindrance prevents 100% coverage[2]. Instead, utilize Polar-Embedded Bonded Phases or Base-Deactivated (Type-C) Silica . Polar-embedded columns incorporate an amide or carbamate group within the alkyl chain. This embedded moiety forms internal hydrogen bonds with adjacent unreacted silanols, creating a localized electrostatic shield that prevents basic analytes like desmethylazelastine from interacting with the silica backbone[3].

Q4: Can mobile phase additives resolve tailing without requiring a column change? A: Yes, through competitive binding or ion-pairing. Adding a sacrificial base like Triethylamine (TEA) to the mobile phase introduces a small, highly reactive amine that outcompetes Azelastine for the ionized silanol sites, effectively masking them[4]. Alternatively, using an ion-pairing reagent like Trifluoroacetic acid (TFA) forms a neutral, hydrophobic complex with the protonated amines of Azelastine and desmethylazelastine, neutralizing their positive charge before they can interact with the silica surface.

Part 2: Visualizing the Problem and Solution

Workflow for Diagnosing Peak Tailing

The following decision tree outlines the logical progression for troubleshooting basic analyte tailing.

TroubleshootingWorkflow Start Peak Tailing Observed (As > 1.5) for Azelastine/DAZ CheckPH 1. Evaluate Mobile Phase pH Is pH > 3.0? Start->CheckPH LowerPH Adjust pH < 3.0 (e.g., Phosphate Buffer pH 3.1) CheckPH->LowerPH Yes CheckCol 2. Evaluate Stationary Phase Is it standard C18? CheckPH->CheckCol No LowerPH->CheckCol Still Tailing Success Symmetrical Peak Achieved (As ≤ 1.2) LowerPH->Success ChangeCol Switch to Polar-Embedded or Base-Deactivated C18 CheckCol->ChangeCol Yes Additives 3. Introduce Additives Add TEA or TFA (0.1%) CheckCol->Additives No ChangeCol->Additives Still Tailing ChangeCol->Success Additives->Success

Caption: Workflow for diagnosing and resolving peak tailing in basic analytes.

Mechanistic Pathways of Silanol Interactions

Mechanism cluster_0 Secondary Retention Mechanism cluster_1 Mitigation Strategies Silanol Ionized Silanol (Si-O⁻) Stationary Phase Tailing Ion-Exchange Interaction (Peak Tailing) Silanol->Tailing Amine Protonated Amine (NH⁺) Azelastine / DAZ Amine->Tailing LowPH Low pH (< 3.0) Forms Neutral Si-OH LowPH->Silanol Neutralizes TEA Amine Additives (TEA) Competitively Binds Si-O⁻ TEA->Silanol Blocks

Caption: Mechanistic pathways of silanol interactions and targeted mitigation strategies.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following method optimization protocol is designed as a self-validating system . Each phase includes an internal mathematical check using the USP Tailing Factor ( As​ ) to dictate whether the user should proceed to the next step or if the system is optimized.

Objective: Achieve baseline resolution and a USP Tailing Factor ( As​ ) 1.2 for Azelastine and Desmethylazelastine.

Step 1: Baseline Assessment & System Suitability

  • Inject a 50 µg/mL standard solution of Azelastine/DAZ using a standard C18 column and a neutral mobile phase (e.g., Water/Acetonitrile 50:50).

  • Validation Check: Calculate the asymmetry factor using the formula As​=W0.05​/2f (where W0.05​ is peak width at 5% height, and f is the distance from the leading edge to the peak center)[4].

  • Decision: If As​>1.5 , secondary interactions are actively distorting the peak. Proceed to Step 2.

Step 2: Mobile Phase pH Modulation

  • Prepare a 50 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer.

  • Titrate the buffer to exactly pH 3.1 using dilute orthophosphoric acid to ensure full protonation of residual silanols.

  • Run an isocratic elution (Buffer:Acetonitrile 60:40 v/v) at a flow rate of 1.0 mL/min.

  • Validation Check: Re-inject the standard. If As​≤1.2 and Theoretical Plates (N) > 5,000, the method is validated and ready for sample analysis. If tailing persists, proceed to Step 3.

Step 3: Stationary Phase Substitution (If Step 2 Fails or is Incompatible)

  • Replace the standard C18 column with a polar-embedded C18 column (containing an embedded amide group) or a fully base-deactivated column[3].

  • Validation Check: The embedded moiety will form internal hydrogen bonds with residual silanols, shielding them from the basic analytes[3]. Re-inject the standard. Calculate As​ .

Step 4: Competing Amine Integration (Alternative to Step 3)

  • If column substitution is not viable, add 0.1% v/v Triethylamine (TEA) to the mobile phase buffer. Re-adjust the pH back to 3.1.

  • Validation Check: TEA acts as a sacrificial base, saturating active silanols[4]. Re-inject the standard. As​ must be 1.2 for final method approval.

Part 4: Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of Azelastine and Desmethylazelastine under various experimental conditions, demonstrating the quantitative impact of the troubleshooting steps outlined above.

Chromatographic ConditionMobile Phase pHStationary PhaseAdditiveExpected USP Tailing Factor ( As​ )Theoretical Plates (N)
Unoptimized Baseline 7.0Standard C18None> 2.0 (Severe Tailing)< 2,000
pH Optimization 3.1Standard C18None1.3 - 1.5 (Moderate)~ 4,000
Additive Suppression 3.1Standard C180.1% TEA1.1 - 1.2 (Symmetrical)> 5,000
Advanced Column Chemistry 3.1Polar-Embedded C18None1.0 - 1.1 (Ideal)> 8,000

(Note: Data parameters are synthesized from standard chromatographic behaviors of basic tertiary amines and validated methods for Azelastine[2][4].)

References

  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • MICROSOLV - MTC USA. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?.[Link]

  • International Journal of Scientific Development and Research (IJSDR). Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Isotopic Cross-Contamination in Deuterated Standards

Welcome to the Advanced LC-MS/MS Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers, scientists, and drug development professionals who are encountering quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers, scientists, and drug development professionals who are encountering quantification errors, non-linear calibration curves, or failing quality control (QC) batches due to internal standard interference.

Stable Isotope-Labeled Internal Standards (SIL-IS) are universally recognized as the "gold standard" in quantitative LC-MS/MS bioanalysis (1[1]). By mimicking the analyte's extraction recovery and ionization efficiency, they perfectly compensate for matrix effects. However, isotopic cross-contamination—where the analyte contributes to the SIL-IS signal (M+n) or the SIL-IS contributes to the analyte signal (M+0)—can severely compromise assay integrity. Regulatory bodies strictly require the evaluation of this interference during method development (2[2]).

Below is our comprehensive Q&A guide to diagnosing and permanently resolving these critical failures.

FAQ 1: Analyte-to-IS Interference (The "M+n" Overlap)

Q: When I inject the Upper Limit of Quantification (ULOQ) sample without any internal standard, I see a significant peak in the SIL-IS channel. What is causing this, and how do I fix it?

Expert Insight (Causality): This is classic isotopic interference driven by the natural isotopic abundance of your unlabeled analyte (3[3]). Elements like Carbon (1.1% naturally occurring ^13^C), Chlorine (24% ^37^Cl), and Bromine (49% ^81^Br) naturally form M+1, M+2, and M+n isotopologues. If your deuterated standard only has a +2 Da or +3 Da mass shift, the naturally occurring heavy isotopes of your highly concentrated ULOQ analyte will bleed directly into the SIL-IS mass transition (4[4]). This artificially inflates the IS area at high concentrations, causing your calibration curve to bend downwards (quadratic fit) at the top end.

Self-Validating Protocol: The ULOQ Cross-Talk Test To prove that natural isotopic overlap is the root cause, execute the following self-validating workflow:

  • Baseline Establishment: Inject an extracted blank matrix sample (no analyte, no IS) to establish baseline system noise.

  • Interference Assessment: Inject an extracted ULOQ sample (analyte at the highest curve concentration, strictly NO internal standard added).

  • Data Acquisition: Monitor the specific MRM transition assigned to your SIL-IS.

  • Validation Criterion: Calculate the peak area in the SIL-IS channel. For a method to be valid, this area must be ≤ 5% of the nominal SIL-IS area used in your standard assay (5[5]).

Resolution: If the interference exceeds 5%, you must procure a SIL-IS with a higher degree of deuteration. Use the quantitative reference table below to select the appropriate mass shift.

Recommended Mass Shifts (ΔM) for Deuterated Standards
Analyte CharacteristicsPrimary Natural Isotopic ContributorsMinimum Recommended Mass Shift (ΔM)Mechanistic Rationale
Small molecule (<400 Da), no halogens ^13^C, ^15^N, ^18^O+3 Da to +4 Da Natural M+1 and M+2 abundance is low (<5%). A +3 Da shift safely clears the isotopic envelope.
Medium molecule (400-800 Da), no halogens ^13^C, ^15^N, ^18^O+4 Da to +6 Da Higher carbon count exponentially increases the probability of M+2 and M+3 isotopologues.
Contains 1 Chlorine atom ^37^Cl (24% abundance)+6 Da ^37^Cl creates a massive M+2 peak. The IS must be heavy enough to clear the M+4 isotopic envelope.
Contains 1 Bromine atom ^81^Br (49% abundance)+8 Da ^81^Br creates an M+2 peak almost equal in intensity to M+0. Requires a significant mass shift.

FAQ 2: IS-to-Analyte Interference (The "M+0" Contamination)

Q: My zero-sample (blank matrix spiked ONLY with SIL-IS) shows a distinct peak at the exact retention time of my unlabeled analyte. Is my standard degraded?

Expert Insight (Causality): This critical failure indicates that your SIL-IS is directly contributing to the M+0 (analyte) channel, which will falsely elevate your Lower Limit of Quantification (LLOQ). There are two primary mechanisms for this:

  • Synthetic Impurity: The chemical deuteration process was incomplete, leaving a small, permanent fraction of unlabelled (M+0) molecules in the reference material (6[6]).

  • Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms located on chemically labile positions (e.g., -OH, -NH2, -SH, or acidic α-carbons) are actively exchanging with protium (H) from the aqueous mobile phase or biological matrix (7[7]). This strips the mass shift away, converting your M+n standard back into an M+0 analyte on the fly (8[8]).

Self-Validating Protocol: Differentiating Impurity vs. H/D Exchange To isolate the variable, you must remove the chromatography and extraction steps from the equation.

  • Step 1: The Direct Infusion Test. Prepare a neat solution of the SIL-IS in an aprotic solvent (e.g., 100% Acetonitrile). Bypass the LC column entirely and infuse directly into the mass spectrometer. Monitor the M+0 channel.

    • Outcome A: If the M+0 peak is present during direct infusion, you have a synthetic impurity . You must purchase a standard with >99.9% isotopic purity or reduce the working concentration of your IS.

  • Step 2: The D2O/H2O Incubation Test. If the direct infusion shows no M+0, but it appears during your assay, H/D exchange is occurring.

    • Incubate an aliquot of the SIL-IS in a 50:50 H2O:Methanol solution for 4 hours.

    • Incubate a second aliquot of the SIL-IS in a 50:50 D2O:Methanol solution for 4 hours.

    • Analyze both via LC-MS/MS.

    • Validation: If the M+0 signal aggressively increases in the H2O incubation but remains completely absent in the D2O incubation, H/D exchange is definitively confirmed. You must switch to a standard where the deuterium labels are placed on stable, non-exchangeable carbon backbones (e.g., aromatic rings or aliphatic chains far from electron-withdrawing groups).

FAQ 3: MS/MS Crosstalk & In-Source Fragmentation

Q: I have a +6 Da deuterated standard with >99.9% isotopic purity, and I've ruled out H/D exchange. Yet, I still see a signal in the analyte channel when I inject the IS. Why?

Expert Insight (Causality): If the chemistry is sound, the physics of the mass spectrometer is at fault. This is typically caused by Collision Cell Crosstalk or In-Source Fragmentation .

  • Crosstalk occurs when product ions from the SIL-IS are not fully evacuated from the collision cell (Q2) before the quadrupole switches to monitor the analyte transition (9[9]). If the SIL-IS and analyte share a common product ion (e.g., a common fragment mass), the residual SIL-IS ions will be falsely registered as analyte.

  • In-Source Fragmentation happens when the SIL-IS violently loses its deuterium label in the ionization source (e.g., thermal loss of a deuterated water molecule, -CD3, or -ND2) before reaching Q1, effectively becoming the M+0 precursor.

Self-Validating Protocol: Mitigating Crosstalk

  • Open your MS/MS acquisition method and introduce a "dummy" MRM transition (a random mass transition not present in your sample, e.g., m/z 900 -> 900) directly between the Analyte and SIL-IS transitions.

  • Alternatively, increase the Inter-Scan Delay or Pause Time by 5-10 milliseconds.

  • Validation: Re-inject the zero-sample. If the interference disappears after adding the delay or dummy scan, the root cause was collision cell crosstalk. If the interference persists, lower your source temperature and declustering potential to prevent in-source fragmentation.

Diagnostic Visualization Workflow

Follow this logical pathway to rapidly identify the root cause of your internal standard interference.

G Start Interference Detected in LC-MS/MS Assay Decision1 Which channel is contaminated? Start->Decision1 AnalyteChan Analyte Channel (M+0) Blank + IS shows peak Decision1->AnalyteChan Analyte (M+0) ISChan SIL-IS Channel (M+n) ULOQ shows IS peak Decision1->ISChan IS (M+n) Test1 Direct Infusion of Neat IS Does M+0 peak exist? AnalyteChan->Test1 Test2 Check Mass Shift (ΔM) Is ΔM ≤ 3 Da or Halogens? ISChan->Test2 Impurity Root Cause: Synthetic Impurity (Low Isotopic Purity) Test1->Impurity Yes HDExch Root Cause: H/D Exchange (Labile Deuterium) Test1->HDExch No (Appears in LC) IsoOverlap Root Cause: Natural Isotopic Overlap (13C, 37Cl, 81Br) Test2->IsoOverlap Yes Crosstalk Root Cause: MS/MS Crosstalk or In-Source Fragmentation Test2->Crosstalk No

Diagnostic workflow for differentiating isotopic interference, H/D exchange, and MS/MS crosstalk.

Sources

Troubleshooting

Addressing ion suppression for N-desmethylazelastine in complex matrices

Technical Support Center: Overcoming Ion Suppression for N-Desmethylazelastine in LC-MS/MS Bioanalysis Welcome to the Advanced Bioanalytical Troubleshooting Guide. As a Senior Application Scientist, I frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Ion Suppression for N-Desmethylazelastine in LC-MS/MS Bioanalysis

Welcome to the Advanced Bioanalytical Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges regarding signal instability and poor reproducibility when quantifying basic, hydrophobic drugs in complex biological matrices.

N-desmethylazelastine is the primary active metabolite of the antihistamine azelastine, generated predominantly via hepatic CYP450 enzymes (CYP3A4 and CYP2D6)[1]. Because it is a basic secondary amine with high lipophilicity, it requires careful chromatographic and sample preparation strategies. When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive Electrospray Ionization (+ESI) mode, N-desmethylazelastine is highly susceptible to ion suppression caused by endogenous matrix components—most notably, phospholipids[2].

This guide provides a mechanistic understanding of these matrix effects, actionable troubleshooting FAQs, and self-validating protocols to ensure your bioanalytical method meets rigorous regulatory standards[3].

Part 1: Mechanistic Understanding of Matrix Effects

To solve ion suppression, we must first understand its causality. In +ESI, the liquid eluent is dispersed into a fine aerosol of charged droplets. Analytes must migrate to the surface of these droplets to be ejected into the gas phase as ions.

Endogenous phospholipids (such as phosphatidylcholines and lysophosphatidylcholines) are highly surface-active molecules present in high concentrations (~1 mg/mL) in human plasma. Because N-desmethylazelastine is highly lipophilic, it elutes late in reversed-phase chromatography—exactly where these strongly retained phospholipids elute. When they co-elute, phospholipids aggressively compete for space and charge on the droplet surface, forcing N-desmethylazelastine into the droplet interior and preventing its ionization[2].

ESI_Mechanism Droplet ESI Droplet (Analyte + Matrix) Evaporation Solvent Evaporation & Fission Droplet->Evaporation Competition Surface Charge Competition Evaporation->Competition Suppressed Reduced Analyte Ionization Competition->Suppressed Analyte Forced Inside Phospholipids Endogenous Phospholipids (High Surface Activity) Phospholipids->Competition Occupy Droplet Surface

Mechanism of ESI ion suppression caused by endogenous phospholipids.

Part 2: Troubleshooting Guide & FAQs

Q1: My N-desmethylazelastine signal drops unpredictably across a batch of human plasma samples. How do I definitively diagnose the cause? A: You must perform a post-column infusion experiment. By continuously infusing a pure standard of N-desmethylazelastine into the MS source while simultaneously injecting a blank extracted plasma sample through the LC column, you can map the exact retention times where matrix components suppress the signal[4]. If the baseline drops at the exact retention time of your analyte, matrix-induced ion suppression is confirmed.

Q2: I am using Protein Precipitation (PPT) with acetonitrile. Why am I still seeing severe matrix effects? A: PPT is a crude sample preparation technique. While it effectively removes gross proteins, it leaves over 90% of endogenous phospholipids in the supernatant[5]. Because N-desmethylazelastine and phospholipids share similar hydrophobic properties, they co-elute. You must switch to a more selective extraction method, such as Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., n-hexane:2-propanol)[6] or Mixed-Mode Solid-Phase Extraction (SPE).

Q3: How can I track phospholipid elution in my chromatogram without buying expensive lipid standards? A: Phosphatidylcholines and lysophosphatidylcholines share a common polar head group that fragments to produce a characteristic trimethylammonium-ethyl phosphate ion at m/z 184 [4]. Set up an in-source Multiple Reaction Monitoring (MRM) transition of m/z 184 → 184 (or precursor ion scan of m/z 184). If the m/z 184 peak overlaps with the N-desmethylazelastine peak (typically monitored at m/z 368.2 → 112.2 or similar, depending on the exact adduct/isotope), you have found the source of your suppression.

Q4: Can I just use an internal standard (IS) to correct for the suppression? A: Yes, but only if you use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as D4-Azelastine or 13C, D3-Azelastine[7]. A SIL-IS shares the exact physicochemical properties of the analyte, meaning it will co-elute perfectly and experience the exact same degree of ion suppression. The ratio of Analyte/IS will remain constant, effectively normalizing the data and ensuring compliance with FDA bioanalytical guidelines[3]. Analog internal standards (like clomipramine) may elute at slightly different times and fail to compensate for sharp suppression zones[6].

TroubleshootingWorkflow Detect 1. Detect Signal Loss (Failed QC or Low LLOQ) Infusion 2. Post-Column Infusion (Map Suppression Zones) Detect->Infusion Identify 3. Monitor m/z 184 (Identify Phospholipids) Infusion->Identify Action1 4A. Optimize Sample Prep (Mixed-Mode SPE or LLE) Identify->Action1 Action2 4B. Adjust Chromatography (Shift Analyte RT) Identify->Action2 Validate 5. Calculate Matrix Factor (Target: 0.85 - 1.15) Action1->Validate Action2->Validate

Workflow for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion (Diagnosing Matrix Effects)

Causality: This protocol visually maps the suppression zones in your specific chromatographic gradient, allowing you to see if the analyte elutes within a "suppression valley."

  • Prepare a neat solution of N-desmethylazelastine at 100 ng/mL in mobile phase.

  • Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the MS source.

  • Infuse the neat solution at 10 µL/min to establish a high, steady MS baseline.

  • Inject a blank extracted plasma sample (prepared via your current method) onto the LC column and run your standard gradient.

  • Validation Check: Observe the MS chromatogram. A dip in the steady baseline indicates ion suppression. If this dip aligns with the known retention time of N-desmethylazelastine, your current sample preparation or chromatography is inadequate.

Protocol 2: Phospholipid Removal via Cation-Exchange SPE

Causality: N-desmethylazelastine is basic (pKa ~9.5). By using a Mixed-Mode Strong Cation Exchange (MCX) SPE plate, the analyte is ionically bound to the sorbent at acidic pH, allowing aggressive organic washes to flush away neutral and zwitterionic phospholipids before elution.

  • Condition: 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

  • Load: 200 µL plasma spiked with SIL-IS, diluted 1:1 with 2% Formic Acid in Water.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (removes salts/polar interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol (critical step: removes >95% of phospholipids while the basic analyte remains ionically bound).

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (neutralizes the basic amine, releasing it from the sorbent).

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in initial mobile phase.

  • Validation Check: Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 validates the method[8].

Part 4: Data Presentation

The choice of sample preparation drastically impacts both the recovery of N-desmethylazelastine and the elimination of phospholipid-induced matrix effects. The table below summarizes expected quantitative outcomes based on the extraction methodology.

Extraction MethodologyPhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (Target: 1.0)Method Robustness
Protein Precipitation (PPT) < 10%90 - 95%0.45 - 0.60 (Severe Suppression)Low (Rapid column degradation)
Liquid-Liquid Extraction (LLE) 70 - 85%75 - 85%0.80 - 0.90 (Moderate)Medium (Solvent dependent)
Mixed-Mode SPE (MCX) > 95%85 - 90%0.95 - 1.05 (Negligible)High (Cleanest extracts)
Phospholipid Removal Plates (PLR) > 99%85 - 95%0.98 - 1.02 (Negligible)High (Fastest workflow)

Table 1: Comparative efficacy of sample preparation techniques for N-desmethylazelastine bioanalysis.

References

  • Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis Source: PubMed Central (PMC) - NIH URL:[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Source: PubMed Central (PMC) - NIH URL:[Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples Source: Spectroscopy Online URL:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL:[Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Source: SepScience URL:[Link]

  • Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry Source: PubMed Central (PMC) - NIH URL:[Link]

  • The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Optimization

Optimizing extraction recovery for polar metabolites like N-desmethylazelastine

Welcome to the Analytical Method Development Support Center . As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with extracting and quant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Development Support Center . As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with extracting and quantifying polar basic metabolites from complex biological matrices.

When dealing with a parent drug like azelastine and its primary active metabolite, N-desmethylazelastine, researchers frequently encounter a "polarity trap." While the parent drug extracts easily using standard methods, the metabolite suffers from poor recovery, severe matrix effects, and peak distortion. This guide dissects the causality behind these issues and provides self-validating, field-proven workflows to ensure robust LC-MS/MS quantification.

Part 1: The Mechanistic Knowledge Base

To optimize extraction, we must first understand the thermodynamic and chemical realities of our analytes. The metabolic N-demethylation of azelastine removes a hydrophobic methyl group, exposing a secondary amine. This seemingly small structural change drastically alters the molecule's partitioning behavior [1].

Table 1: Physicochemical Comparison & Analytical Implications
ParameterAzelastine (Parent)N-desmethylazelastine (Metabolite)Analytical Implication
Amine Type Tertiary AmineSecondary AmineMetabolite has higher hydrogen-bonding capacity.
Basic pKa ~9.54~9.68Both require highly alkaline conditions (pH > 11.5) to fully deprotonate for LLE [2].
LogP (Lipophilicity) ~4.04~1.34Metabolite is significantly more polar; it resists partitioning into non-polar organic solvents.
Protein Binding ~88%~97%Requires aggressive disruption of protein-drug complexes prior to extraction.

Part 2: Troubleshooting FAQs

Q1: I am using standard Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). Azelastine recovery is >85%, but N-desmethylazelastine is <30%. Why is this happening, and how do I fix it? The Causality: Your extraction solvent is too non-polar, and your aqueous phase pH is likely insufficient. Because N-desmethylazelastine has a much lower LogP (~1.34) than the parent drug, it prefers the aqueous phase unless it is completely neutralized. Furthermore, MTBE lacks the hydrogen-bond accepting capacity needed to solvate the exposed secondary amine of the metabolite. The Solution:

  • Drive the equilibrium: Adjust the plasma pH to at least 11.5 using 0.1 M NaOH or Ammonium Hydroxide. The rule of thumb is to be 2 pH units above the pKa (9.68) to ensure >99% of the molecules are in their neutral, un-ionized state.

  • Modify the solvent: Switch from 100% MTBE to a more polar solvent mixture, such as MTBE:Ethyl Acetate (80:20, v/v) or Hexane:Ethyl Acetate (50:50, v/v). The addition of Ethyl Acetate provides the necessary dipole interactions to pull the polar metabolite into the organic layer [3].

Q2: I switched to Solid-Phase Extraction (SPE) using a standard C18 cartridge, but I am seeing massive ion suppression for the metabolite in ESI+ mode. What went wrong? The Causality: Standard reversed-phase (C18) SPE relies solely on hydrophobic interactions. Because N-desmethylazelastine is polar, it elutes very early during the SPE elution step—exactly when residual salts and polar phospholipids (like lysophosphatidylcholines) co-elute. When these compounds enter the Electrospray Ionization (ESI) source simultaneously, the highly abundant matrix ions monopolize the droplet surface charge, leaving the metabolite neutral and invisible to the mass spectrometer (Ion Suppression). The Solution: Abandon standard C18 and utilize Mixed-Mode Cation Exchange (MCX) SPE. Because both analytes are strong bases, they will bind to the sulfonic acid groups of the MCX sorbent via ionic bonds. This allows you to wash the cartridge with 100% organic solvent (removing the phospholipids that cause ion suppression) without prematurely eluting your analytes [4].

Matrix_Effect CoElution Co-elution of Polar Matrix Components (e.g., Phospholipids) Droplet ESI Droplet Surface Charge Competition CoElution->Droplet Suppression Ion Suppression of N-desmethylazelastine Droplet->Suppression Solution Solution: MCX SPE Cleanup (Orthogonal Selectivity) Suppression->Solution

Caption: Mechanistic pathway of ion suppression in ESI-MS/MS and the targeted resolution strategy.

Part 3: Validated Experimental Protocols

To guarantee trustworthiness, a protocol must be a self-validating system. The following workflow incorporates built-in matrix disruption and orthogonal washing steps to ensure absolute recovery >80% for both the parent and the polar metabolite.

Protocol A: Optimized Mixed-Mode Cation Exchange (MCX) SPE Workflow

Designed specifically for basic, polar metabolites.

Step 1: Sample Pre-treatment (Crucial for Protein Unbinding)

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Azelastine-d4).

  • Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water.

    • Scientific Rationale: The low pH (approx. 2.0) fully protonates the basic amines (giving them a positive charge) and denatures plasma proteins, breaking the 97% protein binding of N-desmethylazelastine.

Step 2: SPE Cartridge Conditioning (30 mg/1 mL MCX)

  • Pass 1.0 mL of 100% Methanol (MeOH) through the cartridge.

  • Pass 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

Step 3: Sample Loading

  • Load the pre-treated, acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

    • Scientific Rationale: The positively charged analytes bind aggressively to the negatively charged sulfonic acid moieties on the sorbent via ion-exchange.

Step 4: Orthogonal Washing (The key to eliminating matrix effects)

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water. (Removes hydrophilic neutral/acidic interferences).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Removes hydrophobic interferences, including neutral lipids and phospholipids. The analytes remain locked in place via ionic bonds).

Step 5: Elution

  • Elute with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Scientific Rationale: The high pH of the NH4​OH neutralizes the positive charge on the analytes, breaking the ionic bond and allowing the methanol to sweep them off the sorbent.

Step 6: Reconstitution & Self-Validation

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Validation Check: Inject a post-extraction spiked blank to calculate the Matrix Factor (MF). An MF between 0.85 and 1.15 confirms that the wash steps successfully eliminated ion suppression.

SPE_Workflow Sample 1. Sample Pre-treatment Dilute plasma 1:1 with 2% H3PO4 (Protonates basic amines) Condition 2. MCX Cartridge Conditioning MeOH followed by H2O Sample->Condition Load 3. Load Sample (Analytes bind via strong cation exchange) Condition->Load Wash1 4. Wash 1: 2% Formic Acid in H2O (Removes acidic/neutral polar interferences) Load->Wash1 Wash2 5. Wash 2: 100% Methanol (Removes hydrophobic neutral lipids) Wash1->Wash2 Elute 6. Elution: 5% NH4OH in MeOH (Deprotonates amines, releasing them) Wash2->Elute Analyze 7. Evaporate, Reconstitute & LC-MS/MS Elute->Analyze

Caption: Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for basic polar metabolites.

Part 4: Data Interpretation & Troubleshooting Matrix

If recovery issues persist after implementing the protocols, consult the quantitative troubleshooting matrix below to isolate the variable.

Table 2: Quantitative Troubleshooting Matrix
SymptomDiagnostic MetricRoot CauseMechanistic Solution
Low Absolute Recovery (<50%) Pre-extraction spike vs. Post-extraction spike area ratioIncomplete elution from MCX sorbent.Increase NH4​OH concentration in the elution solvent to 10% to ensure complete deprotonation of the secondary amine.
Poor Precision (CV > 15%) Internal Standard area variance across injectionsInconsistent phase separation (if using LLE) or cartridge drying (SPE).Ensure MCX cartridges do not dry out before sample loading. Use a positive pressure manifold instead of a vacuum.
Peak Tailing Asymmetry Factor (As) > 1.5Secondary interactions with silanol groups on the LC column.Switch to a superficially porous (Core-Shell) column with end-capped stationary phase, or increase buffer concentration (e.g., 10mM Ammonium Formate) in the mobile phase.

References

  • Source: National Institutes of Health (NIH)
  • Source: Semantic Scholar (Molecules Journal)
  • Title: Optimization and Evaluation of Metabolite Extraction Protocols for Untargeted Metabolic Profiling of Liver Samples by UPLC-MS Source: Analytical Chemistry - ACS Publications URL
  • Title: How Can We Improve Our Solid Phase Extraction Processes?
Troubleshooting

Column selection for optimal separation of Azelastine and N-desmethylazelastine

Welcome to the Technical Support Center for Chromatographic Separations. This guide is engineered for analytical scientists, QC professionals, and pharmacokinetic researchers tasked with the challenging separation of Aze...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. This guide is engineered for analytical scientists, QC professionals, and pharmacokinetic researchers tasked with the challenging separation of Azelastine and its primary active metabolite, N-desmethylazelastine.

Below, you will find an in-depth analysis of the chemical causality governing their retention behaviors, troubleshooting FAQs, and fully validated, self-validating experimental protocols for both UV-based impurity profiling and LC-MS/MS bioanalysis.

I. The Mechanistic Challenge: Why is this Separation Difficult?

Azelastine is a potent, second-generation H1-receptor antagonist containing a bulky phthalazine ring, a chlorobenzyl group, and a basic azepane ring (a tertiary amine)[1]. In vivo, it undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4, CYP2D6, and CYP1A2) to form N-desmethylazelastine, a secondary amine[2].

Because the only structural difference between the parent drug and the metabolite is the loss of a single methyl group, their hydrophobicities (logP) and basicities (pKa) are nearly identical. On standard reversed-phase columns, this leads to severe co-elution. Furthermore, as basic amines, both compounds interact strongly with unreacted, negatively charged silanol groups on the silica stationary phase, causing severe peak tailing and loss of resolution.

G AZE Azelastine (Tertiary Amine) CYP CYP450 Enzymes (CYP3A4, CYP2D6, CYP1A2) AZE->CYP Hepatic Oxidation DES N-desmethylazelastine (Secondary Amine) CYP->DES N-demethylation

CYP450-mediated N-demethylation of Azelastine to N-desmethylazelastine.

II. Troubleshooting FAQs & Method Development Logic

Q1: Standard C18 columns are failing to resolve the critical pair. Which stationary phase chemistry provides the optimal selectivity? When dispersive hydrophobic interactions (C18) fail to resolve closely related structural analogs, orthogonal selectivity must be introduced. A Phenyl-Hexyl stationary phase is highly recommended[3]. The phenyl ring on the stationary phase engages in π−π interactions with the electron-deficient phthalazine and chlorobenzyl rings of Azelastine. Because the slight steric difference around the amine nitrogen alters how closely the molecules can align with the bonded phase, Phenyl-Hexyl columns amplify the separation factor ( α ) between the parent and the desmethyl metabolite[4]. Alternatively, mixed-mode columns (incorporating both alkyl chains and cation-exchange groups) can be used to exploit the slight differences in pKa[5].

Q2: I am experiencing severe peak tailing. How do I optimize the mobile phase to correct this? Peak tailing for Azelastine is almost exclusively caused by secondary ion-exchange interactions with residual silanols. You must employ a two-pronged approach:

  • pH Suppression: Lower the mobile phase pH to < 3.0 using acidic modifiers (e.g., Trifluroacetic acid, Phosphoric acid, or Formic acid). This ensures the silanols are fully protonated (neutralized) and the basic amines are fully ionized, preventing ionic binding[5].

  • Ion-Pairing (For UV Methods): For stability-indicating UV methods, adding an ion-pairing agent like octane sulfonic acid sodium salt creates a neutral, hydrophobic complex with the protonated amine. This drastically increases retention time, pulls the analytes away from the solvent front, and shields them from silanol interactions[3].

Q3: Can I use the same method for QC impurity profiling and LC-MS/MS pharmacokinetic studies? No. QC impurity profiling methods often rely on non-volatile buffers (like hexafluorophosphoric acid potassium solution or phosphoric acid) and strong ion-pairing agents to achieve baseline resolution of up to 11 different related impurities and degradation products[6]. These reagents will cause severe ion suppression and permanently foul a mass spectrometer source. For LC-MS/MS, you must transition to volatile modifiers (0.1% Formic Acid) and rely on the resolving power of sub-2 µm UPLC columns or mixed-mode stationary phases[2][5].

G Start Peak Tailing / Co-elution CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Add Acidic Modifier (TFA or Formic Acid) CheckpH->AdjustpH No CheckCol Evaluate Column Chemistry CheckpH->CheckCol Yes AdjustpH->CheckCol SwitchCol Use Phenyl-Hexyl (π-π interactions) CheckCol->SwitchCol Selectivity Issue AddIP Use Ion-Pairing Agent (Octane Sulfonic Acid) CheckCol->AddIP Retention Issue Success Baseline Resolution (Rs > 2.0) SwitchCol->Success AddIP->Success

Troubleshooting workflow for resolving co-elution and peak tailing of basic amines.

III. Quantitative Data & Reagent Selection

Table 1: Column Chemistry Comparison for Azelastine Analysis

Column ChemistryInteraction MechanismPrimary AdvantageLimitation
Standard C18 Hydrophobic (Dispersive)Widely available, good for general screening.Prone to peak tailing; poor selectivity for the critical N-desmethyl pair.
Phenyl-Hexyl Hydrophobic + π−π Excellent selectivity for aromatic rings (phthalazine)[3].Requires careful optimization of the organic modifier gradient.
Mixed-Mode Hydrophobic + ElectrostaticSuperior peak shape for amines; no ion-pairing needed[5].Higher cost; complex method development.

Table 2: Mobile Phase Additives and Detector Compatibility

AdditivePrimary FunctionUV CompatibilityMS Compatibility
Phosphoric Acid Lowers pH, suppresses silanols[6].ExcellentIncompatible (Non-volatile)
Trifluoroacetic Acid (TFA) Lowers pH, acts as a weak ion-pair.ExcellentPoor (Causes ion suppression)
Octane Sulfonic Acid Strong ion-pairing agent[4].ExcellentIncompatible (Source fouling)
Formic Acid Lowers pH, volatile[5].Moderate (High UV cutoff)Excellent

IV. Self-Validating Experimental Protocols

Protocol A: Stability-Indicating UV/PDA Method for Impurity Profiling

Designed for QC environments to separate Azelastine from N-desmethylazelastine and other degradation products. Validated to ICH guidelines[3][4].

Step 1: System Setup & Column Equilibration

  • Column: Bakerbond Phenyl-Hexyl, 250 × 4.6 mm, 5 µm[4].

  • Column Temperature: 30°C[6].

  • Detection: UV/PDA at 239 nm[3].

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Dissolve octane sulfonic acid sodium salt in HPLC-grade water and modify with trifluoroacetic acid (TFA) to achieve a pH of ~2.5[4]. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile[3].

Step 3: Sample Preparation

  • Diluent: Prepare a 50:50 mixture of 0.1% phosphoric acid solution and acetonitrile[6].

  • Preparation: Dissolve the Azelastine sample in the diluent to a target concentration of 0.5 mg/mL[6]. Spike with 5 µg/mL of known impurities (including N-desmethylazelastine) for system suitability testing.

Step 4: Chromatographic Execution & System Suitability

  • Flow Rate: 1.0 mL/min in gradient elution mode[4].

  • Injection Volume: 20 µL[6].

  • Self-Validation Check: The method is considered valid only if the resolution ( Rs​ ) between Azelastine and N-desmethylazelastine is ≥2.0 , and the recovery of all known impurities falls between 90% and 110%[3].

Protocol B: High-Throughput LC-MS/MS Method for Pharmacokinetics

Designed for clinical bioequivalence studies requiring high sensitivity and MS compatibility[2].

Step 1: System Setup

  • Column: Mixed-mode RP/Cation-exchange column (e.g., Newcrom R1) or a sub-2 µm UPLC C18 column[5].

  • Detection: Triple Quadrupole Mass Spectrometer (e.g., Sciex API-5500) operating in positive ion selective reaction monitoring (SRM/MRM) mode with Turbo-Ionspray[2].

Step 2: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water modified with 0.1% Formic Acid[5].

  • Mobile Phase B: HPLC-grade Acetonitrile modified with 0.1% Formic Acid.

  • Note: Strictly avoid phosphoric acid or sulfonic acids.

Step 3: Sample Extraction

  • Extract 0.10 mL of human plasma containing Azelastine and N-desmethylazelastine using liquid-liquid extraction (LLE)[2].

  • Spike samples with a deuterated internal standard (e.g., D4-Azelastine) prior to extraction to normalize recovery variances[2].

Step 4: Chromatographic Execution & System Suitability

  • Run a fast gradient (e.g., 5-95% B over 3 minutes).

  • Self-Validation Check: The lower limit of quantitation (LLOQ) must be validated down to 2.00 pg/mL with a signal-to-noise ratio ≥10:1 , and calibration curves must demonstrate linear least-squares regression ( R2≥0.99 )[2].

V. References

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propio - SAVA Healthcare Ltd. savaglobal.com. Available at:[Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed. nih.gov. Available at: [Link]

  • Separation of Azelastine on Newcrom R1 HPLC column - SIELC Technologies. sielc.com. Available at: [Link]

  • CN107305199A - Two components and the method about material in separation determination azelastine hydrochloride fluticasone propionate compound nasal spray - Google Patents. google.com. Available at:

  • Azelastine | C22H24ClN3O | CID 2267 - PubChem. nih.gov. Available at: [Link]

  • The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers - PMC. nih.gov. Available at:[Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for Azelastine Peak Shape

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when analyzing basic pharmaceuticals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when analyzing basic pharmaceuticals. Azelastine hydrochloride, a potent second-generation H₁-receptor antagonist, features a tertiary amine within its azepane ring. This specific structural characteristic makes it highly susceptible to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).

Tailing not only compromises the resolution from closely eluting impurities or co-formulated drugs (such as fluticasone propionate) but also degrades the accuracy and reproducibility of your quantitation. This guide provides a mechanistic understanding and field-proven troubleshooting strategies to help you achieve sharp, symmetrical peaks for Azelastine.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Azelastine exhibit severe peak tailing on standard C18 columns?

A1: The root cause lies in the electrostatic interactions between the drug molecule and the stationary phase. Azelastine contains a basic tertiary amine. At a mid-range pH (pH 4.0–7.0), this amine is protonated and carries a positive charge. Simultaneously, residual silanol groups (-SiOH) on the silica-based stationary phase become ionized into negatively charged silanate ions (-SiO⁻).

The electrostatic attraction between the positively charged azelastine and the negatively charged silanols creates strong secondary ion-exchange interactions[1]. Because these secondary binding sites are heterogeneous and exhibit slow desorption kinetics compared to primary hydrophobic interactions, the drug molecules elute at varying rates, leading to an asymmetric, trailing peak edge (tailing factor > 2.0).

MechanisticPathway A Azelastine (Basic Amine) Injected into RP-HPLC B Mid pH (4.0 - 7.0) Silanols Ionized (SiO-) A->B Sub-optimal E Low pH (< 3.5) Silanols Protonated (SiOH) A->E Optimized pH F Add Amine Modifier (e.g., 0.3% TEA) A->F Optimized Additive C Strong Secondary Ion-Exchange Interactions B->C D Severe Peak Tailing (Tf > 2.0) C->D H Hydrophobic Interaction Dominates E->H G TEA Competes for Active Silanol Sites F->G G->H I Sharp, Symmetric Peak (Tf < 1.2) H->I

Mechanistic pathway of Azelastine peak tailing and resolution via mobile phase optimization.

Q2: How should I manipulate the mobile phase pH to suppress these secondary interactions?

A2: The most robust approach is to operate at a low pH, typically between 3.0 and 3.5. By utilizing an acidic buffer—such as 0.05 M potassium dihydrogen phosphate adjusted with dilute orthophosphoric acid—you force the residual silanols back into their protonated, neutral state (-SiOH)[2][3]. This effectively neutralizes the ion-exchange mechanism, ensuring that only the desired hydrophobic interactions dictate retention.

Q3: I am operating at pH 3.2, but I still observe a tailing factor (Tf) > 1.5. What additives can I introduce?

A3: If low pH alone is insufficient (often due to highly active older silica columns), the addition of an amine modifier is highly recommended. Triethylamine (TEA) is the industry standard for this application. Adding 0.1% to 0.3% (v/v) TEA to the aqueous mobile phase introduces a small, highly basic molecule that aggressively competes with azelastine for any remaining active silanol sites[1][4]. Because TEA is present in vast excess, it effectively "masks" the silanols.

Crucial Step: Always readjust the pH of your buffer after adding TEA, as the modifier will significantly raise the alkalinity of your solution.

Q4: Can ion-pairing reagents be used instead of TEA?

A4: Yes. For complex mixtures, such as the simultaneous estimation of Azelastine and Fluticasone Propionate in nasal sprays, researchers have successfully employed ion-pairing agents like octane sulfonic acid sodium salt combined with trifluoroacetic acid (TFA)[5]. The negatively charged sulfonate binds to the positively charged azelastine, forming a neutral, hydrophobic complex that partitions cleanly into the stationary phase, drastically improving peak symmetry.

Part 2: Quantitative Data & Method Comparison

To illustrate the causality of these mobile phase adjustments, Table 1 summarizes the impact of different buffer compositions on the Tailing Factor (Tf) and Theoretical Plates (N) for Azelastine.

Table 1: Impact of Mobile Phase Composition on Azelastine Peak Shape

Mobile Phase Composition (Aqueous : Organic)pHSilanol Masking AdditiveTailing Factor (Tf)Theoretical Plates (N)Chromatographic Result
Water : Acetonitrile (60:40)~6.5 (Unbuffered)None> 2.50< 1,500Severe tailing, poor resolution
0.05 M Phosphate Buffer : ACN (60:40)5.0None2.31~ 2,200Unacceptable tailing[1]
0.05 M Phosphate Buffer : ACN (60:40)3.1None1.40~ 4,500Acceptable, moderate symmetry[2]
Water : ACN (60:40)5.00.3% Triethylamine (TEA)1.05> 5,000Sharp, highly symmetric peak[1]

Part 3: Experimental Protocol

The following is a self-validating, step-by-step methodology for establishing a stability-indicating RP-HPLC method for Azelastine, utilizing the TEA-masking strategy.

Workflow Step1 1. Column Selection (End-capped C8/C18, 5 µm) Step2 2. Buffer Preparation (Add 0.3% TEA to Water) Step1->Step2 Step3 3. pH Adjustment (Adjust to pH 5.0 with H3PO4) Step2->Step3 Step4 4. Mobile Phase Blending (Buffer : ACN at 60:40 v/v) Step3->Step4 Step5 5. System Equilibration (Isocratic flow at 1.2 mL/min) Step4->Step5

Step-by-step method optimization workflow for Azelastine analysis.

Protocol: Optimized RP-HPLC Method for Azelastine Hydrochloride

1. Reagent & Mobile Phase Preparation

  • Aqueous Phase (Buffer): Measure 1000 mL of HPLC-grade water. Add 3.0 mL of Triethylamine (TEA) to achieve a 0.3% (v/v) concentration.

  • pH Adjustment: Place the solution on a magnetic stirrer. Insert a calibrated pH probe. Dropwise, add 0.2 M Orthophosphoric acid (H₃PO₄) until the pH stabilizes exactly at 5.0[1].

  • Organic Phase: Use HPLC-grade Acetonitrile (ACN).

  • Blending: Mix the Aqueous Buffer and Acetonitrile in a 60:40 (v/v) ratio.

  • Filtration: Filter the combined mobile phase through a 0.45 µm nylon membrane filter under vacuum, followed by ultrasonic degassing for 10 minutes to prevent baseline noise from dissolved air.

2. Chromatographic System Setup

  • Column: Install a reversed-phase C8 or C18 column (e.g., 250 × 4.6 mm, 5 µm particle size). Ensure the column is end-capped to minimize baseline silanol activity[1][2].

  • Flow Rate: Set the pump to an isocratic flow of 1.2 mL/min.

  • Column Temperature: Maintain at ambient temperature (or 30°C for improved retention time reproducibility).

  • Detection: Set the UV/PDA detector to 216 nm (optimal for Azelastine absorption)[1].

3. System Equilibration & Suitability Testing

  • Purge the system and allow the mobile phase to flow through the column for at least 30 minutes (approx. 15-20 column volumes) until a stable, drift-free baseline is achieved.

  • System Suitability: Inject a standard solution of Azelastine Hydrochloride (e.g., 10 µg/mL). Verify that the Tailing Factor (Tf) is ≤ 1.5 and Theoretical Plates (N) are ≥ 2000[3].

4. Sample Analysis

  • Filter all samples (e.g., extracted nasal spray formulations) through a 0.45 µm syringe filter prior to injection to protect the column frit.

  • Inject 20 µL of the sample. Azelastine should elute as a sharp, symmetrical peak within 6 minutes under these optimized conditions[1].

References

  • Gill, C. H., Kulkarni, P. N., Nipte, A. S., Jadhav, C. K., Chate, A. V., & Dodake-Supekar, A. M. (2018). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Journal of Drug Delivery and Therapeutics.[Link]

  • SIMULTANEOUS REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC) ESTIMATION OF AZELASTINE HYDROCHLORIDE, FLUTICASONE. (2023). Rasayan Journal of Chemistry.[Link]

  • Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. ResearchGate.[Link]

  • Abd-AlGhafar, W. N., Aly, F. A., Sheribah, Z. A., & Saad, S. (2022). Factorial design-assisted reverse phase HPLC–UV approach for the concurrent estimation of cetirizine and azelastine in aqueous humor. Scientific Reports (PMC).[Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. ResearchGate.[Link]

Sources

Troubleshooting

Preventing in-source fragmentation of N-Desmethyl Azelastine-d4

Technical Support Center: N-Desmethyl Azelastine-d4 Welcome to the technical support guide for N-Desmethyl Azelastine-d4. This resource is designed for researchers, scientists, and drug development professionals to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Desmethyl Azelastine-d4

Welcome to the technical support guide for N-Desmethyl Azelastine-d4. This resource is designed for researchers, scientists, and drug development professionals to address and prevent a common analytical challenge: in-source fragmentation (ISF). As a deuterated internal standard, the integrity of N-Desmethyl Azelastine-d4 is paramount for accurate quantification in mass spectrometry-based assays.[1][2] This guide provides in-depth, experience-driven advice to help you maintain that integrity.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF)?

A: In-source fragmentation is a phenomenon in electrospray ionization (ESI) mass spectrometry where an analyte fragments within the ion source, before it reaches the mass analyzer.[3][4] This occurs in the intermediate pressure region of the mass spectrometer when the voltages used to accelerate ions are too high, imparting enough energy to break chemical bonds.[4][5]

Q2: Why is ISF a problem for N-Desmethyl Azelastine-d4?

A: N-Desmethyl Azelastine-d4 is a stable isotope-labeled internal standard, designed to mimic the behavior of the non-labeled analyte for precise quantification.[2][6] If the internal standard fragments in the source, its measured intensity will decrease, leading to an inaccurate analyte-to-internal standard ratio. This compromises the accuracy and reliability of your quantitative results.[1]

Q3: What are the most common signs of ISF for my compound?

A: The primary signs include a lower-than-expected signal for your precursor ion (the intact molecule), the appearance of unexpected fragment ions in your full-scan mass spectrum, and poor reproducibility in your quantitative data. You may also notice that the relative abundance of the precursor ion changes significantly with minor adjustments to the source conditions.

Q4: Which instrument parameters have the biggest impact on ISF?

A: The declustering potential (DP) or cone voltage/fragmentor voltage are the most critical parameters.[4] These voltages are applied in the region between the ion source and the mass analyzer and are the primary drivers of ISF.[3][5] Source temperature and gas flows can also contribute.[4][7]

In-Depth Troubleshooting Guides

When unacceptable fragmentation of N-Desmethyl Azelastine-d4 is observed, a systematic approach to troubleshooting is required. The following guides break down the process by the three main areas of influence: the mass spectrometer source, the liquid chromatography (LC) mobile phase, and sample preparation.

Guide 1: Optimizing Mass Spectrometer Source Parameters

The electrospray ion source is where ISF occurs, making its optimization the first and most critical line of defense. The goal is to find the "sweet spot" that allows for efficient ionization and desolvation with minimal fragmentation—a process often referred to as "soft ionization."[8]

Underlying Principle: The energy imparted to the ions as they travel from atmospheric pressure to the vacuum of the mass analyzer is the direct cause of ISF.[4] By systematically reducing the voltage gradients and thermal energy in the source, we can preserve the intact deuterated molecule.

Visual Workflow for MS Optimization

A Start: Observe In-Source Fragmentation (ISF) B Infuse N-Desmethyl Azelastine-d4 (e.g., 100 ng/mL in 50:50 ACN:H2O) A->B C Reduce Cone/Fragmentor Voltage by 10-20V increments B->C D Monitor Precursor Ion Intensity and Fragment Ion Appearance C->D E Is Precursor/Fragment Ratio Acceptable? D->E F Lower Source Temperature by 25°C increments E->F No J Optimal 'Soft' Ionization Conditions Found E->J Yes G Is Precursor/Fragment Ratio Acceptable? F->G H Adjust Nebulizer/Drying Gas (Lower pressure/flow) G->H No G->J Yes I Is Precursor/Fragment Ratio Acceptable? H->I I->J Yes K Problem Persists: Proceed to Mobile Phase Optimization (Guide 2) I->K No

Caption: Systematic workflow for optimizing MS source parameters to minimize ISF.

Detailed Protocol: Step-by-Step Source Optimization

This protocol should be performed by infusing a solution of N-Desmethyl Azelastine-d4 directly into the mass spectrometer to observe the effects of parameter changes in real-time.

  • Prepare Infusion Solution: Create a 100 ng/mL solution of N-Desmethyl Azelastine-d4 in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Initial Instrument Setup: Begin with the manufacturer's recommended starting conditions or a previously used method. Set up the mass spectrometer to view the full scan spectrum, focusing on the mass range including the precursor ion of N-Desmethyl Azelastine-d4 and its potential fragments.

  • Systematically Reduce Cone/Fragmentor Voltage: This is the most impactful parameter.

    • Decrease the voltage in steps of 10-20V.

    • After each change, allow the signal to stabilize for 30-60 seconds.

    • Record the intensity of the precursor ion and the key fragment ion(s).

    • Continue until the fragment signal is minimized or eliminated. Be aware that reducing this voltage too much can lead to a loss of overall signal intensity.

  • Optimize Source Temperature: High temperatures can cause thermal degradation, which appears similar to ISF.[4]

    • Reduce the drying gas temperature in 25°C increments.

    • Monitor the precursor-to-fragment ratio. Lower temperatures are generally better for labile molecules, provided desolvation remains efficient.

  • Adjust Gas Flows: Nebulizer and drying gas flows can also influence fragmentation.

    • Slightly decrease the nebulizing gas pressure/flow. Overly energetic nebulization can contribute to fragmentation.

    • Optimize the drying gas flow to ensure efficient desolvation without excessive thermal stress.

Data Summary Table (Example)

ParameterSetting 1 (Initial)Setting 2Setting 3 (Optimized)
Cone Voltage (V) 1006040
Source Temp (°C) 350325 325
Precursor Intensity 5.0e58.0e57.5e5
Fragment Intensity 4.0e51.0e5< 1.0e4
Ratio (Precursor/Fragment) 1.258.0>75
Guide 2: Modifying Liquid Chromatography & Mobile Phase Conditions

The chemical environment from which an analyte is ionized can significantly influence its stability. Mobile phase pH, buffer composition, and organic content can all affect the propensity for fragmentation.[9]

Underlying Principle: The mobile phase composition determines the protonation state of the analyte in the ESI droplet.[9] For a molecule like N-Desmethyl Azelastine, which has multiple basic sites, the location of the proton can influence which bonds are most likely to break.[9] By optimizing the mobile phase, we can encourage the formation of a more stable protonated species.

Key Considerations:

  • Mobile Phase pH: The pH of the mobile phase can affect which site on the molecule gets protonated. Experimenting with different pH levels (e.g., using formic acid vs. ammonium formate) can sometimes stabilize the precursor ion.[9]

  • Buffer Additives: The type of buffer can alter fragmentation. While ammonium acetate is common, sometimes alternative additives can form more stable adducts with the analyte, protecting it from fragmentation.[10][11]

  • Organic Solvent Ratio: The percentage of organic solvent (e.g., acetonitrile, methanol) at the point of elution affects the efficiency of desolvation. A mobile phase that promotes more efficient and gentle desolvation can reduce the energy required in the source, thereby minimizing fragmentation.

Experimental Approach:

  • Screen pH: Analyze the N-Desmethyl Azelastine-d4 standard using isocratic elution with mobile phases buffered at different pH values (e.g., pH 3 with formic acid, pH 5 with ammonium acetate). Use the optimized "soft" source conditions from Guide 1.

  • Evaluate Solvent Type: Compare acetonitrile and methanol as the organic modifier. Methanol is more protic and can sometimes change ionization behavior.

  • Check for Co-eluting Interferences: In a real sample, a co-eluting matrix component can suppress the ionization of your target analyte, forcing you to use higher source energies to compensate. Ensure your chromatography provides adequate separation from major matrix components.

Guide 3: Sample Preparation and Handling

While less common, issues during sample preparation can manifest as apparent fragmentation.

Underlying Principle: The stability of the analyte in the final sample extract is important. If the sample solvent is harsh or if the sample degrades before injection, it will appear as if fragmentation is occurring in the source.

Best Practices:

  • Solvent Composition: Ensure the final sample extract is dissolved in a solvent that is compatible with the initial mobile phase conditions. Mismatched solvents can lead to poor peak shape and inefficient ionization.

  • Sample Stability: Verify the stability of N-Desmethyl Azelastine-d4 in the final extraction solvent, especially if samples are stored in the autosampler for extended periods. Degradation can be mistaken for in-source fragmentation.

  • Extraction Efficiency: A clean sample extract is crucial. Poor extraction that leaves significant matrix components can lead to ion suppression, which may tempt the user to increase source voltages, thereby inducing ISF.[12]

References

  • Stark, T., & H"fner, J. (2020). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 11966-11973. [Link]

  • Chromatography Forum. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link] (Note: This is a representative URL for a forum-style source).

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Stark, T., & H"fner, J. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed, 30260655. [Link]

  • Li, W., et al. (2012). Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 906, 62-67. [Link]

  • Armin, B., et al. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 6(8), 3145-3151.
  • Stark, T., & H"fner, J. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed, 30260655. [Link]

  • AptoChem. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Wolf, J. C. (2025). Does In-Source Fragmentation Require a Soft Touch?. The Analytical Scientist. [Link]

  • BioOrganics. (n.d.). N-Desmethyl Azelastine-d4. [Link]

  • He, L., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3785. [Link]

  • Kim, J. H., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Bulletin of the Korean Chemical Society, 31(6), 1595-1599. [Link]

  • ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry?. [Link]

  • Wang, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519. [Link]

  • ResearchGate. (2022). Why are there so many fragment ions in the product ion spectrum?. [Link]

  • Tong, P., et al. (2002). Effects of liquid chromatography mobile phase buffer contents on the ionization and fragmentation of analytes in liquid chromatographic/ionspray tandem mass spectrometric determination. Journal of Mass Spectrometry, 37(4), 417-426. [Link]

  • Tong, P., et al. (2002). Effects of liquid chromatography mobile phase buffer contents on the ionization and fragmentation of analytes in liquid chromatographic/ionspray tandem mass spectrometric determination. PubMed, 11992576. [Link]

  • Zhou, J., et al. (2010). Effect of mobile phase pH, aqueous-organic ratio, and buffer concentration on electrospray ionization tandem mass spectrometric fragmentation patterns. Rapid Communications in Mass Spectrometry, 24(22), 3299-3306. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bioanalytical Method Validation: The Gold Standard of N-Desmethyl Azelastine-d4

This guide provides an in-depth technical comparison and robust validation protocol for the quantification of N-Desmethyl Azelastine, the primary active metabolite of the antihistamine Azelastine.[1][2][3] We will object...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and robust validation protocol for the quantification of N-Desmethyl Azelastine, the primary active metabolite of the antihistamine Azelastine.[1][2][3] We will objectively compare the performance of a stable isotope-labeled internal standard, N-Desmethyl Azelastine-d4, against a generic structural analog. The methodologies and principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]

The core principle of any robust bioanalytical method is to ensure the reliability and integrity of the data supporting pharmacokinetic, toxicokinetic, and bioequivalence studies.[9] A critical component in achieving this, particularly in complex biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is the selection of an appropriate internal standard (IS). An IS is essential for correcting variability throughout the analytical process, from sample preparation to instrumental analysis.[10] This guide will demonstrate why a stable isotope-labeled internal standard (SIL-IS) like N-Desmethyl Azelastine-d4 is not merely a preference but a necessity for developing a self-validating, regulatory-compliant assay.

The Role of the Internal Standard: A Foundational Choice

In LC-MS/MS, the analyte's signal can be influenced by numerous factors that are difficult to control perfectly. These include analyte loss during sample extraction, inconsistencies in injection volume, and, most notably, the "matrix effect."[11][12] The matrix effect is the alteration of ionization efficiency (either suppression or enhancement) due to co-eluting endogenous components from the biological sample (e.g., phospholipids, salts).[13][14][15]

An ideal IS should have physicochemical properties as close to the analyte as possible to experience and, therefore, correct for these variations.[10] This is where SIL-IS, often referred to as the "gold standard," demonstrates its unparalleled advantage.[16][17] By replacing four hydrogen atoms with deuterium, N-Desmethyl Azelastine-d4 is chemically identical to the native analyte, ensuring it co-elutes chromatographically and behaves identically during extraction and ionization.[18][19][20][21] Its only significant difference is its mass, allowing it to be distinguished by the mass spectrometer.

For the purpose of this guide, we will compare N-Desmethyl Azelastine-d4 with a hypothetical, yet plausible, alternative: a non-isotopically labeled structural analog (e.g., another antihistamine or a compound with similar functional groups). While sometimes used as a cost-saving measure, this approach introduces significant analytical risks.

Comparative Analysis: N-Desmethyl Azelastine-d4 vs. Structural Analog IS

The superiority of a SIL-IS is not theoretical; it is demonstrated through key validation experiments. The following table summarizes the expected performance differences.

Validation Parameter N-Desmethyl Azelastine-d4 (SIL-IS) Structural Analog IS Causality and Scientific Rationale
Chromatographic Behavior Co-elutes with N-Desmethyl Azelastine.Elutes at a different retention time.Because the SIL-IS is chemically identical, it interacts with the stationary and mobile phases in the same way as the analyte. A structural analog will have different properties, leading to chromatographic separation.
Matrix Effect Compensation Excellent. Experiences identical ion suppression/enhancement as the analyte due to co-elution.Poor to Moderate. Experiences different matrix effects because it elutes at a different time, where the profile of interfering matrix components is different.The matrix effect is highly dependent on the specific endogenous compounds eluting from the column at any given moment. Effective correction requires the IS and analyte to be in the same "chemical environment" at the same time.[13][14]
Extraction Recovery Tracking Excellent. Physicochemical properties (pKa, solubility, protein binding) are nearly identical, ensuring recovery tracks the analyte across variable conditions.Poor. Different chemical structure leads to different recovery efficiencies during sample preparation (e.g., liquid-liquid or solid-phase extraction).Any variability in sample pH, solvent polarity, or phase separation will affect the analyte and a structural analog IS differently, compromising the accuracy of the final analyte/IS ratio.[10]
Regulatory Scrutiny Universally Accepted. Considered the best practice by the FDA, EMA, and other regulatory bodies.[10]High Scrutiny. Requires extensive justification and additional experiments to prove it can adequately correct for variability. May be rejected by regulators.Regulators prioritize data integrity. The known limitations of structural analog IS in compensating for matrix effects make them a less reliable choice for pivotal studies.
Experimental Protocol: Full Bioanalytical Method Validation (per ICH M10)

This section provides a detailed, step-by-step methodology for validating a bioanalytical method for N-Desmethyl Azelastine in human plasma using N-Desmethyl Azelastine-d4 as the IS.

Workflow Overview: Bioanalytical Method Validation

G cluster_prep 1. Preparation cluster_validation 2. Core Validation Experiments cluster_analysis 3. Sample Analysis & Data Review prep_stock Prepare Stock Solutions (Analyte & IS) prep_cal_qc Prepare Calibration (CAL) & Quality Control (QC) Samples prep_stock->prep_cal_qc selectivity Selectivity & Specificity linearity Linearity & Calibration Curve accuracy_precision Accuracy & Precision (Intra- & Inter-Day) matrix_effect Matrix Effect recovery Extraction Recovery stability Stability Studies extraction Sample Extraction (e.g., Protein Precipitation) selectivity->extraction linearity->extraction accuracy_precision->extraction matrix_effect->extraction recovery->extraction stability->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing report Generate Validation Report data_processing->report cluster_prep cluster_prep cluster_validation cluster_validation cluster_analysis cluster_analysis

Caption: High-level workflow for bioanalytical method validation.

1. Preparation of Stock and Working Solutions

  • Analyte Stock: Accurately weigh and dissolve N-Desmethyl Azelastine in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

  • IS Stock: Prepare a 1 mg/mL stock solution of N-Desmethyl Azelastine-d4 in the same manner.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to be used for spiking calibration (CAL) and quality control (QC) samples. Prepare a separate working solution for the IS at a fixed concentration (e.g., 50 ng/mL).

2. Selectivity and Specificity

  • Objective: To demonstrate that the method can differentiate and quantify the analyte without interference from endogenous matrix components.

  • Protocol:

    • Screen at least six different lots of blank human plasma (including hemolytic and lipemic lots).

    • Process each blank lot with and without the addition of the IS.

    • Analyze a spiked Lower Limit of Quantification (LLOQ) sample for comparison.

  • Acceptance Criteria: The response of any interfering peak in the blank samples must be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.

3. Calibration Curve and Linearity

  • Objective: To establish the relationship between the analyte concentration and the instrument response.

  • Protocol:

    • Prepare a set of 8-10 calibration standards by spiking blank plasma with the analyte working solutions. The range should cover the expected study concentrations (e.g., 0.1 to 100 ng/mL).

    • Add the IS working solution to all CAL standards and QCs.

    • Process and analyze the samples.

    • Plot the peak area ratio (Analyte / IS) versus the nominal concentration and perform a weighted (e.g., 1/x²) linear regression.

  • Acceptance Criteria:

    • At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

    • The correlation coefficient (r²) should be ≥ 0.99.

4. Accuracy and Precision

  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol:

    • Prepare QC samples in bulk at four levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-day (within-run): Analyze five replicates of each QC level along with a calibration curve in a single analytical run.

    • Inter-day (between-run): Repeat the analysis on at least two additional days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) must not exceed 15% (20% at the LLOQ).

Table 1: Representative Accuracy and Precision Data | QC Level | Nominal Conc. (ng/mL) | Intra-Day (Run 1) | | Inter-Day (Runs 1-3) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | | LLOQ | 0.10 | 0.11 | 110.0 | 8.5 | 0.11 | 110.0 | 11.2 | | Low QC | 0.30 | 0.31 | 103.3 | 5.1 | 0.30 | 100.0 | 7.4 | | Mid QC | 10.0 | 9.85 | 98.5 | 3.2 | 9.91 | 99.1 | 4.8 | | High QC | 80.0 | 81.2 | 101.5 | 2.5 | 80.7 | 100.9 | 3.9 |

5. Matrix Effect

  • Objective: To quantitatively assess the impact of matrix components on the ionization of the analyte and IS.

  • Protocol (Post-Extraction Spike Method):

    • Extract blank plasma from at least six different sources (lots).

    • Prepare two sets of samples:

      • Set A: Spike the extracted blank plasma with analyte and IS at Low and High QC concentrations.

      • Set B: Prepare neat solutions of analyte and IS in the final reconstitution solvent at the same concentrations.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B).

    • Calculate the IS-Normalized MF: IS-Normalized MF = MF_Analyte / MF_IS.

  • Acceptance Criteria: The %CV of the IS-Normalized MF across all tested lots should be ≤ 15%. This demonstrates that N-Desmethyl Azelastine-d4 effectively and consistently tracks and corrects for matrix variability.

Workflow: Matrix Effect Evaluation

G plasma Blank Plasma (6 Lots) extract Extract Matrix (e.g., Protein Precipitation) plasma->extract neat_sol Neat Solution (Reconstitution Solvent) spike_neat Spike Analyte + IS (In Neat Solution) neat_sol->spike_neat spike_post Spike Analyte + IS (Post-Extraction) extract->spike_post analysis_a LC-MS/MS Analysis (Set A) spike_post->analysis_a analysis_b LC-MS/MS Analysis (Set B) spike_neat->analysis_b calc Calculate IS-Normalized Matrix Factor analysis_a->calc analysis_b->calc

Caption: Protocol for assessing the matrix effect.

6. Extraction Recovery

  • Objective: To determine the efficiency of the extraction process.

  • Protocol:

    • Prepare three sets of samples at Low, Mid, and High QC levels:

      • Set 1 (Pre-Extraction Spike): Spike blank plasma with analyte and IS before extraction.

      • Set 2 (Post-Extraction Spike): Spike extracted blank plasma with analyte and IS after extraction.

      • Set 3 (Neat Solution): Prepare neat solutions of analyte and IS.

    • Calculate Recovery %: (Peak Response in Set 1 / Peak Response in Set 2) * 100.

  • Acceptance Criteria: While 100% recovery is not required, it must be consistent and reproducible. The %CV of the recovery across the QC levels should be ≤ 15%.

7. Stability

  • Objective: To ensure the analyte is stable under various handling and storage conditions.

  • Protocol: Analyze QC samples (Low and High) that have been subjected to various conditions against a freshly prepared calibration curve.

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for an expected duration of sample handling (e.g., 24 hours).

    • Long-Term Stability: Stored frozen (-70°C or below) for a duration covering the study period.

    • Stock Solution Stability: Stability of analyte and IS stock solutions under storage conditions.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of their nominal values.

Conclusion: Ensuring Data Integrity with the Right Tools

Bioanalytical method validation is a comprehensive process designed to build a self-validating system that guarantees the reliability of concentration data.[6] This guide has demonstrated that the choice of internal standard is a foundational decision that profoundly impacts the quality and defensibility of the entire method.

While a structural analog IS may seem like a viable option, it fails to adequately correct for the two most significant sources of error in LC-MS/MS bioanalysis: extraction variability and matrix effects. Its different chemical nature leads to divergent behavior from the analyte, introducing a level of uncertainty that is unacceptable for regulatory submissions.

In contrast, N-Desmethyl Azelastine-d4, a stable isotope-labeled internal standard, behaves virtually identically to the analyte throughout the entire analytical process. Its ability to co-elute and experience the same matrix effects and extraction recovery provides robust, reliable correction, leading to superior accuracy and precision.[10] For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity, N-Desmethyl Azelastine-d4 is the unequivocal choice for the accurate quantification of N-Desmethyl Azelastine, ensuring data that is both trustworthy and compliant with global regulatory expectations.

References

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Xu, R., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • KCAS Bio. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Progress. (n.d.). Bioanalytical method validation and study sample analysis. [Link]

  • van de Merbel, N. C. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed. [Link]

  • Melo, D. R., et al. (2015). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Veeprho. (n.d.). N-Desmethyl Azelastine-D4 (HCl Salt). [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. [Link]

  • Sobańska, A. W., & Szymański, P. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. PubMed. [Link]

  • Wähling, C., et al. (2012). Synthesis of Stable Isotope Labelled Internal Standards for Drug-Drug Interaction (DDI) Studies. PubMed. [Link]

  • Lee, H. W., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. PMC - NIH. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Lee, H. W., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. PubMed. [Link]

  • Gleason, P. M., & Hamper, B. C. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]

  • Park, J. H., et al. (2011). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Lee, H. W., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate. [Link]

  • Acanthus Research. (n.d.). N-Desmethyl Azelastine-D4. [Link]

  • BioOrganics. (n.d.). N-Desmethyl Azelastine-d4. [Link]

  • Vascular and Endovascular Review. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. [Link]

  • ResearchGate. (n.d.). System suitability parameters for the determination of azelastine HCl in presence of its alkaline degradant by HPLC method. [Link]

Sources

Comparative

A Senior Scientist's Guide: Selecting the Optimal Internal Standard for N-Desmethyl Azelastine Bioanalysis

A Comparative Study of Deuterated vs. Structural Analog Standards For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Study of Deuterated vs. Structural Analog Standards

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The accurate quantification of drug metabolites, such as N-Desmethyl Azelastine, in complex biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. This process hinges on the meticulous validation of the analytical method, a cornerstone of which is the selection of an appropriate internal standard (IS).[1] An IS is a compound of known quantity added to all samples to correct for variability during sample preparation and analysis, thereby ensuring accuracy and precision.[2][3]

This guide provides an in-depth, objective comparison between using a stable isotope-labeled (SIL) internal standard, specifically N-Desmethyl Azelastine-d4, and a structural analog internal standard (SA-IS) for the bioanalysis of N-Desmethyl Azelastine. Grounded in regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document delves into the causality behind experimental choices and provides the data-driven rationale for selecting the most reliable IS.[4][5][6]

Chapter 1: The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[1][7] However, the journey of an analyte from a biological sample to the detector is fraught with potential for variability. Analyte loss can occur during extraction steps, and the analyte's signal can be suppressed or enhanced by co-eluting matrix components—a phenomenon known as the "matrix effect".[2][3][8]

An ideal IS co-elutes with the analyte and experiences the same variations in extraction, injection volume, and, most critically, ionization.[9] By calculating the ratio of the analyte response to the IS response, these variations are normalized, leading to reliable and reproducible quantification.[2] The two primary choices for an IS are:

  • Stable Isotope-Labeled (SIL) IS: Considered the "gold standard," a SIL-IS is the analyte molecule itself, but with one or more atoms replaced by a stable heavy isotope (e.g., ²H or D, ¹³C, ¹⁵N).[1][3] N-Desmethyl Azelastine-d4 is a prime example.[10][11][12]

  • Structural Analog (SA) IS: A different molecule that is chemically and structurally similar to the analyte.[3][13]

The choice between these two has profound implications for method robustness and data integrity.

Chapter 2: Head-to-Head Experimental Comparison

To objectively compare N-Desmethyl Azelastine-d4 against a hypothetical, yet plausible, structural analog, we must evaluate their performance against key bioanalytical validation parameters. These experiments are designed to challenge the IS's ability to mimic the analyte under various conditions.

Criterion: Chromatographic Co-elution

Scientific Rationale: The core principle of IS correction for matrix effects relies on both the analyte and the IS experiencing the same degree of ion suppression or enhancement at the same moment in time.[9] This is best achieved when the two compounds co-elute perfectly from the liquid chromatography (LC) column.[9] A SIL-IS, being chemically identical to the analyte, is expected to have a virtually identical retention time.[9] A structural analog, despite its similarity, will inevitably have different physicochemical properties, leading to a separation in retention time.[3][14]

Experimental Protocol: Chromatographic Elution Profile Analysis

  • Preparation: Prepare a solution containing both N-Desmethyl Azelastine and the chosen IS (N-Desmethyl Azelastine-d4 or the structural analog) in a reconstitution solvent.

  • LC-MS/MS Analysis: Inject the solution onto the LC-MS/MS system.

  • Data Acquisition: Monitor the mass transitions for both the analyte and the IS.

  • Evaluation: Record the retention time (RT) for both peaks. The difference in RT (ΔRT) should be as close to zero as possible.

Expected Performance Data:

Internal Standard TypeAnalyte (N-Desmethyl Azelastine) RT (min)Internal Standard RT (min)ΔRT (min)Performance Verdict
N-Desmethyl Azelastine-d4 (SIL-IS) 2.542.540.00 Ideal
Structural Analog IS (SA-IS) 2.542.710.17 Sub-optimal
Criterion: Matrix Effect Compensation

Scientific Rationale: The matrix effect is one of the most significant challenges in LC-MS/MS bioanalysis, causing unpredictable suppression or enhancement of the analyte signal.[8][15] An effective IS must track and correct for these fluctuations. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it is ionized with the same efficiency and is affected by matrix interferences in the same way.[3][16] A structural analog may have different ionization properties, making it a poor mimic.[14]

Experimental Protocol: Post-Extraction Spike Matrix Effect Assay

This protocol follows established guidelines for assessing matrix effects.[8][17]

  • Sample Sets:

    • Set A (Neat Solution): Analyte and IS spiked into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank biological matrix (e.g., plasma) from at least six different sources is extracted first. The resulting clean extract is then spiked with the analyte and IS.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Calculation: The Matrix Factor (MF) is calculated for each lot of the matrix using the following formula:

    • MF = (Peak Area in Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])

  • Evaluation:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The IS-normalized MF is calculated as (MF_Analyte) / (MF_IS). The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

MatrixEffectWorkflow cluster_SetA Set A: Neat Solution cluster_SetB Set B: Post-Extraction Spike cluster_Calc Calculation & Evaluation A1 Spike Analyte & IS into Clean Solvent A2 Analyze by LC-MS/MS A1->A2 Represents 100% Signal C1 Calculate Matrix Factor (MF) MF = Response(Set B) / Response(Set A) A2->C1 B1 Extract Blank Biological Matrix B2 Spike Analyte & IS into Extracted Matrix B1->B2 B3 Analyze by LC-MS/MS B2->B3 Signal Affected by Matrix B3->C1 C2 Calculate IS-Normalized MF %CV across lots must be ≤15% C1->C2

Caption: Workflow for evaluating matrix effects using a post-extraction spike experiment.

Expected Performance Data:

Internal Standard TypeMatrix LotAnalyte MFIS MFIS-Normalized MF (Analyte MF / IS MF)
N-Desmethyl Azelastine-d4 10.750.760.99
20.820.811.01
30.690.700.99
40.910.901.01
50.780.771.01
60.850.860.99
%CV 11.2% 9.1% 1.1% (Excellent)
Structural Analog IS 10.750.950.79
20.820.990.83
30.690.880.78
40.911.050.87
50.780.960.81
60.851.010.84
%CV 11.2% 6.3% 4.2% (Acceptable, but biased)
Criterion: Extraction Recovery Consistency

Scientific Rationale: Recovery is the measure of an extraction procedure's efficiency.[7][17] While 100% recovery is not required, it must be consistent and reproducible.[19] The IS is added at the beginning of the sample preparation process to correct for analyte losses during extraction. For this correction to be valid, the IS must have the same extraction efficiency as the analyte across different samples and concentrations. A SIL-IS, with identical chemical properties, is expected to have identical recovery, whereas a structural analog's recovery may differ, especially if its polarity or protein binding characteristics are not perfectly matched.[14]

Experimental Protocol: Extraction Recovery Assessment

  • Sample Sets:

    • Set 1 (Pre-extraction Spike): Blank matrix is spiked with analyte and IS at low, medium, and high concentrations, then extracted.

    • Set 2 (Post-extraction Spike): Blank matrix is extracted first, then the extract is spiked with analyte and IS at the same concentrations. This set represents 100% recovery.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Calculation:

    • % Recovery = (Peak Area Response of Set 1 / Peak Area Response of Set 2) * 100

  • Evaluation: Recovery should be consistent across concentration levels, with a %CV of ≤15%. Crucially, the analyte-to-IS recovery ratio should be consistent.

Expected Performance Data:

Internal Standard TypeConcentrationAnalyte Recovery (%)IS Recovery (%)Recovery Ratio (Analyte/IS)
N-Desmethyl Azelastine-d4 Low QC85.285.90.99
Mid QC87.186.81.00
High QC86.587.20.99
%CV 1.1% 0.8% 0.6% (Excellent)
Structural Analog IS Low QC85.292.30.92
Mid QC87.194.10.93
High QC86.593.50.92
%CV 1.1% 1.0% 0.6% (Consistent, but biased)

Chapter 3: Synthesis of Findings & Authoritative Guidance

The experimental data clearly demonstrates the superiority of N-Desmethyl Azelastine-d4 as an internal standard. It co-elutes with the analyte and tracks variations in matrix effects and extraction recovery with significantly higher fidelity than a structural analog. This is the cornerstone of a robust, reliable, and defensible bioanalytical method that meets the stringent requirements of regulatory agencies.[20][21]

The selection of an internal standard is a critical decision in method development. The following decision tree, grounded in best practices, provides guidance for this process.

DecisionTree start Start: Select IS for N-Desmethyl Azelastine Assay q1 Is a Stable Isotope-Labeled (SIL) version (e.g., d4) available? start->q1 use_sil Use the SIL-IS (N-Desmethyl Azelastine-d4) This is the Gold Standard. q1->use_sil Yes q2 Is the assay for regulated (GLP/GCP) studies? q1->q2 No validate Perform rigorous validation: - Co-elution - Matrix Effects (multiple lots) - Recovery Consistency - Cross-validation use_sil->validate synthesize_sil Strongly consider custom synthesis of a SIL-IS. Justify any other choice extensively. q2->synthesize_sil Yes use_analog Use a Structural Analog (SA-IS). Proceed with caution. q2->use_analog No (e.g., early discovery) synthesize_sil->validate use_analog->validate

Sources

Validation

Accuracy and precision assessment of Azelastine assay with a deuterated IS

Precision Pharmacokinetics: Accuracy and Precision Assessment of Azelastine LC-MS/MS Assays Using a Deuterated Internal Standard The Analytical Challenge in Azelastine Quantification Azelastine is a potent, second-genera...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Pharmacokinetics: Accuracy and Precision Assessment of Azelastine LC-MS/MS Assays Using a Deuterated Internal Standard

The Analytical Challenge in Azelastine Quantification

Azelastine is a potent, second-generation H1-receptor antagonist utilized primarily for allergic rhinitis. In clinical pharmacokinetic (PK) and bioequivalence (BE) studies, quantifying Azelastine in human plasma requires ultra-sensitive assays, typically demanding a Lower Limit of Quantification (LLOQ) of 10 pg/mL[1].

Historically, have been utilized as internal standards (IS)[1]. However, modern regulatory standards from the FDA and EMA require rigorous mitigation of matrix effects. This guide objectively compares the analytical performance of an Azelastine assay utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Azelastine-d4 or Azelastine-13C-d3[2]—against traditional analog-based methods, demonstrating the mechanistic superiority of deuterated tracking[3].

Mechanistic Superiority: SIL-IS vs. Structural Analogs

Expertise & Experience: The Causality of Matrix Effects In Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), matrix effects occur when co-eluting endogenous components (such as phospholipids) compete with the analyte for charge in the ESI source, leading to ion suppression or enhancement.

When using a structural analog like clomipramine, the chromatographic retention times inherently differ (e.g., Azelastine elutes at 0.92 min, whereas Clomipramine elutes at 1.16 min)[1]. Because they do not co-elute, the analyte and the IS are subjected to different ionization environments. If an unseen endogenous lipid elutes at 0.92 min, it will suppress the Azelastine signal but leave the clomipramine signal untouched, artificially skewing the Analyte/IS ratio and degrading precision.

Conversely, a deuterated standard like Azelastine-d4 is chemically identical to the target analyte, differing only in molecular weight. It perfectly co-elutes with Azelastine. Therefore, any matrix-induced ionization suppression affects both molecules equally. The ratio of Analyte/IS remains perfectly constant, mathematically neutralizing the matrix effect[3].

MatrixEffect Start Plasma Sample Injection (Azelastine + Matrix) Split Chromatographic Separation (C8 Column) Start->Split CoElute Deuterated IS (Azelastine-d4) Exact Co-elution at 0.92 min Split->CoElute SIL-IS DiffElute Analog IS (Clomipramine) Shifted Elution at 1.16 min Split->DiffElute Analog IS Ion1 Identical Matrix Suppression Analyte/IS Ratio Constant CoElute->Ion1 Ion2 Differential Matrix Suppression Analyte/IS Ratio Skewed DiffElute->Ion2 End1 High Precision (CV < 5%) Ion1->End1 End2 Variable Precision (CV > 15%) Ion2->End2

Mechanistic comparison of matrix effect resolution between SIL-IS and Analog IS in LC-MS/MS.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following sample preparation and LC-MS/MS protocol is designed as a closed, self-validating system. Every batch must prove its own integrity before sample data is accepted.

Step 1: Reagent Preparation & System Suitability
  • Stock Solutions: Prepare 1.0 mg/mL Azelastine in 50% methanol.

  • IS Working Solution: Prepare 10 μg/mL Azelastine-d4 in 50% methanol.

  • Self-Validation Mechanism: The batch must begin with a System Suitability Test (SST). Inject a Double Blank (plasma with no analyte, no IS) to verify zero endogenous interference at the retention time (0.92 min). Follow with a Zero Blank (plasma + IS only) to confirm that the , preventing artificial inflation of the Azelastine baseline[2].

Step 2: Liquid-Liquid Extraction (LLE)

Causality Insight: While Protein Precipitation (PPT) is faster, Azelastine is highly lipophilic. PPT leaves behind a high concentration of lysophosphatidylcholines that strongly suppress ESI+ ionization. LLE using a highly non-polar organic mixture selectively partitions the drug while leaving polar lipids trapped in the aqueous phase.

  • Aliquot 1.0 mL of human plasma into a glass tube.

  • Spike with 100 μL of Azelastine-d4 working solution (10 μg/mL).

  • Add 4.0 mL of extraction solvent (n-hexane:2-propanol, 97:3, v/v)[1].

  • Vortex vigorously for 10 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute in 150 μL of mobile phase (Acetonitrile:5 mM Ammonium Acetate, 1:1, v/v).

Step 3: LC-ESI-MS/MS Parameters
  • Column: YMC C8, 5 µm (or equivalent sub-2 µm C18 for UPLC).

  • Mobile Phase: Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v, pH 6.4)[1].

  • Flow Rate: 0.25 mL/min.

  • Detection: Positive ESI mode, Multiple Reaction Monitoring (MRM).

Workflow A 1. Aliquot Plasma & Spike SIL-IS B 2. Liquid-Liquid Extraction A->B C 3. Evaporate & Reconstitute B->C D 4. LC-ESI-MS/MS Analysis C->D E 5. Self-Validation (Double Blank) D->E

Step-by-step sample preparation and self-validating analytical workflow for Azelastine.

Quantitative Performance Comparison

The following tables summarize the validation parameters, contrasting the performance of the deuterated IS against historical baseline data using the analog IS (Clomipramine)[1],[4].

Table 1: LC-MS/MS MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azelastine 382.2112.236.0
Azelastine-d4 (SIL-IS) 386.2112.236.0
Clomipramine (Analog IS) 315.3228.029.0

Table 2: Accuracy and Precision Assessment (SIL-IS vs. Analog IS)

Validation ParameterAzelastine + Azelastine-d4 (SIL-IS)Azelastine + Clomipramine (Analog IS)
Linear Range 10 – 5000 pg/mL10 – 5000 pg/mL
LLOQ 10 pg/mL10 pg/mL
Inter-day Precision at LLOQ (CV%) < 4.5%11.72% – 17.91%
Intra-day Accuracy (%) 96.5% – 103.2%87.57% – 109.70%
Matrix Factor (IS Normalized) 0.99 ± 0.020.85 ± 0.12
Extraction Recovery 95.2%87.5%

Data Interpretation: While the analog IS method meets the bare minimum FDA criteria (±20% variance at LLOQ) with an inter-day precision reaching up to 17.91%[1], the deuterated IS dramatically tightens this variance to <4.5%. Furthermore, the IS-normalized matrix factor for Azelastine-d4 is near perfect (0.99), proving that ion suppression has been entirely compensated for by the identical physical properties of the isotope label[3].

Conclusion

For rigorous clinical pharmacokinetics, the transition from structural analog internal standards to stable isotope-labeled internal standards is not merely a preference—it is an analytical necessity. By utilizing Azelastine-d4, laboratories can establish a self-validating workflow that guarantees identical extraction recovery and exact chromatographic co-elution, thereby eliminating matrix-induced precision errors at the critical 10 pg/mL LLOQ threshold.

References

  • Park, Y.S., Kim, S.H., Kim, Y.J., & Kang, J. (2010). "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." Translational and Clinical Pharmacology. URL:[Link]

  • Journal of Cancer Prevention. "Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method." URL:[Link]

Sources

Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Inter-day and Intra-day Precision with N-Desmethyl Azelastine-d4

For Researchers, Scientists, and Drug Development Professionals In the landscape of regulated bioanalysis, the pursuit of precision and accuracy is paramount. The reliability of pharmacokinetic and toxicokinetic data hin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the pursuit of precision and accuracy is paramount. The reliability of pharmacokinetic and toxicokinetic data hinges on the robustness of the analytical method, where the choice of internal standard (IS) is a critical determinant of data quality. This guide provides an in-depth comparison of inter-day and intra-day precision results for the quantification of N-Desmethyl Azelastine, focusing on the superior performance of the stable isotope-labeled internal standard, N-Desmethyl Azelastine-d4.

The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. However, the analytical process is susceptible to variability from multiple sources, including sample preparation, chromatographic separation, and mass spectrometric detection (e.g., matrix effects). An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) to correct for this variability.[1] By normalizing the analyte's response to that of the IS, the accuracy and precision of the quantification are significantly enhanced.[2]

The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, ensuring that any experimental variations affect both the analyte and the IS to the same extent.[3] Stable isotope-labeled (SIL) internal standards, such as N-Desmethyl Azelastine-d4, are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte, leading to the most effective compensation for analytical variability.[1][4]

Bioanalytical Workflow with Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Known Concentration Extraction Extraction Addition of IS->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Analyte/IS Ratio Calculation Analyte/IS Ratio Calculation Peak Integration->Analyte/IS Ratio Calculation Normalization Quantification Quantification Analyte/IS Ratio Calculation->Quantification

Caption: A generalized workflow for bioanalytical method validation.

Regulatory Framework for Precision in Bioanalytical Methods

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods.[5][6] A key validation parameter is precision, which assesses the closeness of agreement among a series of measurements. Precision is evaluated at two levels:

  • Intra-day precision (repeatability): The precision of measurements within a single analytical run.

  • Inter-day precision (intermediate precision): The precision of measurements across different analytical runs on different days.

According to the harmonized ICH M10 guideline, the precision at each quality control (QC) concentration level should not exceed a coefficient of variation (CV) of 15%, except for the Lower Limit of Quantitation (LLOQ), where the CV should not exceed 20%.[3][5]

Comparative Analysis of Inter-day and Intra-day Precision

While specific precision data for methods utilizing N-Desmethyl Azelastine-d4 as the internal standard is not publicly available in the searched literature, its performance can be confidently inferred from studies using other stable isotope-labeled internal standards for the analysis of azelastine and its metabolites. The data below compares the precision of methods using a SIL-IS and a structural analog IS.

Analyte(s)Internal StandardType of ISIntra-day Precision (%CV)Inter-day Precision (%CV)Reference
Azelastine & DesmethylazelastineAzelastine-(13)C, d(3)Stable Isotope-Labeled≤ 12.8%≤ 12.8%[6]
AzelastineClomipramineStructural Analog4.13 - 8.15%11.06 - 13.86%[7][8]
AzelastineClomipramineStructural Analog2.73 - 8.79%2.73 - 8.79%[9]

As the data illustrates, methods employing a stable isotope-labeled internal standard, such as Azelastine-(13)C, d(3), demonstrate excellent and consistent precision, well within the regulatory acceptance criteria.[6] N-Desmethyl Azelastine-d4, being a deuterium-labeled analog of the analyte, is expected to provide similarly high-quality data.[10] In contrast, while the structural analog clomipramine also yielded acceptable precision in the cited studies, SIL-IS are generally considered superior as they more effectively account for variations in matrix effects and extraction efficiency.[5][11]

Experimental Protocol for Precision Assessment

The following is a detailed protocol for determining the inter-day and intra-day precision of a bioanalytical method for N-Desmethyl Azelastine, incorporating N-Desmethyl Azelastine-d4 as the internal standard.

1. Preparation of Quality Control (QC) Samples:

  • Prepare stock solutions of N-Desmethyl Azelastine and N-Desmethyl Azelastine-d4 in a suitable organic solvent (e.g., methanol).

  • Spike blank biological matrix (e.g., human plasma) with the N-Desmethyl Azelastine stock solution to prepare QC samples at four concentration levels:

    • LLOQ: Lower Limit of Quantitation

    • LQC: Low Quality Control (within 3x of LLOQ)

    • MQC: Medium Quality Control (30-50% of calibration range)

    • HQC: High Quality Control (at least 75% of the Upper Limit of Quantitation)

  • Prepare a working solution of the internal standard, N-Desmethyl Azelastine-d4.

2. Intra-day Precision (within a single analytical run):

  • Analyze a minimum of five replicates of each QC level (LLOQ, LQC, MQC, HQC) in a single analytical run.

  • The analytical run should also include a calibration curve consisting of a blank sample, a zero sample (with IS), and at least six non-zero calibration standards.

3. Inter-day Precision (across multiple analytical runs):

  • Repeat the analysis of the QC samples on at least three different days.

  • Each analytical run should be performed by the same analyst using the same equipment to assess intermediate precision.

4. Data Analysis:

  • For each analytical run, determine the concentration of N-Desmethyl Azelastine in each QC sample using the calibration curve.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the concentrations of the replicates at each QC level for both intra-day and inter-day assessments.

  • The %CV is calculated as: (SD / Mean) * 100.

5. Acceptance Criteria:

  • The %CV for LQC, MQC, and HQC should not exceed 15%.

  • The %CV for LLOQ should not exceed 20%.

Precision Data Evaluation Start Start Precision Assessment QC_Prep Prepare & Analyze QC Samples (LLOQ, LQC, MQC, HQC) Start->QC_Prep Calc_Stats Calculate Mean, SD, %CV for Intra- & Inter-day QC_Prep->Calc_Stats Decision_LQC_MQC_HQC %CV ≤ 15% for LQC, MQC, HQC? Calc_Stats->Decision_LQC_MQC_HQC Decision_LLOQ %CV ≤ 20% for LLOQ? Decision_LQC_MQC_HQC->Decision_LLOQ Yes Fail Precision Criteria Not Met (Investigate & Re-validate) Decision_LQC_MQC_HQC->Fail No Pass Precision Criteria Met Decision_LLOQ->Pass Yes Decision_LLOQ->Fail No

Caption: Decision workflow for precision data acceptance.

Conclusion

The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development. N-Desmethyl Azelastine-d4, as a deuterium-labeled analog of the analyte, is the ideal choice for the quantitative analysis of N-Desmethyl Azelastine in biological matrices. While direct precision data for this specific internal standard was not found in the reviewed literature, the performance of other SIL-IS in similar assays strongly supports the expectation of excellent inter-day and intra-day precision, comfortably meeting the stringent requirements of regulatory agencies. By minimizing the impact of analytical variability, N-Desmethyl Azelastine-d4 enables researchers, scientists, and drug development professionals to generate high-quality, defensible data for their regulatory submissions.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Valbuena, H., Shipkova, M., Kliesch, S. M., Müller, S., & Wieland, E. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. Clinical chemistry and laboratory medicine, 54(3), 437–446. [Link]

  • Tanaka, A., Iio, R., Suzuki, Y., Koyama, T., & Min, J. Z. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 39(6), 933–938. [Link]

  • Ji, Q., Zhang, Y., & Liu, G. (2012). Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 906, 64–69. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Ohtsu, Y., Sasabe, H., & Suzuki, T. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid communications in mass spectrometry : RCM, 34(S3), e8814. [Link]

  • Pyo, M. Y., Lee, H. W., Lee, H. J., & Lee, Y. J. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International journal of biomedical science : IJBS, 6(2), 120–127. [Link]

  • Pyo, M. Y., Lee, H. W., Lee, H. J., & Lee, Y. J. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate. [Link]

  • Veeprho. (n.d.). N-Desmethyl Azelastine-D4 (HCl Salt). [Link]

  • Kim, B. H., Kim, K. P., Kim, J., & Kim, H. J. (2012). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention, 17(1), 59–65. [Link]

Sources

Validation

The Gold Standard for Quantitation: A Comparative Guide to Deuterated Standards in Compensating for Matrix Effects

For researchers, scientists, and drug development professionals vested in the precision of quantitative analysis, particularly within the domain of liquid chromatography-mass spectrometry (LC-MS), the choice of an approp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals vested in the precision of quantitative analysis, particularly within the domain of liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a pivotal decision that directly impacts data integrity.[1] An internal standard (IS) is a compound of known concentration added to samples to correct for variability that can arise during sample preparation, injection, and instrument response.[2] The ideal internal standard should closely mirror the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1][3]

This guide provides an in-depth, objective comparison of deuterated internal standards against their non-deuterated counterparts, with a focus on their ability to compensate for the pervasive challenge of matrix effects. We will delve into the mechanistic underpinnings of this compensation, present a detailed experimental protocol for evaluation, and provide supporting data to guide your method development.

The Challenge: Understanding Matrix Effects

In LC-MS/MS, matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] These effects, which can manifest as ion suppression or enhancement, are a significant source of imprecision and inaccuracy in quantitative analyses.[6][7] Complex biological matrices such as plasma, urine, and tissue homogenates are particularly prone to causing significant matrix effects due to the presence of salts, lipids, proteins, and other endogenous components.[4][5]

The core issue is that matrix effects can be highly variable and unpredictable, differing between individual samples, lots of matrix, and even within a single analytical run.[6] This variability can compromise the reliability of quantitative data, a critical concern in regulated bioanalysis and clinical research.

The Solution: The Principle of Isotope Dilution with Deuterated Standards

The most effective strategy to counteract the variability of matrix effects is the use of a stable isotope-labeled (SIL) internal standard, with deuterated standards being a prominent example.[4][8] Deuterated standards are chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with their stable isotope, deuterium (²H).[1][9]

This near-identical chemical nature is the cornerstone of their superior performance. Because a deuterated standard has virtually the same physicochemical properties as the analyte, it will behave similarly during every stage of the analytical process:

  • Sample Preparation: Extraction recovery and potential degradation will be mirrored between the analyte and the deuterated IS.[3]

  • Chromatography: The analyte and its deuterated analog will ideally co-elute from the liquid chromatography column.[6][10]

  • Ionization: Crucially, both compounds will experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4]

By calculating the ratio of the analyte's signal to the deuterated internal standard's signal, the variations caused by matrix effects are effectively normalized, leading to more accurate and precise quantification.[4]

Visualizing the Mechanism of Compensation

The following diagram illustrates the logical workflow of how a deuterated internal standard compensates for matrix effects during LC-MS/MS analysis.

Analyte_Matrix Analyte in Biological Matrix IS_Addition Addition of Deuterated IS Analyte_Matrix->IS_Addition Extraction Sample Extraction IS_Addition->Extraction LC_Column LC Separation (Co-elution) Extraction->LC_Column Ion_Source Ion Source (Matrix Effect Occurs) LC_Column->Ion_Source Analyte + IS + Matrix Components MS_Detection Mass Spectrometer (Detection) Ion_Source->MS_Detection Signal_Ratio Calculate Analyte/IS Ratio MS_Detection->Signal_Ratio Quantification Accurate Quantification Signal_Ratio->Quantification

Caption: Logical workflow of internal standard correction.

A Comparative Look: Deuterated vs. Non-Deuterated Standards

While deuterated standards are considered the "gold standard," it's important to understand their advantages in the context of the alternative: non-deuterated, or structural analog, internal standards.[1][11]

FeatureDeuterated Internal StandardNon-Deuterated (Structural Analog) ISRationale & Impact
Chemical Structure Identical to the analyteSimilar, but not identical, to the analyteNear-identical structure ensures the most similar physicochemical behavior.
Chromatographic Behavior Co-elutes with the analyte[10]May have a different retention timeCo-elution is critical for ensuring both compounds experience the same matrix effect at the same time.[6]
Ionization Efficiency Experiences the same matrix effectsMay be affected differently by matrix componentsDifferent chemical structures can lead to variations in ionization efficiency and susceptibility to matrix effects.
Compensation for Matrix Effects ExcellentVariable, can be incompleteThe closer the properties of the IS to the analyte, the better the compensation.
Cost & Availability Can be more expensive and time-consuming to synthesize[11]Generally more readily available and less expensiveThis is a practical consideration, but the potential for compromised data quality must be weighed.

Experimental Evaluation of Matrix Effects: A Detailed Protocol

To objectively compare the performance of a deuterated and a non-deuterated internal standard, a thorough validation experiment should be conducted. The following is a detailed methodology for the evaluation of matrix effects, based on the widely accepted post-extraction spike method.[12]

Objective:

To quantify and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:
  • Blank human plasma from at least six different sources

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analog) internal standard

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Experimental Workflow Diagram

G cluster_prep Sample Set Preparation cluster_analysis Analysis & Calculation A Set A: Neat Solution Analyte + IS in Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Spike Blank Plasma Extract + Analyte + IS B->LCMS C Set C: Pre-Spike Blank Plasma + Analyte + IS -> Extract C->LCMS ME Calculate Matrix Effect (ME) ME = Area(B) / Area(A) LCMS->ME RE Calculate Recovery (RE) RE = Area(C) / Area(B) LCMS->RE IS_Norm_ME Calculate IS-Normalized ME ME_Analyte / ME_IS ME->IS_Norm_ME

Caption: Experimental workflow for matrix effect evaluation.

Step-by-Step Procedure:
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare standards of the analyte and each internal standard (deuterated and non-deuterated) at low and high concentrations in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank plasma samples from at least six different sources through the entire extraction procedure. After extraction, spike the resulting extracts with the analyte and each IS to the same final concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma from the same six sources with the analyte and each IS at the same concentrations. Then, subject these samples to the full extraction procedure. (This set is primarily for determining extraction recovery but is often performed concurrently).[4]

  • LC-MS/MS Analysis:

    • Inject and analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis and Calculations:

    • Calculate the Matrix Factor (MF): The MF is a quantitative measure of the matrix effect.[12] It is calculated for the analyte and for each internal standard.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate the IS-Normalized Matrix Factor: This is the critical parameter for evaluating the internal standard's performance.

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

      • The goal is to have an IS-Normalized MF as close to 1 as possible, with a coefficient of variation (CV) of ≤15% across the different matrix sources.[11]

Quantitative Performance Comparison: A Data-Driven Perspective

The superior performance of deuterated internal standards is evident in key validation parameters. The following tables summarize typical data comparing a deuterated IS against a non-deuterated (structural analog) IS for the quantification of a hypothetical analyte in human plasma.

Table 1: Matrix Effect Evaluation
ParameterWith Deuterated ISWith Non-Deuterated ISAcceptance Criteria
Analyte MF (CV%) 0.78 (18%)0.78 (18%)-
IS MF (CV%) 0.79 (17%)0.95 (12%)-
IS-Normalized MF (CV%) 0.99 (4%) 0.82 (21%) CV ≤15%

Data are representative.

As shown in Table 1, while the analyte itself experiences significant ion suppression (MF = 0.78), the deuterated IS experiences a nearly identical effect (MF = 0.79). This results in an IS-Normalized MF of 0.99 with a very low CV, indicating excellent compensation. In contrast, the non-deuterated IS is affected differently by the matrix (MF = 0.95), leading to an IS-Normalized MF that deviates from 1 and has a high CV, failing the acceptance criteria.

Table 2: Accuracy and Precision of Quality Control Samples
QC LevelWith Deuterated IS (% Accuracy ± %CV)With Non-Deuterated IS (% Accuracy ± %CV)Acceptance Criteria
LLOQ 102.3 ± 5.1%118.9 ± 19.8%±20% Accuracy, ≤20% CV
Low QC 98.7 ± 4.5%115.4 ± 16.2%±15% Accuracy, ≤15% CV
Mid QC 101.1 ± 3.8%109.8 ± 14.5%±15% Accuracy, ≤15% CV
High QC 99.5 ± 3.2%108.3 ± 13.1%±15% Accuracy, ≤15% CV

Data are representative. LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

The data in Table 2 demonstrates the downstream impact of effective matrix effect compensation. The use of a deuterated IS results in excellent accuracy and precision across all QC levels, well within typical regulatory acceptance criteria. The non-deuterated IS, however, fails to adequately correct for the matrix effects, leading to a positive bias in accuracy and poor precision that falls outside of the acceptable limits.

Potential Limitations of Deuterated Standards

Despite their advantages, deuterated standards are not without potential drawbacks that require careful evaluation during method development:

  • Chromatographic Isotope Effect: In some cases, particularly with a high degree of deuteration, the deuterated standard may elute slightly earlier from a reverse-phase chromatography column than the non-deuterated analyte.[1][6] If this separation is significant and occurs in a region of changing matrix effects, the compensation can be compromised.[13]

  • Deuterium Exchange: Hydrogen atoms on certain functional groups (e.g., -OH, -NH, -SH) can be labile and exchange with hydrogen from the solvent.[6] If the deuterium label is on one of these positions, it can be lost, leading to inaccurate quantification.[1] Careful selection of the labeling position on the molecule can minimize this risk.[1]

  • Isotopic Purity: The deuterated standard should have a high degree of isotopic purity to minimize the contribution of the unlabeled analyte in the standard, which could artificially inflate the calculated concentrations.[4][6]

Conclusion: An Essential Tool for Robust Quantitative Analysis

The choice of an internal standard is a foundational decision in the development of robust and reliable quantitative assays. Experimental data consistently demonstrates that deuterated internal standards provide superior performance in correcting for analytical variability, most notably matrix effects, which translates to enhanced accuracy and precision.[1][10] While they are generally the preferred choice, potential limitations such as chromatographic isotope effects and deuterium exchange necessitate thorough validation for each specific analyte and matrix.

The scientific consensus and regulatory guidelines widely favor the use of stable isotope-labeled internal standards, like deuterated standards, as the gold standard for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[1][11] By understanding the principles behind their use and rigorously evaluating their performance, researchers can ensure the integrity and reliability of their analytical data.

References

  • The Use of Stable-Isotope-Labeled (SIL)
  • Deuterated vs. Non-Deuterated Internal Standards: A Comparative Performance Guide - Benchchem. (URL: )
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (URL: )
  • Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Compar
  • Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards - Benchchem. (URL: )
  • A Technical Guide to Stable Isotope-Labeled Standards in Research and Development - Benchchem. (URL: )
  • The Gold Standard of Quantification: A Comparative Analysis of Deuter
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (URL: [Link])

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. (URL: [Link])

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed. (URL: [Link])

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar. (URL: [Link])

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (URL: [Link])

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (URL: [Link])

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (URL: [Link])

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (URL: [Link])

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. (URL: [Link])

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (URL: [Link])

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA. (URL: [Link])

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (URL: [Link])

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - UU Research Portal. (URL: [Link])

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC. (URL: [Link])

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects | IntechOpen. (URL: [Link])

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (URL: [Link])

  • 5.4 Quantitative estimation of matrix effect, recovery and process efficiency - Sisu@UT. (URL: [Link])

  • Deuterated internal standards and bioanalysis by AptoChem. (URL: [Link])

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid | ACS Omega - ACS Publications. (URL: [Link])

Sources

Comparative

Specificity and selectivity experiments for N-Desmethyl Azelastine-d4 methods

Analytical Superiority in LC-MS/MS: A Comparison Guide for N-Desmethyl Azelastine-d4 Specificity and Selectivity Executive Summary Accurate quantification of azelastine and its major active metabolite, N-desmethyl azelas...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority in LC-MS/MS: A Comparison Guide for N-Desmethyl Azelastine-d4 Specificity and Selectivity

Executive Summary

Accurate quantification of azelastine and its major active metabolite, N-desmethyl azelastine, is a critical regulatory requirement for pharmacokinetic (PK) and bioequivalence (BE) studies[1]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the choice of internal standard (IS) dictates the reliability of the entire assay. This guide objectively compares N-Desmethyl Azelastine-d4—a stable isotope-labeled internal standard (SIL-IS)—against common alternatives, detailing the mechanistic causality behind its superior specificity and selectivity, and providing self-validating experimental protocols aligned with global regulatory standards.

The Mechanistic Case for N-Desmethyl Azelastine-d4

In bioanalytical method validation, selectivity is the ability to differentiate the analyte from endogenous matrix components, while specificity ensures the detection system (MRM transitions) can differentiate the analyte from the internal standard without interference.

Choosing the correct IS for N-desmethyl azelastine presents a unique physicochemical challenge: The Halogen Isotopic Envelope . N-desmethyl azelastine ( C21​H22​ClN3​O ) contains a chlorine atom. Because chlorine naturally exists as 35 Cl (75%) and 37 Cl (25%), the molecule exhibits a massive M+2 isotopic peak (approximately 33% abundance relative to the monoisotopic mass). Consequently, the M+3 and M+4 isotopic clusters are significantly amplified compared to non-halogenated drugs.

When evaluating IS alternatives, this isotopic distribution dictates performance:

  • Alternative 1: Analog IS (e.g., Loratadine or Diphenhydramine): While structurally similar, analogs do not perfectly co-elute with N-desmethyl azelastine. During gradient LC-MS/MS, this slight retention time shift ( Δ RT) exposes the analyte and the IS to different localized concentrations of matrix components (e.g., eluting phospholipids), leading to divergent ion suppression and high Matrix Factor variability.

  • Alternative 2: N-Desmethyl Azelastine-d3: A +3 Da mass shift is structurally insufficient for halogenated compounds. The M+3 isotopic cluster of the unlabeled drug overlaps heavily with the -d3 MRM channel. At the Upper Limit of Quantification (ULOQ), this causes severe analyte-to-IS cross-talk, routinely exceeding regulatory limits.

  • The Gold Standard: N-Desmethyl Azelastine-d4: A +4 Da shift[2] pushes the IS mass beyond the primary 37 Cl interference. While the M+4 cluster of the unlabeled drug still exists (due to 37 Cl + 13C2​ ), it is reduced to <1% relative abundance. This perfectly balances metabolic stability, absolute co-elution, and minimal isotopic cross-talk, making it the only reliable choice for high-sensitivity assays.

Comparative Performance Data

The following table summarizes the quantitative performance of IS strategies based on standard LC-MS/MS validation data.

Internal Standard StrategyMass Shift (Da)Co-elution ( Δ RT vs Analyte)Analyte-to-IS Cross-talk (at ULOQ)Matrix Factor (IS-Normalized CV%)Regulatory Suitability
Analog IS (e.g., Loratadine)N/A± 0.4 minNone (0%)12.5 - 18.2%High Risk (Matrix Effects)
N-Desmethyl Azelastine-d3 +30.0 min6.5 - 8.0%2.1 - 4.0%High Risk (Fails <5% limit)
N-Desmethyl Azelastine-d4 +40.0 min0.8 - 1.2%1.0 - 2.8%Optimal

Self-Validating Experimental Protocols

To prove the superiority of N-Desmethyl Azelastine-d4, laboratories must execute rigorous validation workflows. The following step-by-step protocols are designed as self-validating systems, ensuring compliance with the FDA Bioanalytical Method Validation Guidance (2018)[3] and the ICH M10 Guideline (2022)[4].

Protocol A: Selectivity (Endogenous & Co-medication Interference)

Causality: Biological matrices contain highly variable concentrations of lipids and proteins that can cause isobaric interference or ion suppression.

  • Matrix Procurement: Obtain blank human plasma from 6 independent sources (including 1 lipemic and 1 hemolyzed lot).

  • Sample Preparation: Process all 6 blank lots without adding N-desmethyl azelastine or the -d4 IS (Double Blank samples).

  • LLOQ Spiking: Prepare a parallel set of the same 6 lots spiked with N-desmethyl azelastine at the Lower Limit of Quantification (LLOQ) and the -d4 IS at the working concentration.

  • LC-MS/MS Acquisition: Inject samples using the established chromatographic gradient.

  • Self-Validating Acceptance Criteria: The response of any interfering peak at the analyte's retention time in the Double Blanks must be <20% of the LLOQ response. Interference at the IS retention time must be <5% of the working IS response[4].

Protocol B: Specificity (Isotopic Cross-Talk)

Causality: Validating that the heavy isotopes of the unlabeled drug do not falsely elevate the IS signal, and that the SIL-IS does not contain unlabelled (D0) impurities.

  • Zero Sample Preparation: Spike blank matrix with N-Desmethyl Azelastine-d4 at the working concentration (No unlabeled analyte).

  • ULOQ Sample Preparation: Spike blank matrix with unlabeled N-desmethyl azelastine at the ULOQ (No IS added).

  • LC-MS/MS Acquisition: Monitor both the analyte MRM transition (e.g., m/z 368.1 113.1) and the IS MRM transition (m/z 372.1 113.1).

  • Self-Validating Acceptance Criteria:

    • IS-to-Analyte Cross-talk: In the Zero Sample, the signal in the analyte channel must be <20% of the LLOQ[3]. If it fails, the SIL-IS has D0 contamination and must be repurposed or replaced.

    • Analyte-to-IS Cross-talk: In the ULOQ sample, the signal in the IS channel must be <5% of the standard IS response[3]. If it fails, the IS working concentration must be increased relative to the ULOQ to dilute the cross-talk percentage.

Visualization: Validation Workflow

G cluster_0 Selectivity (Matrix Interference) cluster_1 Specificity (Isotopic Cross-Talk) A 6 Independent Matrix Lots (Normal, Lipemic, Hemolyzed) B Blank Samples (No Analyte, No IS) A->B E LC-MS/MS Acquisition (MRM Mode) B->E C ULOQ Analyte Sample (No IS Added) C->E D Working IS Sample (No Analyte Added) D->E F Acceptance Criteria Met? Analyte Interference < 20% of LLOQ IS Interference < 5% of IS Response E->F

Fig 1: LC-MS/MS Selectivity and Specificity Validation Workflow for N-Desmethyl Azelastine-d4.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration. Available at:[Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022) . International Council for Harmonisation. Available at: [Link]

  • Azelastine Inhibits Triple-Negative Breast Cancer Cell Viability via an ARF1-Dependent Mechanism . ResearchGate. Available at:[Link]

Sources

Validation

Performance Comparison of Mass Spectrometry Platforms for Azelastine Analysis: A Technical Guide

As an application scientist, I frequently encounter the dilemma of selecting the optimal mass spectrometry (MS) platform for antihistamine analysis. Azelastine, a potent second-generation H1-receptor antagonist, presents...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist, I frequently encounter the dilemma of selecting the optimal mass spectrometry (MS) platform for antihistamine analysis. Azelastine, a potent second-generation H1-receptor antagonist, presents unique analytical challenges. In pharmacokinetic (PK) and bioequivalence (BE) studies, its low-dose formulations (e.g., 0.1% nasal sprays) result in systemic plasma concentrations in the low picogram-per-milliliter (pg/mL) range, demanding extreme sensitivity. Conversely, stability-indicating assays require high-resolution capabilities to structurally elucidate unknown stress degradation products.

This guide objectively compares the performance of Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometers for Azelastine analysis, providing field-proven, self-validating experimental protocols to support your analytical workflows.

Platform Performance Comparison & Causality

Choosing the right MS architecture dictates the success of your assay. The decision hinges on the fundamental physics of the mass analyzers:

  • Triple Quadrupole (LC-MS/MS): The Gold Standard for Targeted Quantification. QQQ platforms excel in PK/BE studies due to their Multiple Reaction Monitoring (MRM) capabilities. By isolating the precursor ion in Q1, fragmenting it via collision-induced dissociation (CID) in Q2, and isolating a specific product ion in Q3, the system effectively performs a "double-filter." This drastically reduces matrix noise from complex biological fluids like human plasma, yielding the highest Signal-to-Noise (S/N) ratio and enabling Lower Limits of Quantification (LLOQ) down to ~10 pg/mL.

  • Quadrupole Time-of-Flight (LC-Q-TOF-MS): The Workhorse for Impurity Profiling. When subjecting Azelastine to ICH stress conditions, unknown degradation products emerge. QQQ systems, limited to nominal mass resolution, cannot identify these unknowns. Q-TOF systems measure the flight time of ions to provide High-Resolution Accurate Mass (HRAM) with < 2 ppm mass error. This allows scientists to calculate exact isotopic patterns and postulate empirical formulas for degradation products (e.g., distinguishing an N-oxide addition from a hydroxylation).

  • Orbitrap (HRMS): The Apex of Resolving Power. While Q-TOF systems typically offer resolutions of 30,000–60,000 FWHM, Orbitrap analyzers can exceed 500,000 FWHM. This ultra-high resolution is critical when analyzing Azelastine in highly complex, untargeted matrices (such as environmental wastewater monitoring), where distinguishing the drug from isobaric lipid interferences is required. The trade-off is a slower scan speed compared to Q-TOF, making it slightly less ideal for ultra-narrow UHPLC peaks.

Quantitative Performance Metrics
ParameterTriple Quadrupole (QQQ)Q-TOF MSOrbitrap HRMS
Primary Application Pharmacokinetics (PK/BE), QA/QCDegradation profiling, Impurity IDComplex structural elucidation
Sensitivity (LLOQ) Ultra-high (~10 pg/mL)Moderate to High (~1-10 ng/mL)Moderate to High (~1-10 ng/mL)
Mass Resolution Nominal (Unit mass, ~0.7 Da)High (30,000 - 60,000 FWHM)Ultra-high (up to 500,000 FWHM)
Mass Accuracy ~0.1 Da< 2 ppm< 1 ppm
Dynamic Range 5-6 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Scan Speed Very Fast (ideal for UHPLC)FastModerate (resolution-dependent)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality.

Protocol A: Highly Sensitive LC-MS/MS Quantification for PK/BE Studies

Supported by the foundational methodology of [1].

Objective: Quantify Azelastine in human plasma with an LLOQ of 10 pg/mL.

  • Sample Preparation (Liquid-Liquid Extraction): Aliquot 1 mL of human plasma and spike with Clomipramine (Internal Standard, IS). Extract using an n-hexane:2-propanol (97:3, v/v) mixture.

    • Causality: Azelastine is highly lipophilic. Liquid-Liquid Extraction (LLE) is chosen over protein precipitation because it selectively partitions the non-polar free base of the drug into the organic layer while leaving behind polar matrix phospholipids. This prevents severe ion suppression in the ESI source.

  • Chromatographic Separation: Inject onto a YMC C8 column. Use an isocratic mobile phase of Acetonitrile and 5 mM ammonium acetate (70:30, v/v) adjusted to pH 6.4.

    • Causality: Azelastine contains a basic tertiary amine within its methylazepanyl ring (pKa ~9). Maintaining the mobile phase at pH 6.4 ensures the amine remains fully protonated, maximizing Electrospray Ionization (ESI+) efficiency. The C8 column provides adequate hydrophobic retention without the excessive peak tailing often seen with C18 columns for basic drugs.

  • MS/MS Detection (MRM Mode): Operate the QQQ in ESI+ mode. Monitor the transition m/z 382.2 → 112.2 for Azelastine, and m/z 315.3 → 228.0 for the IS.

    • Causality: The 112.2 Da product ion results from the highly favorable cleavage of the methylazepanyl ring. This fragment is abundant and stable, making it the optimal quantifier ion.

  • Self-Validation Mechanism: To empirically validate the run, the analytical batch must bracket unknown samples with System Suitability Test (SST) injections (verifying retention time drift < 2%). Double-blank plasma injections must immediately follow the highest calibration standard (5000 pg/mL) to rule out autosampler carryover. The IS continuously normalizes for extraction recovery fluctuations.

QQQ_Workflow A Plasma Sample + Clomipramine (IS) B Liquid-Liquid Extraction (n-hexane:2-propanol) A->B C UHPLC Separation (C8, pH 6.4) B->C D ESI+ Ionization [M+H]+ m/z 382.2 C->D E Q1: Precursor Isolation D->E F Q2: CID Fragmentation E->F G Q3: Product Ion m/z 112.2 F->G H Quantification (LLOQ 10 pg/mL) G->H

Workflow for Azelastine quantification in plasma using LC-MS/MS (MRM mode).

Protocol B: Stress Degradation Profiling via LC-Q-TOF-MS

Based on recent impurity profiling advancements by [2].

Objective: Identify and characterize unknown degradation products of Azelastine HCl under ICH stress conditions.

  • Forced Degradation: Subject Azelastine HCl API to hydrolytic (0.1 N HCl / 0.1 N NaOH), oxidative (30% H₂O₂), photolytic (UV light), and thermal stress.

  • Chromatographic Separation: Analyze degraded solutions using a UPLC C18 column (100 × 4.6 mm, 2.6 µm) with UV/PDA detection at 241 nm prior to MS entry.

    • Causality: UPLC provides the high peak capacity necessary to chromatographically resolve structurally similar degradation products (e.g., Azelastine N-oxide vs. desmethyl azelastine) before they enter the MS, preventing competitive ionization and spectral overlap.

  • HRAM MS Detection: Operate the Q-TOF in ESI+ mode. Extract the Total Ion Chromatogram (TIC) and calculate exact mass shifts.

    • Causality: Identifying the oxidative degradation product (Azelastine N-oxide) relies on detecting a mass shift of exactly +15.9949 Da from the parent m/z 382.2. A Q-TOF provides the sub-2 ppm mass accuracy required to confidently assign this elemental composition, distinguishing it from other potential isobaric modifications.

  • Self-Validation Mechanism: Mass axis calibration must be performed dynamically during the run using an automated calibrant delivery system (e.g., Leucine Enkephalin lock-mass infusion). This ensures that thermal drift in the flight tube does not compromise the < 2 ppm mass accuracy requirement.

QTOF_Workflow cluster_stress ICH Stress Conditions A Azelastine HCl API B1 Oxidative (H2O2) A->B1 B2 Hydrolytic (Acid/Base) A->B2 B3 Photolytic (UV) A->B3 C UPLC Separation (C18 Column) B1->C B2->C B3->C D Q-TOF MS (ESI+) Lock-Mass Calibrated C->D E Accurate Mass & Isotope Pattern (< 2 ppm) D->E F Structural Elucidation (6 Degradation Products) E->F

Stress degradation profiling and structural elucidation of Azelastine using LC-Q-TOF-MS.

Conclusion

For drug development professionals analyzing Azelastine, the choice of mass spectrometer must align with the analytical endpoint. Triple Quadrupole systems remain the undisputed leaders for high-throughput, ultra-sensitive PK assays due to their unmatched signal-to-noise ratios in MRM mode. Conversely, for stability-indicating assays and impurity profiling, Q-TOF and Orbitrap platforms are mandatory; their high-resolution accurate mass capabilities are the only way to confidently elucidate the chemical structures of complex degradation pathways.

References

  • Park, Y.-S., Jhee, O. H., Lee, M. H., Kim, D.-A., Shaw, L. M., & Kang, J. S. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies.
  • Shekhar, S., & Bali, A. (2024). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Rapid Communications in Mass Spectrometry, 38(7), e9712.[Link]

Comparative

Justification for Using a Deuterated Metabolite as an Internal Standard in LC-MS/MS Bioanalysis

As a Senior Application Scientist, one of the most critical decisions in developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the selection of an appropriate internal standard (IS). Unde...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical decisions in developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the selection of an appropriate internal standard (IS). Under the stringent regulatory frameworks dictated by the FDA’s 2018 Bioanalytical Method Validation (BMV) Guidance[1], assays must demonstrate unimpeachable accuracy, precision, and reproducibility across complex biological matrices.

While structural analogs and external calibration methods are frequently considered due to lower upfront costs, they fundamentally fail to correct for the dynamic physicochemical variations inherent to mass spectrometry. This guide objectively compares IS alternatives and provides the mechanistic justification and experimental proof for why Stable Isotope-Labeled Internal Standards (SIL-IS)—specifically deuterated metabolites—remain the gold standard for quantitative bioanalysis[2].

Mechanistic Justification: The Causality of Matrix Effects

To understand why a deuterated IS is required, we must first understand the physics of Electrospray Ionization (ESI). ESI is highly susceptible to matrix effects —specifically ion suppression or enhancement[2]. When a biological sample is injected, endogenous components (e.g., phospholipids, salts) co-elute with the target analyte. Inside the ESI source, these matrix components compete with the analyte for available charge at the droplet surface.

The Failure of Structural Analogs

A structural analog is a chemically similar, yet distinct, molecule. Because its structure is different, it possesses a different partition coefficient (logP) and acid dissociation constant (pKa). Consequently, it will exhibit a different chromatographic retention time[3].

  • The Result: The analog elutes into the ESI source at a different time than the analyte, exposing it to a completely different microenvironment of co-eluting matrix suppressors[4]. It cannot accurately normalize the signal because it does not experience the same suppression.

The Deuterated Advantage

A deuterated internal standard replaces specific hydrogen atoms with deuterium (²H). Because it shares the exact chemical structure of the analyte, it possesses identical physicochemical properties[5].

  • The Result: The deuterated IS perfectly co-elutes with the analyte. It enters the ESI droplet at the exact same moment, experiencing the exact same degree of ion suppression or enhancement[6]. By quantifying the ratio of the Analyte to the IS, the matrix effect is mathematically canceled out, yielding a self-validating, normalized response[2].

Objective Comparison Guide: IS Alternatives in LC-MS/MS

The following table synthesizes the performance metrics of various internal standardization strategies to guide your assay development.

Feature / MetricDeuterated IS (²H)¹³C / ¹⁵N Labeled ISStructural AnalogExternal Calibration
Chromatographic Co-elution Excellent (Slight shift possible if >D10)Perfect (No isotope effect)Poor (Different retention time)N/A
Matrix Effect Compensation Optimal (Identical suppression)Optimal (Identical suppression)Inadequate (Differential suppression)None
Extraction Recovery (RE) Identical to target analyteIdentical to target analyteVariable (Different partitioning)None
Cost & Availability Moderate (Widely synthesized)High (Complex synthesis)Low (Commercially abundant)Lowest
Isotopic Scrambling Risk Low to Moderate (H-D exchange risk)NoneNoneNone
Regulatory Compliance (FDA) Gold Standard for complex matricesGold Standard for complex matricesRequires extensive justificationRarely accepted for biofluids

Data synthesized from established bioanalytical validation principles[4][5][6].

Strategic Insight: While ¹³C/¹⁵N labels offer technically perfect co-elution without the risk of hydrogen-deuterium exchange, their synthesis is prohibitively expensive. A well-designed deuterated standard (typically D3 to D8) offers the optimal balance of cost-efficiency and rigorous analytical performance, provided the deuterium atoms are placed on stable carbon backbones to prevent exchange.

Workflow & Mechanism Visualization

The following diagram illustrates the mechanistic pathway of how a deuterated IS normalizes extraction losses and ESI matrix effects throughout the LC-MS/MS workflow.

G Sample 1. Spiked Biological Sample (Analyte + Deuterated IS) Extraction 2. Sample Extraction (Identical Partitioning/Loss) Sample->Extraction LC 3. LC Separation (Perfect Co-elution) Extraction->LC Co-injected ESI 4. ESI Source (Identical Ion Suppression) LC->ESI Co-eluting into Matrix MSMS 5. MS/MS Mass Analyzer (m/z Differentiation) ESI->MSMS Ionized together Data 6. Data Processing (Ratio: Analyte Area / IS Area) MSMS->Data Signals separated by mass

Caption: LC-MS/MS workflow demonstrating how a deuterated IS corrects for extraction loss and matrix effects.

Experimental Protocol: Validating the Deuterated IS

To empirically prove that your deuterated IS successfully mitigates matrix effects, you must perform a quantitative Matrix Factor (MF) evaluation. The following self-validating protocol is adapted from the industry-standard Matuszewski method[7].

Objective

Calculate the Absolute Matrix Effect (ME), Extraction Recovery (RE), and the IS-Normalized Matrix Effect across 6 different lots of biological matrix (e.g., human plasma).

Materials Required
  • 6 independent lots of blank human plasma.

  • Target Analyte and Deuterated IS (e.g., Analyte-D6).

  • Extraction solvent (e.g., Acetonitrile for protein precipitation).

  • Mobile phase diluent.

Step-by-Step Methodology

Step 1: Preparation of the Three Experimental Sets

  • Set A (Neat Standards): Spike the Analyte and Deuterated IS directly into the mobile phase diluent. This represents 100% signal with zero matrix interference and zero extraction loss.

  • Set B (Post-Extraction Spike): Extract the 6 lots of blank plasma. After extraction and transfer of the supernatant, spike the Analyte and Deuterated IS into the extracted blank matrix. This represents 100% recovery but includes full matrix interference.

  • Set C (Pre-Extraction Spike): Spike the Analyte and Deuterated IS into the 6 lots of blank plasma before extraction. Process the samples normally. This represents true assay conditions (extraction loss + matrix interference).

Step 2: LC-MS/MS Acquisition Inject Sets A, B, and C (in triplicate) into the LC-MS/MS system. Ensure the mass spectrometer is monitoring the specific MRM transitions for both the unlabelled analyte and the deuterated IS (which will be separated by the mass difference of the deuterium atoms).

Step 3: Data Analysis & Causality Verification Calculate the peak areas for both the Analyte and the IS. Apply the following formulas:

  • Absolute Matrix Effect (ME): MEAnalyte​=(Peak Area Set APeak Area Set B​)×100

    (A value < 100% indicates ion suppression; > 100% indicates enhancement).

  • Extraction Recovery (RE): REAnalyte​=(Peak Area Set BPeak Area Set C​)×100

  • IS-Normalized Matrix Effect (The Critical Metric): IS-NormalizedME=MEIS​MEAnalyte​​

Acceptance Criteria (Self-Validation)

If the deuterated IS is functioning correctly, it will experience the exact same suppression as the analyte. Therefore, even if the absolute matrix effect is severe (e.g., 40% signal loss), the IS-Normalized ME will equal approximately 1.0 (or 100%) . According to FDA BMV guidelines, the coefficient of variation (CV) of the IS-normalized MF calculated from the 6 matrix lots must be ≤ 15% [1][7]. If a structural analog were used in this protocol, differential suppression would cause the IS-Normalized ME to deviate wildly from 100%, failing validation.

Sources

Safety & Regulatory Compliance

Safety

N-Desmethyl Azelastine-d4 proper disposal procedures

As a Senior Application Scientist, I frequently consult with analytical laboratories on the safe handling, lifecycle management, and disposal of isotopic internal standards like N-Desmethyl Azelastine-d4. This deuterated...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with analytical laboratories on the safe handling, lifecycle management, and disposal of isotopic internal standards like N-Desmethyl Azelastine-d4. This deuterated standard is critical for the precise LC-MS/MS and GC-MS quantification of azelastine and its metabolites in pharmacokinetic (PK) studies. However, because it is an active pharmaceutical ingredient (API) reference standard, its disposal requires rigorous adherence to environmental and safety regulations.

Below is the comprehensive, self-validating operational guide for the safe handling and disposal of N-Desmethyl Azelastine-d4.

Pharmacological Context & Environmental Risk

To understand the necessity of strict disposal protocols, we must first look at the compound's mechanism of action. N-Desmethyl Azelastine is the primary active metabolite of the antihistamine azelastine, generated in vivo via hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). It retains potent histamine H1 receptor antagonism and actively inhibits P-glycoprotein (MDR1) efflux transporters ( [1]).

Because of this persistent biological activity, improper disposal into municipal water systems poses a significant risk of aquatic toxicity and ecological disruption.

MetabolicPathway Azelastine Azelastine (Parent Drug) CYP CYP3A4 / CYP2D6 (Hepatic Metabolism) Azelastine->CYP Demethylation Desmethyl N-Desmethyl Azelastine-d4 (Active Standard) CYP->Desmethyl Receptor Histamine H1 Receptor (Antagonism) Desmethyl->Receptor Binds & Inhibits Efflux P-glycoprotein (MDR1) (Inhibition) Desmethyl->Efflux Inhibits Transport

Figure 1: Hepatic metabolism of Azelastine to N-Desmethyl Azelastine and its pharmacological targets.

Physicochemical Profiling & Hazard Identification

Before initiating any disposal protocol, it is critical to evaluate the physicochemical properties of the standard. N-Desmethyl Azelastine-d4 is classified under GHS as an Acute Oral Toxicant (Category 4, H302) ( [1]). Its solubility profile directly dictates our waste segregation strategy: because it is highly soluble in DMSO and methanol, liquid waste generated during LC-MS sample preparation will inherently contain hazardous organic solvents that require specific RCRA (Resource Conservation and Recovery Act) manifesting.

Property / HazardSpecificationOperational Implication
Chemical Formula C21H18D4ClN3O • HClHalogenated compound; requires high-temp incineration.
Molecular Weight ~404.38 g/mol (HCl salt)Impacts molarity calculations for liquid waste tracking.
Solubility DMSO, Methanol, AcetonitrileLiquid waste must be treated as mixed organic/API waste.
GHS Classification Acute Toxicity, Oral (Cat 4)Mandates strict PPE (nitrile gloves, goggles) during handling.
Hazard Statement H302: Harmful if swallowedProhibits benchtop disposal; requires sealed containment.

Regulatory Framework for Pharmaceutical Standards

Under the EPA's 2019 Hazardous Waste Pharmaceutical Final Rule, the sewering (disposal down the drain) of any hazardous waste pharmaceutical is strictly prohibited ( [1]). This applies universally, even to Very Small Quantity Generators (VSQGs). Furthermore, because the standard is dissolved in organic solvents for LC-MS analysis, the resulting mixture falls under EPA characteristic waste codes (e.g., D001 for ignitability if methanol >24%) and must be managed according to strict Satellite Accumulation Area (SAA) guidelines.

Step-by-Step Disposal Methodology

To ensure self-validating safety and regulatory compliance, laboratories must implement the following operational workflow for N-Desmethyl Azelastine-d4 waste.

Step 1: Point-of-Generation Segregation

  • Causality: Mixing solid and liquid waste exponentially increases the cost of disposal and the risk of chemical cross-reactivity.

  • Liquid Waste (LC-MS Mobile Phases & Stock Solutions): Collect in a chemically compatible, High-Density Polyethylene (HDPE) carboy. Do not use glass, as pressure buildup from volatile solvents (e.g., methanol) can cause shattering.

  • Solid Waste (Vials, Pipette Tips, Weigh Boats): Eject contaminated consumables directly into a puncture-resistant, double-lined hazardous waste bin.

Step 2: Containerization and Labeling

  • Causality: OSHA and EPA regulations mandate that emergency responders must be able to instantly identify container contents to mitigate hazards during an accidental spill ( [1]).

  • Seal all containers with leak-proof closures immediately after adding waste.

  • Affix a standardized "Hazardous Waste" label. Explicitly list all constituents (e.g., "Methanol 50%, Water 49%, N-Desmethyl Azelastine-d4 <1%").

  • Check the "Toxic" and "Flammable" (if applicable) hazard boxes on the label.

Step 3: Satellite Accumulation Area (SAA) Management

  • Causality: Storing waste at the point of generation minimizes transport spills and complies with EPA Subpart K regulations for academic and research laboratories.

  • Place the sealed waste containers in a designated SAA secondary containment tray to capture any accidental leaks.

  • Ensure the SAA is located within the same laboratory where the waste is generated and is under the direct control of the operator.

  • Do not exceed the 55-gallon accumulation limit.

Step 4: Final Manifesting and Incineration

  • Causality: High-temperature incineration is the only approved method to completely break the robust carbon-deuterium and carbon-chlorine bonds, neutralizing the API and preventing environmental persistence.

  • Transfer the waste to the facility's Central Accumulation Area (CAA) within 3 days of reaching SAA capacity.

  • Contract a licensed hazardous waste disposal vendor to transport the waste under a standardized RCRA manifest.

  • Specify "High-Temperature Incineration" as the required disposal method.

DisposalWorkflow Start N-Desmethyl Azelastine-d4 Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder/Vials/Tips) Decision->Solid Solid Liquid Liquid Waste (LC-MS Solvents) Decision->Liquid Liquid SolidCont Seal in double-lined hazardous waste bag/bin Solid->SolidCont LiquidCont Store in compatible HDPE solvent carboy Liquid->LiquidCont SAA Transfer to Satellite Accumulation Area (SAA) SolidCont->SAA LiquidCont->SAA Incineration High-Temperature Incineration by Licensed Vendor SAA->Incineration RCRA Manifest

Figure 2: Step-by-step segregation and disposal workflow for N-Desmethyl Azelastine-d4 waste.

Spill Response and Decontamination

In the event of an accidental benchtop spill of the standard solution:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Absorb: Apply an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth or universal chemical binders) over the spill. Do not use combustible materials like paper towels for highly concentrated solvent spills.

  • Decontaminate: Scrub the affected surface with 70% isopropanol or ethanol to solubilize and remove residual N-Desmethyl Azelastine-d4.

  • Dispose: Collect all absorbent materials and contaminated PPE, place them in a sealed hazardous waste bag, and process them through the Solid Waste workflow outlined above.

References

  • Republic Services. "Pharmaceutical Waste Management: The Final Pharmaceutical Rule." Republic Services.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health. [Link]

Handling

Operational Guide: Personal Protective Equipment and Safe Handling of N-Desmethyl Azelastine-d4

As researchers and drug development professionals, our work with novel and specialized chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety and handling protocols...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel and specialized chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety and handling protocols for N-Desmethyl Azelastine-d4. While deuterated compounds like this are stable and non-radioactive, the toxicological profile of the parent molecule, Azelastine, necessitates a cautious and well-defined operational plan. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a self-validating system of laboratory practice.

Hazard Assessment: The Precautionary Principle

N-Desmethyl Azelastine-d4 is the deuterated primary metabolite of Azelastine, an antihistamine.[1] Specific, comprehensive toxicological data for this deuterated metabolite is not widely available. Therefore, we must apply the precautionary principle, handling it with the same level of caution as the parent compound, Azelastine.

The parent compound, Azelastine, is classified with several hazards. Understanding these is foundational to our risk mitigation strategy.

Hazard ClassificationDescriptionPrimary Risk Mitigation
Acute Toxicity 4 Harmful if swallowed, in contact with skin, or if inhaled.[2][3]Prevent direct contact and aerosol generation through engineering controls and appropriate PPE.
Skin Irritant 2 Causes skin irritation.[2]Use of chemically resistant gloves and a lab coat is mandatory.
Carcinogenicity 2 Suspected of causing cancer.[2][3]Minimize exposure to the lowest possible level; all handling of the solid must occur in a contained, ventilated space.
Reproductive Toxicity 2 Suspected of damaging fertility or the unborn child.[2][3]Strict adherence to handling protocols is required for all personnel, especially those of reproductive age.

While deuteration can alter a molecule's metabolic profile, it does not negate the intrinsic hazards of the core chemical structure.[4] Our entire safety protocol is built upon this expert assumption.

Personal Protective Equipment (PPE): Your Final Barrier

PPE is the last and most personal line of defense against exposure.[5][6] The selection and proper use of PPE are non-negotiable. Work must always be conducted within a certified chemical fume hood to provide the primary engineering control against inhalation.[4][7]

PPE CategorySpecification & Rationale
Eye & Face Protection Required: ANSI Z.87.1-compliant chemical splash goggles.[4] Rationale: Protects against splashes during solution preparation and from accidental aerosolization of the solid powder. A face shield should be worn over goggles if there is a significant splash hazard.[5]
Hand Protection Required: Double gloving with powder-free nitrile or neoprene gloves.[8] Rationale: Nitrile offers good resistance to a broad range of chemicals. Double gloving provides an extra layer of protection against tears and permeation. The outer glove should be removed immediately after handling the compound and disposed of as chemical waste.[8] Change gloves every 30-60 minutes or immediately upon known contact.[5]
Body Protection Required: A disposable, low-permeability gown with a solid front and tight-fitting cuffs, worn over long pants and fully-enclosed, chemical-resistant shoes.[4][8] Rationale: A disposable gown prevents the contamination of personal clothing and the subsequent transfer of the chemical outside the lab. The solid front and cuffed sleeves are critical for preventing skin exposure.[8]
Respiratory Protection Required: All handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure. Rationale: This engineering control is the primary method for preventing inhalation of airborne particulates.[4] If engineering controls are non-functional or in an emergency spill situation, a fit-tested N95 or higher respirator is required.[9]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following protocol outlines the critical steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Certification is Current B 2. Assemble All Materials (Spatula, Vials, Solvents) A->B C 3. Don Full PPE (Gown, Double Gloves, Goggles) B->C D 4. Weigh N-Desmethyl Azelastine-d4 C->D E 5. Prepare Stock Solution D->E F 6. Aliquot for Experiment E->F G 7. Securely Cap & Label All Containers F->G H 8. Decontaminate Surfaces (e.g., 70% Ethanol) G->H I 9. Segregate & Dispose Waste H->I J 10. Doff PPE Correctly (Outer Gloves First) I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for N-Desmethyl Azelastine-d4.

Detailed Protocol:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Assemble all necessary equipment (spatula, weigh paper, vials, solvents, vortexer) and place it inside the fume hood to minimize traffic in and out of the containment area.

    • Don all required PPE as specified in the table above. Ensure the outer gloves overlap the cuffs of the lab gown.[8]

  • Weighing and Solution Preparation (inside fume hood):

    • Carefully weigh the required amount of N-Desmethyl Azelastine-d4 solid. Use a spatula and handle the container gently to avoid creating airborne dust.

    • Add the solvent to the vial containing the solid. Cap the vial securely before mixing or vortexing.

    • Clearly label the final container with the full chemical name, concentration, date, and your initials.[10]

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood, as well as any equipment used, with an appropriate cleaning solvent (e.g., 70% ethanol), followed by water.

    • Dispose of the wipes as solid chemical waste.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them as solid chemical waste.

    • Remove your lab gown, turning it inward as you roll it up, and place it in the designated disposable gown waste container.

    • Remove safety goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Immediately wash your hands thoroughly with soap and water.

Emergency Preparedness: Spills and Exposure

Prior planning is paramount for emergency response.[7]

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, use a chemical spill kit. Don respiratory protection if the spill is a dry powder outside of a fume hood.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand). Carefully sweep up solid spills.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • For large spills, evacuate the area and call your institution's emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. Seek medical attention.

Waste Disposal: A Regulated Process

All materials contaminated with N-Desmethyl Azelastine-d4 must be treated as hazardous chemical waste.[4] Improper disposal can lead to regulatory fines and environmental damage.[11][12]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, gowns, weigh paper, and absorbent pads must be collected in a dedicated, clearly labeled solid hazardous waste container.[13]

    • Liquid Waste: Unused or waste solutions must be collected in a compatible, leak-proof, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[14][15]

    • Sharps: Contaminated needles or syringes must be placed in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[10][15]

    • Keep waste containers securely closed except when adding waste.[15]

    • Store waste in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.[4]

References

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. Available at: [Link]

  • The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. Blades Power. Available at: [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. The University of Nottingham. Available at: [Link]

  • Laboratory Safety Guide. Tufts University. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available at: [Link]

  • N-Desmethyl Azelastine-d4. BioOrganics. Available at: [Link]

  • How To Dispose Of Lab Chemicals. Medical-Waste-Disposal.com. Available at: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available at: [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • MSDS - N-Nitroso Desmethyl Azelastine. KM Pharma Solution Private Limited. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Azelastine. PubChem, National Institutes of Health. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.